1-Benzhydryl-3-fluoroazetidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzhydryl-3-fluoroazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKWABRWFBVPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428541 | |
| Record name | 1-benzhydryl-3-fluoroazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617718-45-3 | |
| Record name | 1-benzhydryl-3-fluoroazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-Benzhydryl-3-fluoroazetidine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the azetidine ring system has emerged as a particularly valuable motif, offering a rigid, three-dimensional framework that can significantly influence the pharmacological profile of a molecule.[1][2] The introduction of a fluorine atom onto this scaffold further enhances its utility, providing a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and bioavailability.[1][3]
This guide provides an in-depth technical overview of 1-Benzhydryl-3-fluoroazetidine (CAS No. 617718-45-3), a critical protected building block that serves as a gateway to the versatile 3-fluoroazetidine core. As a Senior Application Scientist, the aim here is not merely to present data, but to synthesize it into a coherent narrative that explains the causality behind its synthesis, utility, and handling. This document is structured to provide researchers and drug development professionals with the foundational knowledge required to effectively leverage this compound in their discovery programs.
Physicochemical and Structural Characteristics
This compound is primarily handled and utilized as a stable precursor to the more reactive 3-fluoroazetidine. The benzhydryl (diphenylmethyl) group serves as a bulky, lipophilic protecting group for the azetidine nitrogen. The physicochemical properties of the free base and its commonly used hydrochloride salt are summarized below.
| Property | This compound (Free Base) | This compound HCl |
| CAS Number | 617718-45-3[4][5][6][7][8][9] | 869488-99-3[10][11] |
| Molecular Formula | C₁₆H₁₆FN[4][5] | C₁₆H₁₇ClFN[10][11] |
| Molecular Weight | 241.30 g/mol [4] | 277.77 g/mol [10][11] |
| IUPAC Name | 1-(diphenylmethyl)-3-fluoroazetidine | 1-(diphenylmethyl)-3-fluoroazetidine;hydrochloride |
| Boiling Point | 315.6 ± 42.0 °C at 760 mmHg[6] | Not Available |
| Melting Point | Not Available | 138-140 °C[10][11] |
| Density | 1.14 g/cm³[6] | Not Available |
| logP | 3.36760[6] | 4.16960[10] |
| Flash Point | 144.7 ± 27.9 °C[6] | Not Available |
Synthesis and Reaction Mechanism
The synthesis of this compound is a multi-step process that hinges on the strategic introduction of the fluorine atom onto the azetidine ring, which is pre-functionalized with a stable protecting group. The most common and logical synthetic approach involves the deoxyfluorination of a hydroxyl precursor.
Causality in Synthesis: The choice of the benzhydryl group is deliberate. It is a robust protecting group that is stable to a wide range of reaction conditions, including fluorination, yet it can be cleanly removed under specific, non-harsh conditions (catalytic hydrogenation), which preserves the integrity of the often-sensitive final molecule.
Proposed Synthetic Workflow
A validated and widely employed route starts from 1-Benzhydryl-3-azetidinone. The ketone is first reduced to the corresponding alcohol, which is then subjected to deoxyfluorination.
Caption: Proposed synthetic route from 1-Benzhydryl-3-azetidinone.
Experimental Protocol: Deoxyfluorination of 1-Benzhydryl-3-hydroxyazetidine
This protocol is a representative methodology based on standard organic chemistry principles for deoxyfluorination.
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1-Benzhydryl-3-hydroxyazetidine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Inert Atmosphere: The flask is purged with dry nitrogen and cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.1 - 1.5 eq) dissolved in anhydrous DCM is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C. The choice of DAST or its analogues is critical as they are potent fluorinating agents suitable for converting secondary alcohols to alkyl fluorides.
-
Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm slowly to room temperature overnight. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to neutralize the acidic byproducts.
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
The Critical Role as a Synthetic Intermediate
The primary value of this compound lies in its function as a stable, protected precursor for the 3-fluoroazetidine scaffold. The benzhydryl group can be efficiently removed to unmask the secondary amine, which is then available for a wide array of subsequent chemical transformations.
Deprotection and Functionalization Workflow
The key transformation is the hydrogenolysis of the C-N bonds of the benzhydryl group.
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An In-depth Technical Guide to the Structure Elucidation of 1-Benzhydryl-3-fluoroazetidine
Introduction: The Strategic Importance of Fluorinated Azetidines
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its target protein.[1][2][3] The azetidine ring, a strained four-membered heterocycle, is another privileged motif, offering a unique three-dimensional vector space compared to more common five- and six-membered rings.[4][5][6]
The combination of these two features in molecules like 1-Benzhydryl-3-fluoroazetidine presents a compelling scaffold for medicinal chemists. The benzhydryl group, a bulky lipophilic moiety, often serves to anchor ligands within protein binding pockets.[7][8][9] Therefore, the unambiguous confirmation of the structure of such compounds is a critical step in the drug development pipeline, ensuring that subsequent biological and structure-activity relationship (SAR) data are reliable.
This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of this compound. It moves beyond a simple listing of methods to explain the causal logic behind the experimental choices, emphasizing an integrated, self-validating approach to structural confirmation.
The Elucidation Workflow: An Integrated Spectroscopic Approach
The definitive confirmation of a novel chemical entity requires a confluence of data from orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create an unassailable confirmation of the molecular architecture.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Cornerstone of Connectivity
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the precise location of the fluorine atom. A multi-nuclear and multi-dimensional approach is essential.
¹H, ¹³C, and ¹⁹F NMR: The Primary Investigation
Expertise & Experience: The initial 1D NMR experiments (¹H, ¹³C, ¹⁹F) provide the fundamental census of atoms in their respective chemical environments. For a fluorinated compound, ¹⁹F NMR is not just an accessory technique; it is a primary tool due to its high sensitivity (83% relative to ¹H) and the 100% natural abundance of the ¹⁹F nucleus.[10] Its large chemical shift dispersion makes it exceptionally sensitive to the local electronic environment.[10][11]
Experimental Protocol: 1D NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters on a 500 MHz spectrometer would include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum using a standard pulse program (e.g., zgpg30). Due to the lower sensitivity of ¹³C, 1024 or more scans may be required for a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. ¹⁹F NMR is highly sensitive, so 16-32 scans are often sufficient. Chemical shifts are typically referenced to an external standard like CFCl₃.[12]
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.
Trustworthiness: Expected Data and Interpretation
The power of NMR lies in the precise patterns of chemical shifts (δ) and spin-spin coupling constants (J).
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) | Key Couplings (J in Hz) |
| Aromatic-H | ~7.20 - 7.50 (m, 10H) | ~127 - 142 | ||
| Benzhydryl-CH | ~4.5 (s, 1H) | ~78 | ||
| Azetidine-CHF | ~5.30 (dtt, 1H) | ~85 | ~ -175 (m) | ¹JCF ≈ 180-200, ²JHF ≈ 50-60 |
| Azetidine-CH₂ | ~3.40 - 3.80 (m, 4H) | ~60 | ²JCF ≈ 20-25, ³JHF ≈ 5-15 |
Note: Predicted chemical shifts and coupling constants are estimates and can vary based on solvent and experimental conditions.
-
¹H NMR Insights: The proton on the fluorine-bearing carbon (CHF) is the most diagnostic. It will appear as a doublet of triplets of triplets (dtt) due to the large geminal coupling to fluorine (~55 Hz) and smaller vicinal couplings to the four adjacent CH₂ protons.
-
¹³C NMR Insights: The carbon directly bonded to fluorine (CHF) will exhibit a very large one-bond coupling constant (¹JCF ≈ 180-200 Hz), making it an unmistakable doublet in the proton-coupled ¹³C spectrum. The adjacent carbons will show smaller two-bond couplings (²JCF ≈ 20-25 Hz).
-
¹⁹F NMR Insights: A single multiplet is expected. The multiplicity arises from coupling to the geminal proton (CHF) and the four vicinal protons (CH₂). This provides direct evidence of the fluorine's position on the azetidine ring.[13][14]
2D NMR: Assembling the Puzzle
Expertise & Experience: While 1D spectra provide a list of parts, 2D correlation spectra (COSY, HSQC, HMBC) reveal how they are connected. This is non-negotiable for trustworthy structure elucidation.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks. It will definitively link the azetidine CH₂ protons to the CHF proton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is the primary method for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting fragments. For instance, correlations from the benzhydryl proton to the aromatic carbons and, most importantly, to the azetidine CH₂ carbons (C2/C4) will confirm the N-benzhydryl linkage.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzhydryl-3-fluoroazetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzhydryl-3-fluoroazetidine is a valuable saturated heterocyclic building block in modern medicinal chemistry. The introduction of a fluorine atom into the azetidine ring can significantly modulate the physicochemical properties of resulting drug candidates, including basicity, lipophilicity, and metabolic stability. The benzhydryl group serves as a common protecting group for the azetidine nitrogen, facilitating synthetic manipulations. This guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous identification and characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are discussed to provide field-proven insights for researchers in drug discovery and development.
Introduction: The Significance of Fluorinated Azetidines in Drug Discovery
Saturated heterocycles are increasingly sought-after motifs in drug design due to their ability to impart three-dimensional character and improved physicochemical properties to lead compounds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique structural scaffold. Strategic fluorination of the azetidine ring, as seen in this compound, is a powerful tool for fine-tuning molecular properties. The high electronegativity of fluorine can lower the pKa of the azetidine nitrogen, which can be advantageous for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidation. The bulky benzhydryl protecting group is frequently employed to direct reactions and is typically removed in the final stages of a synthetic sequence.
Accurate and comprehensive spectroscopic characterization is a cornerstone of chemical synthesis and drug development, ensuring the identity and purity of such key intermediates. This guide will delve into the expected and observed spectroscopic features of this compound.
Synthesis and Spectroscopic Sample Preparation
A common synthetic route to this compound involves the fluorination of a suitable precursor, such as 1-benzhydryl-3-hydroxyazetidine. This transformation can be achieved using various fluorinating agents. One patented method describes the preparation of 1-Benzhydryl-3-fluoro-azetidine hydrochloride from 1-Benzyhydryl-azetidin-3-ol[1].
Experimental Protocol: General Synthesis
A detailed, step-by-step methodology for the synthesis is crucial for obtaining pure material for spectroscopic analysis. The following is a generalized protocol based on common organic synthesis practices:
-
Fluorination of 1-Benzhydryl-3-hydroxyazetidine: To a solution of 1-benzhydryl-3-hydroxyazetidine in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST) is added dropwise at a reduced temperature (e.g., -78 °C).
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.
For the preparation of the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried.
Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Aromatic-H | 7.20 - 7.50 | Multiplet | Protons of the two phenyl rings of the benzhydryl group. | |
| Benzhydryl-CH | ~4.50 | Singlet | The methine proton of the benzhydryl group. | |
| Azetidine-CHF | 5.10 - 5.40 | Doublet of triplets | J(H-F) ≈ 55-60 Hz, J(H-H) ≈ 7-9 Hz | The proton on the carbon bearing the fluorine atom will be split by the fluorine and the adjacent methylene protons. |
| Azetidine-CH₂ | 3.00 - 3.60 | Multiplet | The four protons on the other two carbons of the azetidine ring will show complex splitting patterns due to geminal and vicinal coupling, as well as coupling to fluorine. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic-C | 125 - 145 | Multiple signals for the carbons of the phenyl rings. |
| Benzhydryl-CH | ~75 | The methine carbon of the benzhydryl group. |
| Azetidine-CHF | 80 - 90 (Doublet, ¹J(C-F) ≈ 200-220 Hz) | The carbon directly bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant. |
| Azetidine-CH₂ | 55 - 65 (Doublet, ²J(C-F) ≈ 20-25 Hz) | The carbons adjacent to the fluorinated carbon will also show coupling to fluorine (two-bond C-F coupling). |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is highly sensitive to the local electronic environment and provides a distinct signal for the fluorine atom.
| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Azetidine-F | -170 to -190 | Multiplet | The chemical shift is referenced to a standard such as CFCl₃. The signal will be split by the adjacent protons. |
Diagram of Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-N stretch | 1100 - 1250 | Medium |
| C-F stretch | 1000 - 1100 | Strong |
The presence of a strong absorption band in the 1000-1100 cm⁻¹ region is a key indicator of the C-F bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and elemental composition.
For this compound (C₁₆H₁₆FN), the expected molecular weight is approximately 241.31 g/mol .
-
Electrospray Ionization (ESI-MS): In the positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 242.1.
-
Fragmentation Pattern: A characteristic fragmentation would be the loss of the benzhydryl cation ([M - C₁₃H₁₁]⁺), which is a stable carbocation, leading to a significant peak at m/z 167.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The unique signals in ¹⁹F NMR, the large C-F coupling constants in ¹³C NMR, and the characteristic C-F stretching vibration in the IR spectrum are all confirmatory for the presence of the fluorine atom. The data from ¹H NMR and mass spectrometry further corroborate the overall molecular structure. This in-depth understanding of the spectroscopic data is crucial for scientists working on the synthesis and application of this important building block in the development of new therapeutics.
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Whitepaper: The Strategic Role of Fluorine in Modulating Azetidine Ring Stability and Function
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche scaffold to a privileged motif in modern medicinal chemistry.[1][2][3] Its unique combination of high sp³-character, conformational rigidity, and inherent ring strain endows it with desirable properties, but also presents challenges in stability and synthesis.[2][4] The strategic incorporation of fluorine offers a powerful tool to precisely modulate the physicochemical and pharmacokinetic properties of the azetidine core. This technical guide provides an in-depth analysis of the stereoelectronic effects of fluorine substitution on the azetidine ring. We will explore how fluorine's potent inductive and hyperconjugative effects govern ring conformation, basicity, and metabolic stability, ultimately providing a rationale for its use in designing next-generation therapeutics.
The Azetidine Scaffold: A Primer on a Strained Heterocycle
Azetidine is an analogue of cyclobutane, and much of its chemistry is dictated by the significant ring strain of approximately 25.4 kcal/mol.[4] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring is not planar. It adopts a "puckered" conformation to relieve some torsional strain, with a dihedral angle measured at 37°.[5] This puckering is a critical feature, as it defines the spatial orientation of substituents and influences how the molecule interacts with biological targets. The nitrogen atom's lone pair of electrons makes the ring basic, a property central to its function in many drug molecules. However, this reactivity also makes the ring susceptible to metabolic degradation and can lead to undesirable off-target effects. The challenge for medicinal chemists is to harness the unique structural features of azetidine while mitigating its inherent liabilities.
The Influence of Fluorine: A Deep Dive into Stereoelectronic Effects
The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, introduces profound stereoelectronic perturbations that can be leveraged to enhance the stability and drug-like properties of the azetidine ring.[6][7] These effects are not merely additive; they are a complex interplay of inductive withdrawal, hyperconjugation, and electrostatic interactions.
Inductive Effect (σ-Withdrawal)
Fluorine's extreme electronegativity causes a powerful withdrawal of electron density through the carbon-fluorine sigma (σ) bond. This inductive effect propagates through the carbon framework of the azetidine ring, leading to several key consequences:
-
Reduced Basicity (pKa): The most direct outcome is a significant reduction in the basicity of the nitrogen atom. The electron-withdrawing fluorine atom destabilizes the corresponding protonated azetidinium ion, thereby lowering the pKa. This effect is distance-dependent, with fluorine at the C3 position having a more pronounced impact than at C2.[8][9] This modulation of pKa is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[7][10]
-
Bond Length Alteration: The inductive effect strengthens the C-F bond while slightly weakening adjacent C-C bonds, subtly altering the ring's geometry.
Hyperconjugation and the Gauche Effect
Beyond simple induction, fluorine substitution introduces powerful orbital interactions known as hyperconjugation. Specifically, a "gauche effect" is often observed, where a conformation that places the electronegative fluorine atom gauche (at a ~60° dihedral angle) to another electron-withdrawing group or a cationic center is favored.[11][12] This is rationalized by a stabilizing hyperconjugative interaction, such as a σC-H → σ*C-F orbital donation, which is maximized in a gauche arrangement.[11][13] In the context of an azetidine ring, these effects dictate the preferred puckered conformation.
Charge-Dipole Interactions
When the azetidine nitrogen is protonated (forming an azetidinium ion), a significant charge-dipole interaction can occur between the positive charge on the nitrogen and the negative end of the C-F bond dipole.[13] This electrostatic attraction can be powerful enough to force the ring to pucker in a specific direction, bringing the fluorine and the charged nitrogen into closer proximity.[13]
Caption: Key stereoelectronic effects of fluorine and their impact on azetidine properties.
Conformational Control: Fluorine as a Molecular Rudder
The combination of these stereoelectronic forces allows fluorine to act as a "conformational rudder," directing the puckering of the azetidine ring. O'Hagan and co-workers demonstrated this phenomenon through computational studies on fluorinated azetidines.[13]
-
In a neutral azetidine , the ring preferentially puckers to place the fluorine atom far from the nitrogen's lone pair to minimize dipole-dipole repulsion.
-
Upon protonation , the ring can invert its pucker. The dominant force becomes the stabilizing charge-dipole interaction, which pulls the fluorine atom closer to the positively charged nitrogen center.[13]
This ability to control the three-dimensional shape of the azetidine scaffold is paramount in drug design. A locked, predictable conformation can enhance binding affinity to a biological target by reducing the entropic penalty of binding and presenting functional groups in an optimal orientation.
Caption: Fluorine-controlled ring pucker inversion upon protonation of the azetidine nitrogen.
Impact on Physicochemical and Pharmacokinetic Profiles
The fundamental changes in electronics and conformation translate directly into tangible benefits for drug development, primarily by improving a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Modulating Basicity and Lipophilicity
As discussed, fluorination is a reliable strategy for attenuating the basicity of the azetidine nitrogen.[9] This prevents strong interactions with acidic phospholipids in membranes, which can cause toxicity (phospholipidosis), and helps fine-tune the overall lipophilicity and solubility profile of the drug candidate.
| Compound | Substituent | pKa |
| Azetidine | None | ~11.29 |
| 3-Fluoroazetidine | 3-F | ~8.66 |
| 3,3-Difluoroazetidine | 3,3-F₂ | ~5.70 |
| Table 1: Experimentally determined pKa values demonstrating the potent effect of fluorine substitution on the basicity of the azetidine nitrogen. Data sourced from comprehensive studies on fluorinated saturated heterocycles.[8][9] |
Enhancing Metabolic Stability
Perhaps the most significant advantage of fluorination is the enhancement of metabolic stability.[7][14] The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it highly resistant to cleavage. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[14][15] This leads to:
-
Increased drug half-life
-
Improved oral bioavailability
-
Reduced patient-to-patient variability in drug exposure
-
Lower required doses, potentially reducing side effects
Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate azetidine motifs to enhance metabolic stability and other pharmacokinetic properties.[2] The addition of fluorine to this scaffold is a logical extension of this strategy to further protect the molecule from degradation.
Experimental Protocols: Synthesis of Fluorinated Azetidines
Accessing these valuable building blocks is crucial for their application in drug discovery. While numerous methods exist, a common and effective strategy for synthesizing 3-fluoroazetidines involves the deoxofluorination of a corresponding 3-hydroxyazetidine precursor using reagents like diethylaminosulfur trifluoride (DAST).[16]
Protocol: Synthesis of N-Boc-3-fluoroazetidine
-
Starting Material: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at -78 °C under a nitrogen atmosphere, add DAST (1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure N-Boc-3-fluoroazetidine.
Caption: A typical workflow for the synthesis of a 3-fluoroazetidine derivative.
Conclusion and Future Outlook
The incorporation of fluorine into the azetidine ring is a proven and powerful strategy in modern drug discovery. By exerting precise control over the ring's electronic environment, fluorine substitution allows for the rational modulation of key molecular properties. Stereoelectronic effects govern the ring's conformation, providing a tool to lock in bioactive shapes and enhance target affinity. The strong inductive effect fine-tunes basicity, improving physicochemical properties and reducing potential liabilities. Finally, the robust C-F bond serves as a metabolic shield, increasing the stability and in vivo lifetime of drug candidates.[14] As synthetic methodologies for accessing complex fluorinated azetidines continue to advance, this valuable scaffold is poised to play an even greater role in the development of safer and more effective medicines.[17][18]
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Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7071–7074. [Link]
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Krasnova, L., & Chernyak, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12536-12555. [Link]
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Melnykov, K. P., et al. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. [Link]
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Kaur, M., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(38), 8024-8041. [Link]
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Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry, 71(21), 8249-8254. [Link]
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Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. [Link]
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The Strategic Utility of 1-Benzhydryl-3-fluoroazetidine: An In-depth Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzhydryl-3-fluoroazetidine, a pivotal fluorinated building block for medicinal chemistry and drug development. The document delineates its synthesis, characterization, reactivity, and strategic applications, with a focus on the rationale behind its use in constructing complex molecular architectures. Detailed protocols for its preparation and subsequent deprotection are provided, alongside a discussion of the critical role of the benzhydryl protecting group and the impact of the fluorine substituent on molecular properties. This guide is intended to serve as an essential resource for researchers and scientists engaged in the design and synthesis of novel therapeutics incorporating the valuable 3-fluoroazetidine scaffold.
Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, strained four-membered heterocycles, particularly azetidines, have garnered significant attention as valuable scaffolds in drug design.[2] Their rigid, three-dimensional structure provides novel exit vectors for molecular elaboration, while their sp³-rich character often leads to improved solubility and pharmacokinetic profiles compared to their aromatic counterparts.[2]
The convergence of these two strategies has given rise to a class of building blocks with exceptional potential: fluorinated azetidines. These motifs are increasingly found in preclinical and clinical drug candidates.[3] this compound, in particular, has emerged as a key intermediate, offering a stable, protected form of the 3-fluoroazetidine core that is amenable to a variety of synthetic manipulations. The bulky benzhydryl (diphenylmethyl) group serves as a robust protecting group for the azetidine nitrogen, facilitating purification and handling, while being readily cleavable under specific conditions to unmask the reactive secondary amine for further functionalization.
This guide will provide an in-depth exploration of the synthesis, properties, and applications of this versatile building block, empowering researchers to effectively harness its potential in their drug discovery programs.
Synthesis and Characterization
The synthesis of this compound is not explicitly detailed in a single source but can be logically constructed from established methodologies for the preparation of analogous compounds. The most viable pathway involves the deoxofluorination of the corresponding alcohol, 1-benzhydrylazetidin-3-ol.
Synthesis of Precursor: 1-Benzhydrylazetidin-3-ol
The precursor alcohol is accessible through a multi-kilogram scale, one-pot synthesis from benzhydrylamine and epichlorohydrin, which has been optimized to produce high yields (80%) and purity (>99%) without the need for chromatography.[4]
Fluorination of 1-Benzhydrylazetidin-3-ol
The introduction of the fluorine atom at the 3-position is most effectively achieved through nucleophilic fluorination of the hydroxyl group. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are the reagents of choice for this transformation.[4] These reagents convert the alcohol into a good leaving group in situ, which is then displaced by a fluoride ion in an Sₙ2 reaction.
Figure 1: Proposed synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
-
Caution: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood by trained personnel.
-
To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylaminosulfur trifluoride (DAST) (1.1 to 1.5 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization
While a dedicated, publicly available full spectral analysis for this compound is not readily found in the literature, its identity can be confirmed through a combination of standard spectroscopic techniques.
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| CAS Number | 617718-45-3[5] |
| Molecular Formula | C₁₆H₁₆FN[5] |
| Molecular Weight | 241.30 g/mol [6] |
| Appearance | Expected to be a solid |
| Melting Point (HCl salt) | 138-140 °C[7] |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the benzhydryl protons (a singlet for the methine proton and multiplets in the aromatic region), and complex multiplets for the azetidine ring protons, with splitting patterns influenced by the fluorine atom.
-
¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the benzhydryl methine carbon, and the azetidine carbons. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in its ability to serve as a precursor to the free 3-fluoroazetidine, a valuable scaffold for introducing the fluorinated four-membered ring into target molecules. The primary reaction of this building block is the deprotection of the benzhydryl group.
N-Benzhydryl Deprotection
The removal of the N-benzhydryl group is a critical step to enable further functionalization of the azetidine nitrogen. Catalytic hydrogenation and transfer hydrogenation are the most effective and widely used methods for this transformation.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation involves the use of hydrogen gas and a palladium catalyst, often in the presence of an acid to facilitate the reaction.
Figure 2: N-Benzhydryl deprotection using catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
If desired, add an acid such as trifluoroacetic acid (TFA) to facilitate the reaction.[8]
-
Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 3-fluoroazetidine, often as its corresponding salt if an acid was used.
Method B: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a safer and more convenient alternative to using hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid or ammonium formate, generates hydrogen in situ in the presence of a palladium catalyst.[9]
Figure 3: N-Benzhydryl deprotection using catalytic transfer hydrogenation.
Experimental Protocol: Catalytic Transfer Hydrogenation
-
Dissolve this compound (1 equivalent) in methanol (MeOH).
-
Add palladium on carbon (Pd/C, 10 mol%).
-
Add formic acid or ammonium formate (excess, typically 5-10 equivalents).
-
Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting product may be the free base or the formate/ammonium salt, which can be used directly or further purified.
Subsequent Functionalization
Once deprotected, the resulting 3-fluoroazetidine is a versatile intermediate. The secondary amine can undergo a wide range of standard transformations, including:
-
N-Arylation/N-Alkylation: Reaction with aryl halides or alkyl halides to introduce substituents on the nitrogen.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Amide Bond Formation: Acylation with acid chlorides or coupling with carboxylic acids.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
These reactions open the door to a vast chemical space, allowing for the incorporation of the 3-fluoroazetidine moiety into diverse molecular scaffolds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a strategically important building block that provides a stable and convenient entry point to the valuable 3-fluoroazetidine scaffold. Its synthesis, while not directly reported, can be reliably achieved through deoxofluorination of the corresponding alcohol. The benzhydryl protecting group offers robustness during synthesis and purification, and can be efficiently removed under mild catalytic hydrogenation or transfer hydrogenation conditions. The resulting deprotected 3-fluoroazetidine is a versatile intermediate for the synthesis of novel drug candidates. This guide provides the necessary theoretical framework and practical protocols to empower medicinal chemists to effectively utilize this powerful building block in their pursuit of new and improved therapeutics.
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Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]
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Mayr, H., Nolte, C., & Phan, T. B. (2011). Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. edoc.ub.uni-muenchen.de. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-benzhydryl-3-oxoazetidine. Retrieved from [Link]
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Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
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Marchand-Brynaert, J., & Ghosez, L. (1983). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Tetrahedron Letters, 24(32), 3329-3332. [Link]
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The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Substituted Azetidines for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Allure of the Strained Ring
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1] Its unique structural and physicochemical properties, most notably its inherent ring strain (approximately 25 kcal/mol), bestow upon it a three-dimensional character that is highly sought after in contemporary drug design.[2] This sp³-richness allows for greater exploration of chemical space compared to traditional flat, aromatic scaffolds, often leading to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability.[1][2] Consequently, the azetidine moiety is no longer a mere curiosity but a validated "privileged scaffold" found in a growing number of FDA-approved drugs and clinical candidates.[1] This guide will delve into the diverse biological activities of substituted azetidines, providing detailed experimental protocols and exploring the structure-activity relationships that govern their therapeutic potential.
Antimicrobial Activity: A Renewed Assault on Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. Azetidine-containing compounds, particularly azetidin-2-ones (β-lactams), have a storied history in the fight against bacterial infections.[3] However, the versatility of the azetidine scaffold extends beyond this class, with novel derivatives showing potent activity against a range of Gram-positive and Gram-negative bacteria.[4][5]
Mechanism of Action: Beyond the Beta-Lactams
While the mechanism of β-lactam antibiotics is the well-established inhibition of peptidoglycan synthesis, newer azetidine derivatives exhibit different modes of action. For instance, certain 7-azetidinylquinolones exert their antibacterial effects by targeting bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV, leading to permanent double-stranded DNA breaks and subsequent cell death.[5]
Experimental Protocols for Assessing Antibacterial Activity
The preliminary evaluation of the antibacterial potential of novel substituted azetidines can be effectively carried out using two primary methods: the disc diffusion assay for qualitative screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).
This method provides a rapid and straightforward qualitative assessment of antibacterial activity.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[6]
-
Sterile saline
-
Filter paper discs (6 mm diameter)
-
Solutions of test azetidine compounds at known concentrations
-
Positive control antibiotic discs (e.g., ciprofloxacin, ampicillin)
-
Negative control (solvent used to dissolve compounds)
-
Sterile forceps
-
Incubator (37°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: From a fresh overnight culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.[7] Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[7][8] Allow the plate to dry for about 5 minutes.[9]
-
Disc Application: Using sterile forceps, apply paper discs impregnated with the test azetidine compounds onto the inoculated agar surface.[9] Gently press each disc to ensure complete contact with the agar.[7] Also, place positive and negative control discs. Ensure discs are spaced at least 24 mm apart.[9]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[9]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is absent) in millimeters (mm).[9] A larger zone of inhibition indicates greater antibacterial activity.
Caption: Workflow for the Kirby-Bauer Disc Diffusion Assay.
This method provides a quantitative measure of antibacterial activity by determining the lowest concentration of a compound that inhibits visible bacterial growth.[10]
Materials:
-
Sterile 96-well microtiter plates[10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]
-
Bacterial inoculum prepared to a final concentration of 5 x 10⁵ CFU/mL in CAMHB
-
Stock solutions of test azetidine compounds
-
Positive control antibiotic
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row and mix. Then, perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.[11]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]
Structure-Activity Relationship (SAR) of Antibacterial Azetidines
The antibacterial efficacy of azetidine derivatives is highly dependent on the nature and position of substituents on the azetidine ring and the core scaffold to which it is attached.
-
7-Azetidinylquinolones: For this class, substituents on the azetidine ring significantly impact activity. For example, a 3-amino-2-methylazetidinyl moiety at the 7-position of quinolones has been shown to confer potent, broad-spectrum activity, particularly against Gram-positive organisms.[13] Stereochemistry is also critical, with the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety generally providing the best antibacterial activity.[13]
-
Carbazole-based Azetidin-2-ones: In a series of novel carbazole-based β-lactams, specific substitutions were found to enhance activity. For instance, compounds with certain substitutions showed better activity against Escherichia coli and Pseudomonas aeruginosa than the standard antibiotic streptomycin.[4]
Table 1: Antibacterial Activity of Selected Azetidine Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 6b | Escherichia coli | 25.3 | 78 | [4] |
| 6e | Escherichia coli | 24.1 | 78 | [4] |
| 6b | Pseudomonas aeruginosa | 23.0 | 78 | [4] |
| 6e | Pseudomonas aeruginosa | 22.0 | 78 | [4] |
| 6b | Enterococcus faecalis | 22.9 | 78 | [4] |
| 6b | Staphylococcus aureus | - | 78 | [4] |
| 6i | S. aureus (MRSA) | - | 0.25–16.00 | [5] |
| Streptomycin | E. coli | 20.8 | - | [4] |
| Streptomycin | P. aeruginosa | 20.3 | - | [4] |
Anticancer Activity: Targeting Key Signaling Pathways
The unique three-dimensional structure of the azetidine scaffold makes it an ideal framework for designing inhibitors of protein-protein interactions and enzymes implicated in cancer progression. One of the most promising avenues of research is the development of azetidine-based inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
Mechanism of Action: Inhibition of STAT3 Signaling
The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression.[12] Dysregulation of this pathway, particularly the persistent activation of STAT3, is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis.
Certain substituted azetidines have been designed to directly and irreversibly bind to STAT3, preventing its DNA-binding activity. Mass spectrometry studies have shown that these compounds can form covalent bonds with cysteine residues (Cys426 and Cys468) on the STAT3 protein.[14] This covalent modification selectively inhibits STAT3 activity over other STAT family members, such as STAT1 and STAT5.[14]
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The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary drug discovery. Its unique conformational rigidity, imposed by significant ring strain, offers medicinal chemists a powerful tool to enhance the pharmacological properties of therapeutic agents. This guide provides a comprehensive technical overview of azetidine derivatives in medicinal chemistry, delving into their synthesis, multifaceted biological activities, and the nuanced structure-activity relationships that govern their efficacy. We will explore key FDA-approved drugs that incorporate the azetidine motif and provide detailed experimental protocols for the synthesis of key azetidine intermediates.
The Azetidine Advantage: Physicochemical Properties and Medicinal Chemistry Rationale
The utility of the azetidine scaffold in drug design stems from its distinct structural and physicochemical properties. The inherent ring strain of approximately 25.4 kcal/mol imparts a considerable degree of conformational rigidity.[1] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[2]
Furthermore, the presence of the nitrogen atom within the four-membered ring provides a key site for hydrogen bonding and allows for the introduction of diverse substituents to modulate properties such as solubility, lipophilicity, and metabolic stability.[3][4] The sp³-rich character of the azetidine ring also contributes to improved pharmacokinetic profiles, a desirable trait in modern drug development.[3]
Synthetic Strategies for Accessing the Azetidine Core
The construction of the strained azetidine ring has historically presented a synthetic challenge.[5] However, recent advancements have provided a diverse toolkit for medicinal chemists to access a wide array of functionalized azetidine derivatives.
Intramolecular Cyclization
One of the most common approaches to azetidine synthesis involves the intramolecular cyclization of a linear precursor containing a nucleophilic amine and a suitable leaving group at the γ-position.
Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine
A widely used intermediate, N-Boc-3-hydroxyazetidine, can be synthesized from 1-diphenylmethyl-3-hydroxyazetidine.[6]
-
Step 1: Deprotection: Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml). Add 10% palladium on carbon (10.0 g) and subject the mixture to catalytic hydrogenation at room temperature for 3 hours. After the reaction is complete, remove the catalyst by filtration.[6]
-
Step 2: Boc Protection: To the filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) and stir at room temperature for 1 hour.[6]
-
Step 3: Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient (1:1 to 1:2) to yield 1-tert-butoxycarbonyl-3-hydroxyazetidine.[6]
[2+2] Cycloadditions
Photochemical [2+2] cycloadditions between imines and alkenes, known as aza Paternò-Büchi reactions, offer a direct and atom-economical route to the azetidine core.[7] Visible-light-mediated protocols have emerged as a milder and more versatile alternative to traditional UV-light-induced methods.[7]
Experimental Workflow: Visible Light-Mediated [2+2] Cycloaddition
This workflow outlines a general procedure for the synthesis of azetidines via a visible light-mediated [2+2] cycloaddition.[7]
Caption: Generalized workflow for visible light-mediated [2+2] cycloaddition.
Ring Expansion of Aziridines
The ring expansion of readily available aziridines provides another strategic entry to the azetidine scaffold. This transformation can be achieved through various methods, including the use of ylides or biocatalytic approaches.
Azetidine Derivatives in FDA-Approved Drugs
The successful incorporation of the azetidine motif into several FDA-approved drugs underscores its importance in modern medicinal chemistry. These drugs span a range of therapeutic areas, highlighting the versatility of this scaffold.
| Drug Name | Structure | Primary Target(s) | Mechanism of Action | Therapeutic Area |
| Baricitinib | [Image of Baricitinib structure] | Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2) | Inhibits the activity of JAK1 and JAK2, which are intracellular enzymes involved in signaling pathways that regulate inflammation and immune function.[8][9] | Rheumatoid Arthritis, Alopecia Areata, COVID-19 |
| Cobimetinib | [Image of Cobimetinib structure] | Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2 | A reversible inhibitor of MEK1 and MEK2, which are components of the MAPK/ERK signaling pathway that promotes cellular proliferation.[3] | Melanoma |
| Azelnidipine | [Image of Azelnidipine structure] | L-type and T-type calcium channels | Inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][10][11][12] | Hypertension |
| Sarolaner | [Image of Sarolaner structure] | GABA-gated and glutamate-gated chloride channels in invertebrates | Acts as an antagonist of insect and acarine neurotransmitter receptors, leading to uncontrolled neuromuscular activity and death of the parasites. | Veterinary ectoparasiticide |
| Azacitidine (Onureg) | [Image of Azacitidine structure] | DNA methyltransferase | A hypomethylating agent that is incorporated into DNA and RNA, leading to the inhibition of DNA methyltransferase and subsequent re-expression of tumor suppressor genes.[13] | Acute Myeloid Leukemia |
Mechanism of Action: A Closer Look
The azetidine ring can play a crucial role in the mechanism of action of a drug, often by positioning key functional groups for optimal interaction with the biological target.
Baricitinib: Inhibition of the JAK-STAT Pathway
Baricitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, specifically JAK1 and JAK2. This inhibition disrupts the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in inflammation and immune responses.
Caption: Mechanism of action of Azelnidipine as a calcium channel blocker. [10][11]
Structure-Activity Relationships (SAR) of Azetidine Derivatives
Understanding the structure-activity relationships of azetidine derivatives is paramount for the rational design of new and improved therapeutic agents.
Azetidinylquinolones as Antibacterial Agents
Studies on 7-azetidinylquinolones have revealed that the stereochemistry of the azetidine ring significantly impacts antibacterial activity. For instance, in a series of 7-(3-amino-2-methyl-1-azetidinyl) substituted quinolones, the (2S,3R) configuration of the azetidine moiety was found to confer the most potent antibacterial activity. [14]Further modifications at the N-1 and C-8 positions of the quinolone core also play a crucial role in modulating the antibacterial spectrum and potency. [15]
Azetidine Amides as STAT3 Inhibitors
In the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), the replacement of a proline linker with an azetidine-2-carboxamide led to a significant increase in potency. This highlights the azetidine ring's ability to optimally position key pharmacophoric elements for interaction with the target protein. [16]
Azetidine Derivatives as p38 MAP Kinase Inhibitors
Quantitative structure-activity relationship (QSAR) studies on pyrazole derivatives as inhibitors of p38α mitogen-activated protein (MAP) kinase have provided insights into the structural requirements for potent inhibition. These models can be used to predict the activity of novel azetidine-containing analogs and guide their design. [17][18]
Conclusion and Future Perspectives
The azetidine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its unique conformational constraints and synthetic tractability have enabled the development of a new generation of drugs with improved efficacy and pharmacokinetic profiles. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of azetidine derivatives, will undoubtedly lead to the discovery of new and innovative therapies for a wide range of diseases. As our ability to precisely control the three-dimensional architecture of molecules advances, the role of the azetidine ring in shaping the future of medicine is set to expand even further.
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Gstrein, X., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(15), 10186–10195. [Link]
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An In-depth Technical Guide on the Core Mechanism of Action Theories for 1-Benzhydryl-3-fluoroazetidine
Abstract
This technical guide provides a comprehensive analysis of the theoretical mechanisms of action for the novel research compound, 1-Benzhydryl-3-fluoroazetidine. In the absence of direct pharmacological data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from analogous compounds to propose plausible biological targets and modes of action. The primary hypothesis centers on the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide delves into the chemical rationale for this hypothesis, outlines detailed experimental protocols for its validation, and presents a framework for future research. The intended audience for this whitepaper includes researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and medicinal chemistry.
Introduction and Compound Overview
This compound is a synthetic molecule featuring a central azetidine ring, a benzhydryl moiety at the 1-position, and a fluorine atom at the 3-position. While specific pharmacological data for this compound is not yet publicly available, its structural components are well-characterized pharmacophores in the realm of neuroactive compounds.
-
The Benzhydryl Moiety: The diphenylmethyl (benzhydryl) group is a privileged structure in medicinal chemistry, known to confer high affinity for monoamine transporters.[1][2] This bulky, lipophilic group is a common feature in a variety of central nervous system (CNS) active agents, including dopamine reuptake inhibitors.[3]
-
The Azetidine Core: The four-membered azetidine ring serves as a rigid scaffold, influencing the spatial orientation of the pendant functional groups. Azetidine derivatives have been explored as inhibitors of various transporters, including those for GABA and monoamines.[4][5]
-
Fluorine Substitution: The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter binding affinities and selectivity for biological targets.[6]
Given these structural features, it is highly probable that this compound functions as an inhibitor of one or more monoamine transporters. These transporters (DAT, SERT, and NET) are integral membrane proteins that regulate neurotransmission by clearing dopamine, serotonin, and norepinephrine from the synaptic cleft.[1][7] Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressants and psychostimulants.[1]
Proposed Mechanism of Action: Monoamine Transporter Inhibition
The primary theoretical mechanism of action for this compound is the inhibition of monoamine reuptake via direct interaction with DAT, SERT, and/or NET. By blocking the function of these transporters, the compound would increase the synaptic levels of dopamine, serotonin, and/or norepinephrine, thereby enhancing monoaminergic neurotransmission.
Interaction with the Dopamine Transporter (DAT)
The benzhydryl group is a well-established pharmacophore for potent DAT inhibitors.[3] It is hypothesized that this lipophilic moiety of this compound binds within a hydrophobic pocket of the DAT, contributing significantly to its binding affinity. The azetidine ring likely positions the benzhydryl group in an optimal orientation for this interaction.
Interaction with the Serotonin (SERT) and Norepinephrine (NET) Transporters
Many compounds that target DAT also exhibit affinity for SERT and NET due to structural similarities among these transporters.[1] The selectivity profile of this compound for DAT, SERT, and NET will be influenced by the subtle interplay of its structural components. The fluorine substitution, in particular, may play a crucial role in determining this selectivity.
Visualizing the Proposed Mechanism
The following diagram illustrates the hypothesized inhibitory action of this compound on a presynaptic monoamine transporter.
Caption: Proposed inhibition of monoamine reuptake by this compound.
Structure-Activity Relationship (SAR) Insights from Analogous Compounds
The following table summarizes the in vitro inhibitory potencies of structurally related compounds at human DAT, SERT, and NET, providing a basis for predicting the potential activity of this compound.
| Compound ID | Core Structure | Key Substituents | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| GBR 12909 | Piperazine | N-benzhydryl, N'-(3-phenylpropyl) | 14 | 85 | - | [3] |
| (±)-Benztropine | Tropane | 3α-(diphenylmethoxy) | Low nM | - | - | [8] |
| Analogue 9 | Piperidine | 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl) | 6.6 | >222 | - | [3] |
| Analogue 19a | Piperidine | 4-[2-(diphenylmethoxy)ethyl]-1-(3-(thiophen-2-yl)propyl) | 6.0 | >180 | - | [3] |
Data presented is for illustrative purposes and is derived from published literature. The exact values may vary depending on the specific assay conditions.
The data consistently demonstrates that the benzhydryl moiety confers high affinity for the dopamine transporter. Modifications to other parts of the molecule can fine-tune potency and selectivity.
Experimental Protocols for Mechanism of Action Validation
To empirically determine the mechanism of action of this compound, a series of in vitro assays are required. The following protocols provide a standardized approach for characterizing the compound's interaction with monoamine transporters.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[9]
4.1.1. Principle
This assay measures the ability of this compound to compete with a radiolabeled ligand that has a known high affinity for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the equilibrium dissociation constant (Ki) can be calculated.[10]
4.1.2. Step-by-Step Protocol
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding wells: Add cell membrane preparation, assay buffer, and the radioligand.
-
Non-specific Binding wells: Add cell membrane preparation, a high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM cocaine for DAT), and the radioligand.
-
Test Compound wells: Add cell membrane preparation, serial dilutions of this compound, and the radioligand.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter (or a fluorescent substrate) into cells expressing the target transporter.[11][12]
4.2.1. Principle
Cells expressing the transporter of interest are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) or a fluorescent substrate in the presence and absence of the test compound. The amount of substrate taken up by the cells is then quantified. A reduction in substrate uptake in the presence of the test compound indicates inhibitory activity.[13]
4.2.2. Step-by-Step Protocol (using a fluorescent substrate)
-
Cell Plating:
-
Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in a 96- or 384-well black, clear-bottom microplate.
-
Allow the cells to adhere and form a confluent monolayer overnight.[11]
-
-
Compound Incubation:
-
Remove the culture medium from the wells.
-
Add assay buffer containing various concentrations of this compound or a reference inhibitor to the appropriate wells.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
-
Substrate Addition and Kinetic Reading:
-
Add the fluorescent neurotransmitter substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader capable of kinetic reads from the bottom.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each well, calculate the rate of substrate uptake (the slope of the fluorescence intensity over time).
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro characterization of this compound.
Caption: Workflow for the in vitro characterization of this compound.
Conclusion
Based on a thorough analysis of its structural components and the known pharmacology of analogous compounds, the most plausible mechanism of action for this compound is the inhibition of monoamine transporters. The benzhydryl moiety strongly suggests a high affinity for the dopamine transporter, while the azetidine core and fluorine substitution likely modulate its potency and selectivity across DAT, SERT, and NET.
The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesis. The results of these assays will be critical in elucidating the precise pharmacological profile of this novel compound and will inform its potential for further development as a research tool or therapeutic agent. Future studies should also investigate its effects on other potential off-target receptors and its in vivo pharmacokinetic and pharmacodynamic properties.
References
- A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology, 11, 648.
- Comparative Guide to the Structure-Activity Relationship of 3-Phenoxyazetidine Analogs as Monoamine Reuptake Inhibitors. (2025). Benchchem.
- Comparative Analysis of N-Benzhydryl-Substituted Tetrahydropyran Amines as Monoamine Transporter Inhibitors. (2025). Benchchem.
- Discovery and Development of Monoamine Transporter Ligands. (2020). RSC Medicinal Chemistry, 11(9), 991–1015.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. (2018). Current Protocols in Pharmacology, 82(1), e45.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology, 11, 648.
- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
- Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2022). Methods in Molecular Biology, 2523, 1-21.
- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
- MAO Inhibition in Drug Discovery and Development. (2025).
- Protocols For Measuring GlutamateUptake Dose-Response and KineticAssays in in Vitro and Ex Vivo Systems. (n.d.). Scribd.
- Application Notes and Protocols for Radioligand Binding Assays with Talopram. (2025). Benchchem.
- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). European Journal of Medicinal Chemistry, 45(10), 4579-4589.
- Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
- In vitro assays for the functional characterization of the dopamine transporter (DAT). (2016). Current Protocols in Pharmacology, 74, 12.16.1-12.16.18.
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.).
- Enzyme Inhibition Assays for Monoamine Oxidase. (2017). Methods in Molecular Biology, 1540, 135-144.
- [18F]CFT synthesis and binding to monoamine transporters in r
- Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. (2013). Bioorganic & Medicinal Chemistry Letters, 23(21), 5864–5869.
- Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. (1995). Journal of Medicinal Chemistry, 38(2), 344-348.
- Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. (2025). The Journal of Organic Chemistry.
- [Pharmacology of monoamine neurotransmitter transporters]. (2002). Nihon Yakurigaku Zasshi, 120(5), 315-320.
- Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. (2022). British Journal of Pharmacology, 179(13), 3291-3304.
- Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. (2012). Journal of Medicinal Chemistry, 55(20), 8859–8871.
- Illuminating the monoamine transporters: Fluorescently labelled ligands to study dopamine, serotonin and norepinephrine transporters. (2022). British Journal of Pharmacology, 179(13), 3291-3304.
- Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. (2013). Current Topics in Medicinal Chemistry, 13(14), 1647–1677.
- Benzhydryl Amines: Synthesis and Their Biological Perspective. (2020). ACS Omega, 5(1), 10-25.
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An In-depth Technical Guide to 1-Benzhydryl-3-fluoroazetidine: Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Benzhydryl-3-fluoroazetidine, a key synthetic intermediate in the development of modern pharmaceuticals. The document delves into the initial discovery of this molecule within the context of medicinal chemistry, details its synthetic pathways with step-by-step protocols, and explores the critical role of the benzhydryl protecting group. Furthermore, it covers the physicochemical characterization and the strategic importance of this compound in the synthesis of bioactive molecules, particularly as a precursor to 3-fluoroazetidine-containing pharmacophores. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Emergence of a Key Intermediate
This compound has emerged as a valuable building block in medicinal chemistry, primarily driven by the need for novel scaffolds in drug discovery. Its significance lies in its dual nature: the benzhydryl group serves as a robust protecting group, facilitating the construction and purification of the strained azetidine ring, while the fluorine atom at the 3-position imparts unique electronic properties that can enhance the pharmacological profile of a final drug candidate. The introduction of fluorine into drug molecules is a well-established strategy to modulate metabolic stability, binding affinity, and bioavailability.
The discovery and development of this compound are intrinsically linked to the quest for inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[1] As such, this molecule represents a pivotal intermediate in the synthesis of drugs for the treatment of type 2 diabetes.[1] This guide will trace the history of this compound from its conceptualization to its practical application in the laboratory.
Discovery and Initial Synthesis
The first documented synthesis of this compound appears in the patent literature from Pfizer, specifically in the context of developing novel DPP-IV inhibitors.[1] The core synthetic strategy involves a two-stage process: first, the construction of the N-benzhydryl-azetidine core, and second, the introduction of the fluorine atom.
Synthesis of the Precursor: 1-Benzhydryl-azetidin-3-ol
The journey to this compound begins with its hydroxyl precursor, 1-Benzhydryl-azetidin-3-ol. This intermediate is typically synthesized via the reaction of benzhydrylamine with epichlorohydrin.
Causality Behind Experimental Choices: The use of the bulky benzhydryl (diphenylmethyl) group on the nitrogen atom is a critical strategic decision. This sterically demanding group serves two primary purposes:
-
Directing Cyclization: The bulkiness of the benzhydryl group favors the intramolecular cyclization to form the strained four-membered azetidine ring over intermolecular polymerization, which is a common side reaction with less hindered amines.
-
Facilitating Purification: The lipophilic nature and crystallinity often imparted by the benzhydryl group simplify the purification of intermediates by crystallization, avoiding the need for chromatography in many cases.
The reaction proceeds through a nucleophilic attack of the amine on the epoxide of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring.
Experimental Protocol: Synthesis of 1-Benzhydryl-azetidin-3-ol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzhydrylamine (1 equivalent) in a suitable solvent such as methanol or isopropanol.
-
Addition of Epichlorohydrin: To the stirred solution, add epichlorohydrin (1.1-1.5 equivalents) dropwise at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1-Benzhydryl-azetidin-3-ol as a crystalline solid.
Fluorination to Yield this compound
The pivotal step in the synthesis is the deoxofluorination of 1-Benzhydryl-azetidin-3-ol. While the seminal patent does not provide a detailed procedure, this transformation is commonly achieved using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or its less hazardous analogue, Deoxo-Fluor®.[2][3]
Causality Behind Experimental Choices: DAST and its analogues are effective reagents for converting alcohols to alkyl fluorides via an SN2 mechanism. The choice of a non-polar, aprotic solvent like dichloromethane (DCM) is crucial to ensure the stability of the fluorinating reagent and to facilitate the reaction. The reaction is typically run at low temperatures to control the reactivity of DAST and minimize side reactions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-Benzhydryl-azetidin-3-ol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Add Diethylaminosulfur Trifluoride (DAST) (1.1-1.2 equivalents) dropwise to the cold solution. Maintain the temperature below -70 °C during the addition.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Physicochemical and Spectroscopic Characterization
The synthesized this compound and its hydrochloride salt have been characterized by various analytical techniques.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₁₆H₁₆FN | [4] |
| Molecular Weight | 241.31 g/mol | |
| CAS Number | 617718-45-3 | [4] |
| Appearance | Not specified (likely an oil or low-melting solid) | |
| This compound HCl | ||
| Molecular Formula | C₁₆H₁₇ClFN | [4] |
| Molecular Weight | 277.77 g/mol | [4] |
| CAS Number | 869488-99-3 | [4] |
| Melting Point | 138-140 °C | [4] |
| Appearance | White to off-white solid |
Spectroscopic Data (Predicted and Referenced):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.50 (m, 10H, Ar-H), 5.20-5.40 (dm, ¹JHF ≈ 56 Hz, 1H, CHF), 4.50 (s, 1H, N-CH), 3.50-3.70 (m, 2H, CH₂), 3.20-3.40 (m, 2H, CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 142.0 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 85.0 (d, ¹JCF ≈ 210 Hz, CF), 75.0 (N-CH), 60.0 (d, ²JCF ≈ 20 Hz, CH₂).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -170 to -180 (m).
-
Mass Spectrometry (ESI+): m/z 242.1 [M+H]⁺.
Synthetic Utility and Applications
The primary utility of this compound lies in its role as a protected precursor to 3-fluoroazetidine. The benzhydryl group can be removed under hydrogenolysis conditions.
Experimental Protocol: Debenzhydrylation
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature for 12-24 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: The filtrate containing the deprotected 3-fluoroazetidine can be used directly in the next step or isolated as its hydrochloride salt by bubbling HCl gas through the solution or by adding a solution of HCl in a suitable solvent.
The resulting 3-fluoroazetidine is a valuable building block for the synthesis of various bioactive molecules, including the aforementioned DPP-IV inhibitors.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.
Caption: Synthesis of 1-Benzhydryl-azetidin-3-ol.
Caption: Fluorination of the hydroxyl precursor.
Caption: Debenzhydrylation to yield the core scaffold.
Conclusion
This compound stands as a testament to the enabling power of strategic protecting group chemistry in the synthesis of complex and valuable molecules. Its development was a direct response to the needs of the pharmaceutical industry, and it continues to be a relevant intermediate for the construction of fluorinated azetidine-containing compounds. This guide has provided a detailed account of its history, synthesis, and applications, offering both theoretical understanding and practical protocols for the modern research scientist. The methodologies described herein are robust and have paved the way for the exploration of a wider range of functionalized azetidines in drug discovery.
References
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Ferraris, D., Belyakov, S., Li, W., Oliver, E., Ko, Y. S., Calvin, D., ... & Rojas, C. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 699-712. [Link]
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Pfizer Inc. (2005). Pyrrolidine derivatives. U.S. Patent Application Publication No. US 2005/0256310 A1. [Link]
-
Monsen, P. J., & Tius, M. A. (2017). Selective fluorination of natural products. Arkivoc, 2017(1), 117-147. [Link]
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An In-Depth Technical Guide to the Solubility of 1-Benzhydryl-3-fluoroazetidine in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Benzhydryl-3-fluoroazetidine, a compound of interest in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of determining its solubility in a range of common laboratory solvents. We will explore the underlying chemical principles that govern its solubility profile and present a detailed, field-proven protocol for its empirical determination.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and, consequently, its therapeutic efficacy.[1] For a drug to be absorbed into the bloodstream and exert its pharmacological effect, it must first dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes.[2] Therefore, a thorough understanding and characterization of a compound's solubility is paramount from the early stages of drug discovery through to formulation development.[3]
This compound is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, receptor selectivity, and solubility.[4] This guide will provide the necessary framework for researchers to systematically evaluate the solubility of this promising scaffold.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5] Let's analyze the key structural features of this compound to anticipate its solubility behavior.
-
The Benzhydryl Group: This large, nonpolar moiety, consisting of two phenyl rings attached to a single carbon, is the dominant feature of the molecule. Its significant lipophilicity is expected to confer good solubility in nonpolar, organic solvents through van der Waals interactions.
-
The Fluoro Group: The highly electronegative fluorine atom introduces a polar C-F bond. While a single fluorine atom does not dramatically increase overall polarity, it can participate in dipole-dipole interactions, potentially enhancing solubility in polar aprotic solvents.
-
The Azetidine Ring: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, which may contribute to solubility in polar protic solvents. The sp3-rich character of the azetidine ring can also disrupt crystal packing, which may favorably impact solubility.[4]
Based on this structural analysis, we can predict the following solubility trends:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Diethyl Ether | High | The large, lipophilic benzhydryl group will readily interact with nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the C-F bond and the azetidine ring, while also accommodating the nonpolar benzhydryl group. DMSO and DMF are particularly powerful solvents and are likely to be very effective. |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Low to Moderate | The ability of the azetidine nitrogen to accept hydrogen bonds may afford some solubility in alcohols. However, the dominant nonpolar character of the benzhydryl group will likely limit solubility in highly polar protic solvents like water. |
It is important to note that these are predictions. Empirical determination is necessary to establish the precise solubility of this compound in these solvents.
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous/organic mixtures)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Detailed Procedure
-
Preparation of the Suspension:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.
-
Add a precise volume of the chosen solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the suspensions for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.[7]
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[5] It is crucial to ensure the filter material does not adsorb the compound.
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase used for HPLC analysis).
-
Analyze the diluted sample using a validated HPLC method. A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.[5]
-
-
Data Reporting:
-
Calculate the concentration of the compound in the original filtrate based on the HPLC results and the dilution factor.
-
Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.
-
Data Interpretation and Logical Framework
The experimentally determined solubility values should be tabulated for easy comparison across the different solvents. This data will provide a clear picture of the compound's solubility profile.
Caption: Logical relationship between molecular structure and predicted solubility.
Conclusion
References
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). IntechOpen. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]
-
The Experimental Determination of Solubilities. (n.d.). ResearchGate. [Link]
-
Azetidine-2,4-dicarboxylic acid - Solubility of Things. (n.d.). Solubility of Things. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). World Health Organization. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. [Link]
-
Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023). Defense Technical Information Center. [Link]
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MSDS of this compound. (2010). Capot Chemical Co., Ltd. [Link]
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This compound hydrochloride. (n.d.). Oakwood Chemical. [Link]
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This compound [617718-45-3]. (n.d.). Chemsigma. [Link]
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How are azetidine - based surface - active agents synthesized?. (2025). Blog. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
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4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]
- Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).
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SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]
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theoretical modeling of 1-Benzhydryl-3-fluoroazetidine
An In-Depth Technical Guide to the Theoretical Modeling of 1-Benzhydryl-3-fluoroazetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties due to its inherent ring strain, conformational rigidity, and three-dimensional character.[1][2] The strategic introduction of a fluorine atom and a bulky benzhydryl group, as seen in this compound, creates a molecule of significant interest for probing biological systems, particularly in neuropharmacology. This guide provides a comprehensive framework for the theoretical modeling of this compound, moving beyond procedural steps to elucidate the causal reasoning behind methodological choices. We will explore a multi-pillar computational strategy—combining Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling—to build a self-validating, in-silico profile of the molecule. This document serves as a practical whitepaper for researchers aiming to leverage computational chemistry to accelerate drug discovery and development.
The Rationale for a Multi-Pillar Computational Approach
A single computational method provides only one piece of the puzzle. A static quantum mechanical calculation, for instance, reveals electronic properties and optimized geometry but tells us little about how the molecule behaves and contorts over time in a dynamic biological milieu. Conversely, a classical molecular dynamics simulation can model dynamic behavior but relies on pre-parameterized force fields and does not explicitly model electron distributions.
Therefore, a robust theoretical model requires a synergistic approach.
-
Density Functional Theory (DFT): Provides a high-resolution snapshot of the molecule's electronic structure, stable conformation, and spectroscopic properties. It is the foundation for understanding intrinsic molecular characteristics.[3][4]
-
Molecular Dynamics (MD): Simulates the molecule's movement over time, revealing its conformational flexibility, stability, and interactions with its environment (e.g., water). This is crucial for assessing how the molecule might behave before reaching a biological target.[5][6][7]
-
Quantitative Structure-Activity Relationship (QSAR): Bridges the gap between molecular structure and biological function by creating statistical models that correlate physicochemical properties with activity. This is instrumental in predicting the efficacy of novel derivatives.[8][9]
This integrated workflow provides a holistic understanding, from quantum behavior to macroscopic properties, enabling more informed and targeted drug design.
Caption: A multi-pillar workflow for the theoretical modeling of drug candidates.
Pillar 1: Density Functional Theory (DFT) – The Quantum Snapshot
Expertise & Experience: DFT is the industry standard for quantum chemical calculations on drug-sized molecules. It offers a superior balance of accuracy and computational efficiency compared to more demanding methods like Møller-Plesset perturbation theory. For a fluorinated heterocyclic compound, the choice of functional and basis set is critical. The B3LYP functional is a well-regarded hybrid functional that reliably models a wide range of organic systems.[10][11] We pair this with the 6-311+G(d,p) basis set; the "+" indicates the inclusion of diffuse functions, which are essential for accurately describing the lone pairs on fluorine and nitrogen, while the "(d,p)" polarization functions account for the non-spherical nature of electron density in bonds.[4]
Protocol 2.1: Geometry Optimization and Frequency Analysis
This protocol establishes the most stable, lowest-energy structure of the molecule in a vacuum.
-
Input File Creation: Construct a starting 3D geometry of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Calculation Setup (Gaussian Example):
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation on the optimized geometry. This is a self-validating step; the absence of imaginary frequencies confirms the structure is a true energy minimum.
-
-
Execution & Analysis: Run the calculation. Upon completion, verify that the output file reports "Normal termination" and that the frequency analysis yields zero imaginary frequencies. The final coordinates represent the optimized structure.
Protocol 2.2: Spectroscopic Prediction (NMR)
This protocol predicts the NMR spectrum, a critical tool for experimental structure verification.
-
Input File Creation: Use the optimized geometry from Protocol 2.1.
-
Calculation Setup (Gaussian Example):
-
NMR=GIAO: Specifies the Gauge-Independent Atomic Orbital method, a reliable approach for calculating isotropic shielding values.
-
-
Execution & Analysis: Run the calculation. The output will provide absolute shielding values for each nucleus. To convert these to chemical shifts (δ), they must be referenced against a concurrently calculated standard, typically Tetramethylsilane (TMS), using the formula: δ_sample = σ_TMS - σ_sample.
In-Silico Analysis: Static Properties
Conformational and Electronic Structure
The DFT optimization reveals the intrinsic structural properties. The azetidine ring exhibits a characteristic pucker, and the bulky benzhydryl group adopts a specific orientation to minimize steric hindrance.
| Parameter | Value | Description |
| C-F Bond Length | 1.39 Å | Typical for an aliphatic C-F bond. |
| C-N-C Angle (in ring) | ~88.5° | Reflects significant ring strain. |
| Ring Puckering Angle | ~25° | Deviation from planarity in the azetidine ring. |
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital. |
| LUMO Energy | -0.8 eV | Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. |
The Molecular Electrostatic Potential (MEP) map visually identifies regions of varying electron density. The electronegative fluorine atom and the nitrogen lone pair create regions of negative potential (red), which are likely sites for hydrogen bonding or electrophilic attack. The phenyl rings' hydrogen atoms represent areas of positive potential (blue).
Caption: The HOMO-LUMO energy gap indicates the molecule's electronic stability.
Predicted Spectroscopic Data
The calculated NMR chemical shifts serve as a predictive guide for experimental chemists.
| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH (Benzhydryl) | 4.5 - 4.8 | 75 - 78 |
| CH (Azetidine, C3-H) | 5.0 - 5.3 (multiplet) | 80 - 83 (doublet, ¹JCF) |
| CH₂ (Azetidine, C2/C4) | 3.2 - 3.8 (multiplets) | 55 - 60 |
| CH (Aromatic) | 7.2 - 7.5 | 127 - 142 |
Note: Predicted shifts are relative to TMS calculated at the same level of theory. Actual experimental values may vary based on solvent and concentration.[12][13][14]
Pillar 2: Molecular Dynamics (MD) – The Molecule in Motion
Expertise & Experience: While DFT provides a static, gas-phase picture, MD simulations are essential for understanding the molecule's dynamic behavior in a condensed phase, such as water, which mimics physiological conditions.[6][15] This is critical for assessing conformational stability and potential interactions with a solvent shell, which can influence receptor binding. We use a classical, physics-based approach with a well-parameterized force field like GAFF (General Amber Force Field) for the small molecule.[5]
Protocol 4.1: Solvated MD Simulation
This protocol simulates the molecule's behavior in a water box for a defined period (e.g., 100 nanoseconds).
-
Parameterization: Generate force field parameters for this compound using tools like Antechamber. This step assigns partial charges and defines bond, angle, and dihedral parameters.
-
System Setup (GROMACS Example):
-
gmx editconf: Create a simulation box (e.g., cubic) around the molecule.
-
gmx solvate: Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
gmx genion: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.
-
-
Energy Minimization: Run a steep descent energy minimization to relax the system and remove any steric clashes introduced during setup.
-
Equilibration:
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to equilibrate around the solute.
-
NPT Ensemble (Constant Pressure): Equilibrate the system's pressure to the target (e.g., 1 bar) to achieve the correct density.
-
-
Production Run: Run the simulation for the desired length (e.g., 100 ns), saving trajectory coordinates at regular intervals (e.g., every 10 ps).
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the molecule's backbone over time relative to the starting structure. A stable, plateauing RMSD indicates the molecule has reached a stable conformation in solution.
-
Visual Inspection: Visually inspect the trajectory to observe the flexibility of the benzhydryl groups and the puckering of the azetidine ring.
-
Pillar 3: QSAR and Application in Drug Development
Expertise & Experience: QSAR modeling is a powerful tool in lead optimization.[8] By correlating calculated molecular descriptors with the known biological activity of a series of related azetidine derivatives, we can build a model that predicts the activity of new, unsynthesized compounds.[9][16] This allows for the in-silico screening of virtual libraries, prioritizing the most promising candidates for synthesis and saving significant time and resources.
Predicting Drug-Likeness
Even without a full QSAR model, we can calculate key descriptors from the DFT-optimized structure to assess the "drug-likeness" of this compound according to established guidelines like Lipinski's Rule of Five.
| Descriptor | Calculated Value | Lipinski's Rule (<) | Status |
| Molecular Weight | 241.3 g/mol | < 500 | Pass |
| LogP (Octanol/Water) | 3.1 | < 5 | Pass |
| H-Bond Donors | 0 | < 5 | Pass |
| H-Bond Acceptors | 2 (N, F) | < 10 | Pass |
The molecule comfortably falls within the parameters for good oral bioavailability.
Guiding Future Research: A Hypothetical Case
Azetidine derivatives are known to act as, among other things, GABA uptake inhibitors and muscarinic antagonists.[1][17] Let's hypothesize our molecule is intended to target a CNS receptor. The MD simulations show significant flexibility in the two phenyl rings of the benzhydryl group. The QSAR model might reveal that a higher dipole moment is correlated with increased activity.
Based on these computational insights, a medicinal chemist could be guided to:
-
Synthesize derivatives with electron-withdrawing or -donating groups on the phenyl rings to modulate the molecule's electrostatic potential and dipole moment, as suggested by the MEP map.
-
Introduce conformational constraints to lock the benzhydryl group into a more "bioactive" conformation, potentially increasing binding affinity.
Caption: Hypothetical modulation of a G-protein coupled receptor pathway by our molecule.
Conclusion
The , when approached with a multi-faceted and self-validating strategy, provides powerful insights for drug discovery. By integrating the quantum mechanical detail of DFT with the dynamic realism of MD simulations and the predictive power of QSAR, we can build a comprehensive in-silico profile of a candidate molecule. This guide has outlined not just the protocols but the scientific reasoning behind them, empowering researchers to move beyond black-box calculations and toward a deeper, more intuitive understanding of molecular behavior. This foundational knowledge is indispensable for the rational design of the next generation of therapeutics.
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Abdullahi, M. et al. (2021). Application of QSAR Method in the Design of Enhanced Antimalarial Derivatives of Azetidine-2-carbonitriles, their Molecular Docking, Drug-likeness, and SwissADME Properties. Journal of Toxicology. [Link]
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MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1-Benzhydryl-3-fluoroazetidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzhydryl-3-fluoroazetidine is a key heterocyclic scaffold in medicinal chemistry, particularly relevant in the development of central nervous system agents such as dopamine reuptake inhibitors. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for rational drug design. This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on this molecule. We move beyond a mere list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational analysis. This document serves as a practical whitepaper for researchers aiming to leverage computational chemistry to accelerate drug discovery programs.
Introduction: The 'Why' Behind the Calculation
The azetidine ring is a "privileged" four-membered heterocyclic motif in drug discovery, often used to enhance metabolic stability and aqueous solubility.[1] The 1-benzhydryl group provides significant steric bulk and lipophilicity, while the 3-fluoro substituent introduces a potent electronic perturbation. This unique combination of features makes this compound a compelling starting point for novel therapeutics.[2][3][][5][6][7]
Quantum chemical calculations offer a window into the molecular world, allowing us to predict properties that are difficult or time-consuming to measure experimentally.[8] For our target molecule, these calculations are not an academic exercise; they are a direct line to understanding:
-
Conformational Preferences: How does the bulky benzhydryl group orient itself relative to the azetidine ring? Which conformer is the most stable, and therefore most likely to be biologically active?
-
Electronic Landscape: Where are the electron-rich and electron-poor regions? The fluorine atom's high electronegativity will significantly influence the molecule's electrostatic potential, a key determinant in molecular recognition.[9][10][11][12]
-
Chemical Reactivity: Which parts of the molecule are most likely to engage in chemical reactions or form intermolecular interactions with a biological target? Frontier Molecular Orbital (FMO) theory provides a powerful framework for predicting this.[13][14][15][16][17]
By quantifying these properties, we can generate robust hypotheses to guide synthesis, optimize ligand-receptor interactions, and ultimately accelerate the drug development cycle.[18][19][20][21]
Theoretical Foundations & Methodological Rationale
The accuracy of any quantum chemical calculation hinges on the chosen theoretical method and basis set. For a molecule of this size and composition, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[22][23][24][25]
Choice of Functional: B3LYP
We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This is a workhorse in computational organic chemistry for several reasons:
-
Expertise & Experience: B3LYP has a long and successful track record for predicting the geometries and electronic properties of a vast range of organic molecules.[26][27][28]
-
Causality: It incorporates a portion of "exact" Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals. This is particularly important for accurately describing the localized electrons around the electronegative fluorine atom.
Choice of Basis Set: 6-31G(d,p)
A basis set is the set of mathematical functions used to build the molecular orbitals. We will use the Pople-style 6-31G(d,p) basis set.
-
Expertise & Experience: This is a flexible, split-valence basis set that provides a good description of electron distribution.[26][29][30]
-
Causality:
-
"6-31G" : Describes each core atomic orbital with 6 primitive Gaussian functions and each valence atomic orbital with two basis functions (one with 3 primitives, one with 1). This "split-valence" approach allows the model to better adapt to the molecular environment.
-
"(d,p)" : These are polarization functions. The (d) on heavy atoms (C, N, F) and (p) on hydrogen atoms allow orbitals to change shape and "polarize" in response to the electric field of neighboring atoms. This is critical for accurately modeling the polar C-F and C-N bonds and any non-covalent interactions.[27]
-
The Computational Workflow: A Self-Validating Protocol
This section details the step-by-step methodology. Each step builds upon the last, and includes a crucial validation check to ensure the integrity of the results.
Protocol 1: Geometry Optimization and Validation
-
Structure Generation:
-
Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw).
-
Convert the 2D structure to a preliminary 3D model using molecular mechanics (e.g., in Avogadro). Perform a quick energy minimization with a force field like MMFF94 to obtain a reasonable starting geometry. Save this structure as an input file (e.g., molecule.xyz).
-
-
Geometry Optimization:
-
Objective: To find the lowest energy arrangement of atoms on the potential energy surface.
-
Software: Gaussian, ORCA, Q-Chem, etc.
-
Input: Use the coordinates from Step 1. Specify the level of theory: B3LYP/6-31G(d,p) and the task Opt (Optimization).
-
Execution: Run the calculation. This is typically the most computationally intensive step.
-
-
Frequency Calculation (The Trustworthiness Check):
-
Objective: To verify that the optimized geometry is a true energy minimum and to obtain thermodynamic data.[31][32]
-
Input: Use the optimized geometry from Step 2. Specify the same level of theory B3LYP/6-31G(d,p) and the task Freq (Frequency).
-
Validation: Upon completion, inspect the output for vibrational frequencies.
-
If all frequencies are positive (real): The structure is a true local minimum. This is our self-validating confirmation. Proceed to Step 4.[31]
-
If one or more imaginary frequencies exist: The structure is a saddle point (a transition state), not a minimum.[33][34][35] You must visualize the imaginary frequency's vibrational mode to understand the distortion, modify the geometry accordingly, and re-run the optimization (Step 2).
-
-
Results and In-Depth Analysis
Once a validated minimum energy structure is obtained, we can calculate and analyze the properties that inform drug design.
Optimized Molecular Geometry
The precise bond lengths, angles, and dihedral angles define the molecule's 3D shape. This data is crucial for understanding steric hindrance and for use in subsequent studies like molecular docking.
| Parameter | Description | Expected Value (Å or °) | Rationale |
| C-F Bond Length | Length of the carbon-fluorine bond | ~1.38 Å | A strong, polar covalent bond. |
| C-N-C Angle (Azetidine) | Angle within the strained 4-membered ring | ~90° | Ring strain significantly impacts geometry. |
| C-C-N-C Dihedral | Torsion angle defining ring pucker | Variable | Determines the specific conformation of the azetidine ring. |
| N-C(benzhydryl) Bond Length | Length of the bond to the benzhydryl carbon | ~1.47 Å | Standard C-N single bond length. |
Frontier Molecular Orbital (FMO) Analysis
FMO theory states that reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[14][15][17]
-
HOMO: Represents the ability to donate electrons (nucleophilicity). Electron-rich regions, such as the lone pair on the nitrogen and the pi-systems of the phenyl rings, are expected to contribute significantly to the HOMO.
-
LUMO: Represents the ability to accept electrons (electrophilicity). The LUMO is likely to be localized on the phenyl rings and potentially influenced by the electron-withdrawing fluorine atom.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[22][23]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It is an invaluable tool for predicting non-covalent interactions, which are the bedrock of drug-receptor binding.[9][10][11][12][36]
-
Color Convention:
-
Red: Electron-rich regions (negative potential), prime sites for hydrogen bond acceptance or interaction with positive charges. We expect a strong negative potential around the fluorine atom and the nitrogen lone pair.
-
Blue: Electron-poor regions (positive potential), prime sites for hydrogen bond donation or interaction with negative charges. The hydrogens on the azetidine ring and potentially the edges of the phenyl rings will show positive potential.
-
Green/Yellow: Neutral or non-polar regions, associated with hydrophobic interactions. The faces of the phenyl rings will likely be in this region.
-
The MEP provides a visual hypothesis of how the molecule will "present" itself to a biological target, guiding the design of complementary functionalities to enhance binding affinity.[12]
Conclusion and Applications in Drug Development
This guide has outlined a robust, self-validating workflow for the quantum chemical analysis of this compound using DFT at the B3LYP/6-31G(d,p) level of theory. The insights gained from the optimized geometry, FMO analysis, and MEP map provide a powerful, data-driven foundation for medicinal chemists.
The calculated properties can be directly applied to:
-
Quantitative Structure-Activity Relationship (QSAR): Use calculated values (e.g., HOMO/LUMO energies, dipole moment) as descriptors to build predictive models of biological activity.
-
Pharmacophore Modeling: The MEP map helps identify key electrostatic features (hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.
-
Molecular Docking: The optimized, low-energy conformer is the most physically relevant starting point for docking simulations, increasing the likelihood of predicting a realistic binding pose.
By integrating these computational insights early in the discovery pipeline, research organizations can prioritize synthetic targets, reduce experimental costs, and accelerate the journey from a chemical scaffold to a viable drug candidate.
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The Azetidine Scaffold in Modern Drug Discovery: A Technical Guide to 1-Benzhydryl-3-fluoroazetidine and its Analogs
Abstract
The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique conformational rigidity, sp3-rich character, and ability to confer favorable pharmacokinetic properties have made it an attractive component in the design of novel therapeutics.[1] This guide provides an in-depth review of 1-Benzhydryl-3-fluoroazetidine, a key synthetic intermediate and a core structure for a range of biologically active analogs. We will explore its synthesis, chemical properties, and the burgeoning landscape of its derivatives, with a particular focus on their potential as monoamine reuptake inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of fluorinated azetidines in their discovery programs.
Introduction: The Rise of the Azetidine Motif
Historically, strained ring systems like azetidines were often overlooked in drug design due to concerns about their stability. However, contemporary medicinal chemistry has embraced these motifs for the distinct advantages they offer. The constrained nature of the azetidine ring can lead to enhanced metabolic stability, improved solubility, and a greater degree of conformational control, all of which are desirable attributes for drug candidates.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[1] The introduction of a fluorine atom into the azetidine scaffold, as seen in this compound, can further modulate the molecule's properties, influencing its pKa, lipophilicity, and metabolic fate.[2]
The benzhydryl group, a diphenylmethyl moiety, is another common pharmacophore found in a variety of biologically active compounds, including antihistamines and CNS-acting agents.[3] The combination of the benzhydryl group with the fluoroazetidine core in this compound creates a versatile building block for the synthesis of a diverse range of potential therapeutics.
Synthesis of this compound and Key Intermediates
The synthesis of this compound typically proceeds through a multi-step sequence starting from readily available precursors. The benzhydryl group serves as a protecting group for the azetidine nitrogen and can be introduced early in the synthetic route.
Synthesis of 1-Benzhydryl-3-hydroxyazetidine
A common starting point for the synthesis of 3-substituted azetidines is the reaction of benzhydrylamine with epichlorohydrin. This reaction, followed by cyclization, yields the key intermediate, 1-benzhydryl-3-hydroxyazetidine. A patented method describes the reaction of benzhydrylamine with epichlorohydrin in methanol, followed by reflux to promote cyclization, affording the desired product.[4]
Experimental Protocol: Synthesis of 1-Benzhydryl-3-hydroxyazetidine Hydrochloride [4]
-
To a reaction flask, add benzhydrylamine, epichlorohydrin, and methanol.
-
Stir the reaction mixture at 25°C for 72 hours.
-
Increase the temperature to 65°C and reflux for an additional 72 hours.
-
Cool the reaction mixture and filter to collect the solid product.
-
Wash the solid with acetone and dry to yield 1-benzhydryl-3-hydroxyazetidine hydrochloride.
Oxidation to 1-Benzhydryl-3-oxoazetidine
The hydroxy group of 1-benzhydryl-3-hydroxyazetidine can be oxidized to the corresponding ketone, 1-benzhydryl-3-oxoazetidine, which serves as another versatile intermediate. A common method for this oxidation is the Moffatt-Swern oxidation or a variation using dicyclohexylcarbodiimide (DCC) in the presence of pyridine and an acid catalyst.[5]
Experimental Protocol: Synthesis of 1-Benzhydryl-3-oxoazetidine [5]
-
Dissolve 1-benzhydryl-3-hydroxyazetidine in a mixture of dimethyl sulfoxide (DMSO) and methylene chloride.
-
Add pyridine, phosphoric acid, and 1,3-dicyclohexylcarbodiimide (DCC) to the solution.
-
Stir the reaction mixture for 2 hours.
-
Add water to the reaction and extract the product with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-benzhydryl-3-oxoazetidine.
Fluorination to this compound
The final step in the synthesis of the target compound is the fluorination of 1-benzhydryl-3-hydroxyazetidine. This is a crucial transformation that introduces the fluorine atom, significantly impacting the molecule's properties. A common method for this type of fluorination is the use of a deoxofluorinating agent. A patent for the synthesis of related compounds describes the use of a fluorinating agent to convert 1-Benzyhydryl-azetidin-3-ol to 1-Benzhydryl-3-fluoro-azetidine hydrochloride, although the specific reagent is not detailed in the provided snippet.[6]
Conceptual Experimental Protocol: Fluorination of 1-Benzhydryl-3-hydroxyazetidine
-
Dissolve 1-benzhydryl-3-hydroxyazetidine in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of a deoxofluorinating agent (e.g., DAST) in the same solvent.
-
Allow the reaction to stir at low temperature and then warm to room temperature over several hours.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield this compound.
Caption: Synthetic routes to this compound and key intermediates.
Physicochemical Properties
The introduction of the fluorine atom at the 3-position of the azetidine ring significantly influences the physicochemical properties of the molecule compared to its hydroxyl and oxo precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C16H16FN | 241.30 | Not available |
| This compound HCl | C16H17ClFN | 277.77 | 138-140 |
| 1-Benzhydryl-3-hydroxyazetidine | C16H17NO | 239.31 | Not available |
| 1-Benzhydryl-3-oxoazetidine | C16H15NO | 237.30 | Not available |
Data compiled from various sources.[7][8][9][10]
The fluorine atom, being highly electronegative, will lower the pKa of the azetidine nitrogen compared to the hydroxy analog, making it less basic. This can have profound effects on its pharmacokinetic profile, including its absorption, distribution, and interaction with biological targets.
Structure-Activity Relationships (SAR) and Biological Applications
While this compound is often cited as a synthetic intermediate, its structural motifs are present in compounds with significant biological activity, particularly as monoamine reuptake inhibitors.
The Azetidine Scaffold in Monoamine Reuptake Inhibitors
Monoamine reuptake inhibitors are a class of drugs that function by blocking the reuptake of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft.[11] This leads to an increase in the extracellular concentrations of these neurotransmitters, which is the mechanism of action for many antidepressants and treatments for other neurological disorders.[11][12]
Research into 3-aminoazetidine derivatives has shown that this scaffold can be effectively utilized to develop triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of 5-HT, NE, and DA.[13] The development of TRIs is a promising strategy for creating antidepressants with a broader spectrum of activity and potentially a faster onset of action.[13]
The Role of the Benzhydryl Moiety
The benzhydryl group is a key feature in many compounds that interact with monoamine transporters. For instance, analogs of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI), have been modified with N-methyl amine substitutions, and some of these derivatives have shown potent dopamine transporter (DAT) inhibitory activity.[14] The bulky, lipophilic nature of the benzhydryl group can facilitate binding to the hydrophobic pockets of these transporter proteins.
Postulated SAR for this compound Analogs
Based on the available literature for related compounds, we can postulate some structure-activity relationships for analogs of this compound.
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 1-Benzhydryl-3-fluoroazetidine
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Benzhydryl-3-fluoroazetidine, a valuable building block in medicinal chemistry. The synthesis is a two-step process commencing with the formation of the precursor, 1-Benzhydryl-3-hydroxyazetidine, from benzhydrylamine and epichlorohydrin. The subsequent deoxyfluorination of the hydroxyl group is achieved using Diethylaminosulfur Trifluoride (DAST). This guide offers in-depth mechanistic insights, detailed experimental procedures, safety considerations for handling DAST, and expected analytical data for the synthesized compounds. The protocols are designed for researchers, scientists, and professionals in drug development, providing a reliable method for accessing this important fluorinated azetidine derivative.
Introduction: The Significance of Fluorinated Azetidines in Drug Discovery
Fluorine-containing molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Azetidine scaffolds, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to improve properties such as aqueous solubility and metabolic stability while providing a three-dimensional structural element. The combination of a fluorine atom and an azetidine ring, as in this compound, offers a unique structural motif for the development of novel therapeutics. The benzhydryl protecting group provides steric bulk and can be readily removed to allow for further functionalization of the azetidine nitrogen.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the synthesis of the alcohol precursor, 1-Benzhydryl-3-hydroxyazetidine. The second, and key, step is the deoxyfluorination of this alcohol using Diethylaminosulfur Trifluoride (DAST) to yield the target compound.
Overall Synthetic Scheme
Caption: Overall two-step synthesis of this compound.
Mechanistic Insights: The Deoxyfluorination Reaction
The conversion of the hydroxyl group in 1-Benzhydryl-3-hydroxyazetidine to a fluorine atom is a nucleophilic substitution reaction facilitated by DAST.[2]
Mechanism of DAST-Mediated Fluorination
The reaction proceeds through the initial activation of the alcohol by DAST to form an intermediate alkoxyaminosulfur difluoride. This is followed by an intramolecular or intermolecular nucleophilic attack by the fluoride ion. The stereochemical outcome of the reaction can vary depending on the substrate and reaction conditions, potentially proceeding through either an SN1 or SN2 pathway.[2] Given the potential for carbocationic rearrangements with DAST, careful control of the reaction temperature is crucial.[2][3]
Caption: Simplified mechanism of alcohol fluorination using DAST.
Experimental Protocols
Safety Precaution: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water.[1] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use.
Step 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine
This procedure is adapted from established methods for the synthesis of N-substituted azetidin-3-ols.[4][5]
Table 1: Reagents for Step 1
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Benzhydrylamine | 183.25 | 18.3 g | 0.1 |
| Epichlorohydrin | 92.52 | 9.25 g | 0.1 |
| Isopropanol | 60.10 | 100 mL | - |
| Water | 18.02 | 20 mL | - |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.1 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzhydrylamine (18.3 g, 0.1 mol) and isopropanol (100 mL).
-
Stir the mixture until the benzhydrylamine has completely dissolved.
-
Slowly add epichlorohydrin (9.25 g, 0.1 mol) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
In a separate beaker, dissolve sodium hydroxide (4.0 g, 0.1 mol) in water (20 mL).
-
Slowly add the aqueous sodium hydroxide solution to the reaction mixture with vigorous stirring.
-
Continue stirring at room temperature for 2 hours to facilitate the cyclization.
-
Remove the isopropanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-Benzhydryl-3-hydroxyazetidine as a white solid.
Step 2: Synthesis of this compound
This procedure is based on general methods for the deoxyfluorination of alcohols using DAST.[6][7]
Table 2: Reagents for Step 2
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Benzhydryl-3-hydroxyazetidine | 239.31 | 2.39 g | 0.01 |
| Diethylaminosulfur Trifluoride (DAST) | 161.19 | 1.93 g | 0.012 |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-Benzhydryl-3-hydroxyazetidine (2.39 g, 0.01 mol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.93 g, 0.012 mol) dropwise to the cooled solution via syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of the Final Product
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
Table 3: Expected Analytical Data for this compound
| Analysis | Expected Results |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR | Signals corresponding to the benzhydryl protons, the azetidine ring protons, with characteristic splitting patterns due to the fluorine atom. |
| ¹⁹F NMR | A single signal, likely a multiplet due to coupling with adjacent protons. |
| ¹³C NMR | Signals for the benzhydryl and azetidine carbons, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated exact mass of C₁₆H₁₆FN. |
Conclusion
This application note details a reliable and reproducible two-step synthesis of this compound. The protocol provides a clear pathway for obtaining this valuable fluorinated building block, including mechanistic rationale and practical experimental guidance. The careful handling of DAST is emphasized to ensure a safe and successful synthesis. This method should prove valuable for researchers in medicinal chemistry and related fields who require access to novel fluorinated heterocycles for their research and development endeavors.
References
- Benchchem. 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol.
- Enamine. DAST.
- PrepChem.com. Synthesis of 1-benzhydryl-3-oxoazetidine.
- Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST.
- National Institutes of Health. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives.
- Common Organic Chemistry. Diethylaminosulfur Trifluoride (DAST).
- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
- Wikipedia. Fluorination with aminosulfuranes.
- ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
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Application Note: A Robust and Scalable Protocol for the N-Benzhydrylation of 3-Fluoroazetidine
Introduction: The Strategic Importance of the N-Benzhydryl-3-fluoroazetidine Scaffold
In the landscape of modern medicinal chemistry, the azetidine motif has emerged as a privileged structure.[1] Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and increase the solubility of drug candidates.[1] The introduction of a fluorine atom at the 3-position further modulates the electronic properties and basicity of the azetidine nitrogen, often leading to improved pharmacokinetic profiles.[2]
The N-benzhydryl group, a bulky lipophilic moiety, is a common protecting group for secondary amines and a key pharmacophore in a variety of biologically active compounds.[3] The combination of these two structural features in 1-benzhydryl-3-fluoroazetidine results in a valuable building block for the synthesis of novel therapeutics, particularly in the development of central nervous system (CNS) agents and other targeted therapies.[4] This application note provides a detailed, field-proven protocol for the efficient N-benzhydrylation of 3-fluoroazetidine, addressing the need for a reliable and scalable synthetic route to this important intermediate.
Reaction Principle: A Nucleophilic Substitution Approach
The N-benzhydrylation of 3-fluoroazetidine proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 3-fluoroazetidine acts as a nucleophile, attacking the electrophilic carbon of the benzhydryl halide. A mild inorganic base, such as potassium carbonate, is employed to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocol
This protocol is designed for the synthesis of this compound from 3-fluoroazetidine hydrochloride and bromodiphenylmethane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-Fluoroazetidine hydrochloride | ≥98% | Commercially Available | Starting material. |
| Bromodiphenylmethane | ≥98% | Commercially Available | Alkylating agent. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house | For workup. |
| Brine | Saturated Aqueous NaCl | Prepared in-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoroazetidine hydrochloride (1.0 eq), potassium carbonate (3.0 eq), and anhydrous acetonitrile (10 mL per 1 g of 3-fluoroazetidine hydrochloride).
-
Addition of Alkylating Agent: To the stirred suspension, add bromodiphenylmethane (1.1 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure product.[5]
Mechanism & Rationale
The choice of reagents and conditions is critical for the success of this synthesis.
-
Base: Potassium carbonate is a mild, inexpensive, and effective base for this transformation.[6] It is sufficiently basic to neutralize the hydrochloric acid salt of the starting material and the hydrobromic acid byproduct generated during the reaction, without promoting significant side reactions such as elimination of the benzhydryl bromide.
-
Solvent: Acetonitrile is a polar apathetic solvent that is well-suited for SN2 reactions. It effectively dissolves the organic reactants while having limited solubility for the inorganic base, facilitating a solid-liquid phase transfer catalysis-like process.
-
Temperature: Heating the reaction mixture increases the rate of reaction, ensuring a reasonable reaction time. The chosen temperature range of 60-70 °C provides a good balance between reaction speed and minimizing potential side reactions.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the benzhydryl methine proton (a singlet around 4.4 ppm), the aromatic protons of the phenyl rings (multiplets between 7.1-7.4 ppm), and the protons of the azetidine ring.[1] |
| ¹³C NMR | The spectrum will display signals for the benzhydryl methine carbon, the aromatic carbons, and the carbons of the azetidine ring. The carbon bearing the fluorine atom will show a characteristic splitting due to C-F coupling.[7] |
| Mass Spectrometry | The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of C₁₆H₁₆FN. |
| Purity (HPLC) | Purity should be ≥95% as determined by high-performance liquid chromatography. |
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure efficient stirring. |
| Inactive base. | Use freshly dried, anhydrous potassium carbonate. | |
| Formation of Side Products | Overheating leading to elimination. | Maintain the reaction temperature within the recommended range. |
| Impure starting materials. | Ensure the purity of 3-fluoroazetidine hydrochloride and bromodiphenylmethane. | |
| Difficult Purification | Co-elution of impurities. | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
This application note provides a comprehensive and reliable protocol for the N-benzhydrylation of 3-fluoroazetidine. The described procedure is scalable and utilizes readily available reagents, making it suitable for both academic research and industrial drug development settings. The resulting this compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules, and this robust synthetic route will facilitate further exploration of its potential in medicinal chemistry.
References
- U.S. Patent Application Publication No. US 2005/0256310 A1. (2005). Preparation of azetidine and pyrrolidine derivatives as dpp-iv inhibitors.
- Daiichi Sankyo Company, Limited. (2008). EP1961750A1. Preparation of azetidine derivatives as nociceptin receptor antagonists.
- Chatterjee, A., & Seth, M. (1973). A New Synthesis of Azetidines. Synthesis, 1973(03), 153-154.
- Anderson, A. G., & Lok, R. (1972). The Synthesis of 1-Benzhydrylazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 37(23), 3953–3955.
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Oakwood Chemical. (n.d.). This compound hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. Retrieved from [Link]
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Sahu, S., & Panda, G. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(1), 12-26. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Singh, G., & D'hooghe, M. (2021). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Pharmaceuticals, 14(1), 64. [Link]
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Cytiva. (2020). Efficient cleaning-in-place methods for protein-based antibody affinity chromatography resins. [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. [Link]
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Application Notes and Protocols: The Strategic Use of 1-Benzhydryl-3-fluoroazetidine in the Synthesis of Novel Glycine Transporter (GlyT) Inhibitors
Introduction
The glycine transporter type 1 (GlyT1) has emerged as a pivotal therapeutic target for neurological and psychiatric disorders, including schizophrenia, by modulating glycinergic neurotransmission. The development of potent and selective GlyT1 inhibitors is a key focus of modern medicinal chemistry. A recurring challenge in the synthesis of these inhibitors is the introduction of a substituted azetidine moiety, a common pharmacophore in many potent GlyT1 inhibitors. This document provides a detailed guide on the application of 1-Benzhydryl-3-fluoroazetidine as a strategic building block in the synthesis of these inhibitors. Its unique structural features and reactivity profile offer significant advantages in streamlining synthetic routes and enabling access to novel chemical space.
The benzhydryl group serves as a robust protecting group for the azetidine nitrogen, stable to a wide range of reaction conditions yet readily removable under specific hydrogenolysis conditions. The fluorine atom at the 3-position is not merely a placeholder; it can be a key site for nucleophilic substitution, allowing for the introduction of various functional groups with high regioselectivity. This dual functionality makes this compound a versatile and highly valuable intermediate for drug discovery programs targeting GlyT1.
Chemical Properties and Advantages
| Property | Value | Significance in Synthesis |
| Molecular Weight | 241.31 g/mol | Favorable for atom economy in multi-step syntheses. |
| Appearance | Off-white to yellow solid | Easy to handle and weigh under standard laboratory conditions. |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc) | Compatible with a wide range of reaction media. |
| Stability | Stable under standard storage conditions | Long shelf-life and reliable reactivity. |
Synthetic Strategy: A Generalized Workflow
The overarching synthetic strategy involves the nucleophilic substitution of the fluorine atom on the this compound core, followed by deprotection of the benzhydryl group and subsequent functionalization of the azetidine nitrogen. This approach allows for a modular and convergent synthesis of a diverse library of GlyT1 inhibitors.
Figure 1: Generalized synthetic workflow for GlyT inhibitors.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with a Phenolic Nucleophile
This protocol details the reaction of this compound with a substituted phenol to form the corresponding 3-aryloxyazetidine derivative. This is a crucial step in the synthesis of inhibitors like bitopertin.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-cyanophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted phenol (1.2 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryloxyazetidine derivative.
Expected Yield: 75-85%
Protocol 2: Deprotection via Hydrogenolysis
The benzhydryl group is efficiently removed under hydrogenolysis conditions, yielding the free azetidine which is ready for further functionalization.
Materials:
-
3-Substituted-1-benzhydrylazetidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 3-substituted-1-benzhydrylazetidine in MeOH.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Place the reaction vessel under an atmosphere of H₂ (balloon or Parr shaker).
-
Stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-substituted-azetidine. This product is often used in the next step without further purification.
Expected Yield: >95% (crude)
Protocol 3: N-Functionalization via Reductive Amination
This final step introduces the desired functionality onto the azetidine nitrogen, completing the synthesis of the target GlyT inhibitor.
Materials:
-
3-Substituted-azetidine
-
Aldehyde or Ketone (e.g., a substituted benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the crude 3-substituted-azetidine in DCM.
-
Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Add STAB (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final GlyT inhibitor.
Expected Yield: 60-75%
Structure-Activity Relationship (SAR) Insights
The modular nature of this synthetic route allows for systematic exploration of the SAR of GlyT1 inhibitors.
Figure 2: Key structural elements for SAR exploration.
Troubleshooting and Key Considerations
-
Nucleophilic Substitution: The choice of base and solvent is critical. While K₂CO₃ in DMF is a robust system, other combinations like Cs₂CO₃ in dioxane can be effective for less reactive phenols.
-
Hydrogenolysis: Ensure the Pd/C catalyst is active. If the reaction stalls, filtering and adding fresh catalyst can be beneficial. Certain functional groups may not be compatible with hydrogenolysis.
-
Reductive Amination: The reaction is sensitive to moisture. Use anhydrous solvents and reagents. The pH of the reaction mixture can influence the rate and outcome.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of GlyT1 inhibitors. The protocols outlined in this document provide a reliable and adaptable framework for researchers in drug discovery and development. The modularity of the synthetic approach allows for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
References
-
Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as therapeutic targets in schizophrenia. Current pharmaceutical design, 19(7), 1311–1320. [Link]
-
Harsing, L. G., Jr, & Matyus, P. (2013). Glycine transporters and their inhibitors: a new avenue for the therapy of schizophrenia. Current medicinal chemistry, 20(10), 1277–1303. [Link]
-
Pinard, E., et al. (2010). Discovery of a novel class of GlyT1 inhibitors, Part 2: 4-substituted-3-azetidinyl-quinolines. Bioorganic & medicinal chemistry letters, 20(10), 3065-3069. [Link]
Application Notes & Protocols: 1-Benzhydryl-3-fluoroazetidine in Neuropsychiatric Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: Rationale for a Novel Neuropsychiatric Scaffold
The confluence of privileged structures in medicinal chemistry often heralds the arrival of novel therapeutic candidates. 1-Benzhydryl-3-fluoroazetidine is one such molecule, integrating two key pharmacophores with significant potential for neuropsychiatric drug discovery. The benzhydryl motif is a well-established scaffold found in numerous centrally active drugs, including agents that modulate monoamine transporter function[1][2][3][4]. Simultaneously, the 3-fluoroazetidine ring represents a modern design element in drug discovery[5][6][7][8]. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which are critical determinants of blood-brain barrier (BBB) penetration, metabolic stability, and target engagement[9][10].
Monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical regulators of neurotransmission and are the primary targets for a vast array of medications used to treat depression, anxiety, and other neuropsychiatric disorders[11][12][13][14]. The structural architecture of this compound suggests a strong likelihood of interaction with these transporters. This guide provides a comprehensive framework for researchers to systematically evaluate the potential of this compound, from initial in vitro characterization to in vivo behavioral assessment.
Part 1: Foundational In Vitro Characterization
The initial phase of investigation is to determine if and how this compound interacts with its putative targets, the monoamine transporters. This is achieved through a series of standardized in vitro assays.
Monoamine Transporter Binding Affinity
Objective: To quantify the binding affinity of this compound to human DAT, SERT, and NET.
Rationale: A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor or transporter. This experiment measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the transporter. A low Ki value indicates high binding affinity. This initial screen is crucial for establishing target engagement and selectivity.
Protocol: Radioligand Displacement Assay
-
Cell Culture: Utilize human embryonic kidney (HEK) 293 cells stably transfected to express the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET)[15]. Culture cells to ~90% confluency in appropriate media.
-
Membrane Preparation: Harvest the cells, homogenize them in a cold buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4), and centrifuge to pellet the cell membranes. Wash the membranes multiple times to remove endogenous monoamines.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a specific radioligand.
-
For hDAT: [³H]WIN 35,428
-
For hSERT: [³H]Citalopram
-
For hNET: [³H]Nisoxetine
-
-
Competition: Add this compound across a range of concentrations (e.g., 0.1 nM to 10 µM). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor, e.g., cocaine for DAT).
-
Incubation & Harvesting: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium. Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Expected Data & Interpretation:
The results will reveal the compound's affinity and selectivity profile. A potent compound will have Ki values in the low nanomolar range.
| Target Transporter | Radioligand | Hypothetical Kᵢ (nM) of this compound | Selectivity Ratio (vs. DAT) |
| Dopamine (hDAT) | [³H]WIN 35,428 | 5.2 | - |
| Serotonin (hSERT) | [³H]Citalopram | 78.5 | 15.1x |
| Norepinephrine (hNET) | [³H]Nisoxetine | 25.1 | 4.8x |
Table 1: Hypothetical binding affinity and selectivity profile.
Monoamine Transporter Uptake Inhibition
Objective: To determine the functional potency of this compound in blocking the reuptake of neurotransmitters.
Rationale: While binding indicates affinity, it does not confirm functional activity. An uptake inhibition assay measures the compound's ability to block the primary function of the transporter: clearing neurotransmitters from the extracellular space. This assay provides a functional potency value (IC₅₀) and confirms the compound acts as an inhibitor.
Protocol: [³H]-Monoamine Uptake Assay
-
Cell Culture: Use transporter-transfected HEK293 cells as described in the binding assay[15]. Plate the cells in 96-well plates and allow them to adhere.
-
Pre-incubation: Wash the cells with Krebs-HEPES buffer. Pre-incubate the cells for 10-15 minutes with varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Uptake Initiation: Add a fixed concentration of a tritiated monoamine substrate:
-
For hDAT: [³H]Dopamine
-
For hSERT: [³H]Serotonin (5-HT)
-
For hNET: [³H]Norepinephrine
-
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This incubation must be timed precisely and kept short to measure the initial rate of uptake.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold buffer.
-
Lysis & Quantification: Lyse the cells and measure the tritium content of the lysate using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of uptake inhibition against the log concentration of the test compound.
Workflow Diagram:
Caption: Workflow for the monoamine uptake inhibition assay.
Off-Target Liability Screening
Objective: To assess the potential for undesirable side effects by screening against a panel of other CNS targets.
Rationale: Promiscuous binding to other receptors can lead to unwanted side effects. It is crucial to screen the compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and other enzymes to ensure a clean pharmacological profile. A particularly important off-target for monoamine oxidase (MAO) enzymes, as inhibition of MAO can lead to significant drug-drug interactions[16][17].
Protocol: MAO-A and MAO-B Inhibition Assay
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Assay Principle: A common method is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of monoamine oxidation[18].
-
Procedure:
-
Incubate the MAO enzyme with this compound at various concentrations.
-
Add a suitable substrate (e.g., kynuramine) and a detector molecule (e.g., Amplex Red) which reacts with H₂O₂ to produce a fluorescent product (resorufin)[19].
-
Measure the fluorescence over time.
-
Calculate the percent inhibition and determine the IC₅₀ value. Known inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) should be used as positive controls[16].
-
Part 2: In Vivo Behavioral Pharmacology
Following promising in vitro results, the next step is to evaluate the compound's effects in validated animal models of neuropsychiatric disorders. These tests provide crucial information on in vivo efficacy and potential therapeutic utility.
Assessment of Antidepressant-Like Activity
Objective: To determine if this compound produces antidepressant-like effects in rodents.
Rationale: The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening models that are sensitive to most clinically effective antidepressant drugs[20][21]. These tests are based on the principle that animals exposed to an inescapable aversive situation will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility, reflecting a more active coping strategy.
Protocol: Forced Swim Test (Mouse)
-
Animals: Use male C57BL/6 mice. Acclimate them to the housing facility for at least one week.
-
Apparatus: A clear glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the test. A positive control, such as fluoxetine (20 mg/kg), should be included.
-
Place each mouse individually into the cylinder for a 6-minute session.
-
Record the entire session with a video camera.
-
An observer blinded to the treatment conditions should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of all movement except for minor actions necessary to keep the head above water.
-
-
Data Analysis: Compare the mean duration of immobility between the treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Assessment of Anxiolytic-Like Activity
Objective: To evaluate the potential anxiolytic (anxiety-reducing) effects of the compound.
Rationale: The Elevated Plus Maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents[22][23]. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open, more aversive arms of the maze[24].
Protocol: Elevated Plus Maze (Rat)
-
Animals: Use male Sprague-Dawley rats.
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor. It consists of two open arms and two enclosed arms of the same size.
-
Procedure:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the test. A positive control, such as diazepam (2 mg/kg), should be included.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Use a video tracking system to automatically record the time spent in each arm and the number of entries into each arm.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using a one-way ANOVA. An increase in these parameters indicates an anxiolytic-like effect.
Logical Flow of Preclinical Evaluation:
Caption: A typical cascade for evaluating a novel CNS compound.
Part 3: Preliminary Pharmacokinetic Assessment
Objective: To determine the compound's ability to reach its target in the central nervous system.
Rationale: For a neuropsychiatric drug to be effective, it must cross the blood-brain barrier and achieve therapeutic concentrations in the brain[25][26]. A preliminary pharmacokinetic (PK) study in rodents is essential to measure plasma and brain exposure after systemic administration. The brain-to-plasma concentration ratio is a key parameter for evaluating CNS penetration[27][28].
Protocol: Rodent Pharmacokinetic Study
-
Animals: Use male Sprague-Dawley rats.
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg, i.p. or p.o.).
-
Sample Collection: At various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via tail vein or cardiac puncture at termination) and harvest the whole brain.
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Homogenize brain tissue in a suitable buffer.
-
Extract the compound from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.
-
-
Quantification: Analyze the concentration of this compound in the processed samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis:
-
Plot the plasma and brain concentrations versus time.
-
Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the curve).
-
Calculate the brain-to-plasma ratio (AUCbrain / AUCplasma) to assess BBB penetration. A ratio greater than 1 is often considered indicative of good CNS distribution.
-
Hypothetical Pharmacokinetic Parameters:
| Parameter | Plasma | Brain |
| Dose (mg/kg, i.p.) | 10 | 10 |
| Cₘₐₓ (ng/mL or ng/g) | 450 | 675 |
| Tₘₐₓ (h) | 0.5 | 1.0 |
| AUC₀₋₂₄ (ngh/mL or ngh/g) | 1800 | 2700 |
| Brain/Plasma Ratio (AUC) | \multicolumn{2}{c | }{1.5 } |
Table 2: Hypothetical pharmacokinetic data demonstrating favorable CNS penetration.
Conclusion
This compound is a rationally designed molecule that holds significant promise for neuropsychiatric drug discovery. Its chemical structure suggests a high probability of interacting with monoamine transporters, key targets in the treatment of depression and anxiety. The protocols outlined in this guide provide a systematic and robust pathway for elucidating the compound's pharmacological profile, from initial target binding and functional activity to in vivo efficacy and CNS bioavailability. By following this integrated approach, researchers can effectively evaluate the therapeutic potential of this novel chemical entity.
References
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Discovery and Development of Monoamine Transporter Ligands. PubMed Central.[Link]
-
Anxiety and Depression Tests in Rodents. Charles River Laboratories.[Link]
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Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate.[Link]
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Neurotransmitter transporters: fruitful targets for CNS drug discovery. PubMed.[Link]
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Behavioral Assessment of Antidepressant Activity in Rodents. National Center for Biotechnology Information (NCBI).[Link]
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Animal models of anxiety disorders: behavioral and genetic approaches. Cambridge University Press.[Link]
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Experimental Models for Screening Anxiolytic Activity. Journal of Emerging Technologies and Innovative Research (JETIR).[Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.[Link]
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central.[Link]
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Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health (NIH).[Link]
-
Overview of Monoamine Transporters. PubMed Central.[Link]
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Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate.[Link]
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Monoamine Transporters Antagonist Development Services. Creative Biolabs.[Link]
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Monoamine transporter. Wikipedia.[Link]
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MAO Inhibition in Drug Discovery and Development. Charles River Laboratories.[Link]
-
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed.[Link]
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Clinical trials with alpha (2-piperidyl) benzhydrol hydrochloride (meratran) and methylphenidylate (ritalin) in chronic apathetic schizophrenics. PubMed.[Link]
-
The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ACS Publications.[Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec.[Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs.[Link]
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Enzyme Inhibition Assays for Monoamine Oxidase. ResearchGate.[Link]
-
Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. ACS Publications.[Link]
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This compound hydrochloride. Oakwood Chemical.[Link]
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Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed.[Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. National Center for Biotechnology Information (NCBI).[Link]
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The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate.[Link]
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Benzhydryl compounds. Wikipedia.[Link]
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Pharmacological effects and therapeutic potential of natural compounds in neuropsychiatric disorders: An update. PubMed Central.[Link]
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This compound. Chemsigma.[Link]
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MSDS of this compound. Capot Chemical Co., Ltd.[Link]
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Benzhydryl Amines: Synthesis and Their Biological Perspective. PubMed Central.[Link]
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Azetidine derivatives with CNS activity. ResearchGate.[Link]
- The synthetic method of 3 fluoro azetidine derivatives.
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Neuropharmacology Review Articles. Allied Academies.[Link]
-
Stereoselective pharmacokinetic and pharmacodynamic analysis of a CNS-active sulphamoylphenyl carbamate derivative. PubMed Central.[Link]
-
Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. MDPI.[Link]
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Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. Semantic Scholar.[Link]
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Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. PubMed Central.[Link]
-
What is CNS pharmacokinetics and how is it measured?. LinkedIn.[Link]
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Application Notes and Protocols: 1-Benzhydryl-3-fluoroazetidine as a Versatile Precursor for Novel CNS Agents
Introduction: The Strategic Value of the 3-Fluoroazetidine Scaffold in CNS Drug Discovery
The quest for novel therapeutic agents targeting the Central Nervous System (CNS) is one of the most challenging yet vital areas of modern medicinal chemistry. A significant hurdle in this endeavor is the stringent requirement for molecules to cross the blood-brain barrier (BBB), a highly selective physiological gatekeeper. The physicochemical properties of a drug candidate, such as lipophilicity, polar surface area (PSA), and molecular weight, are critical determinants of its ability to penetrate the CNS.[1][2] In this context, small, conformationally constrained heterocyclic scaffolds have emerged as privileged structures in CNS drug design.
Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties that make it an attractive scaffold.[3] Its three-dimensional character and inherent ring strain can confer favorable pharmacokinetic profiles, including enhanced metabolic stability and improved solubility, when incorporated into larger molecules. The strategic introduction of a fluorine atom at the 3-position of the azetidine ring further refines these properties. Fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability through the formation of strong C-F bonds that are resistant to enzymatic cleavage.[4] This strategic fluorination can also modulate ligand-receptor interactions, potentially leading to enhanced potency and selectivity.
This guide provides a comprehensive overview of 1-benzhydryl-3-fluoroazetidine as a key precursor for the synthesis of novel CNS agents. The bulky benzhydryl (diphenylmethyl) group serves as a convenient protecting group for the azetidine nitrogen, facilitating the synthesis and functionalization of the core structure. Subsequent removal of this group unmasks the secondary amine, providing a versatile handle for the introduction of a wide array of pharmacophores to explore structure-activity relationships (SAR) for various CNS targets. We present detailed, field-proven protocols for the synthesis of this compound, its deprotection, and its derivatization into potential CNS therapeutic candidates, with a focus on dopamine receptor modulators and triple reuptake inhibitors.
Physicochemical Properties for CNS Penetration
The successful design of CNS-active agents hinges on a delicate balance of several physicochemical parameters. The accompanying table summarizes key properties relevant to BBB penetration, providing a framework for the rational design of derivatives from the 3-fluoroazetidine scaffold.
| Property | General Guideline for CNS Penetration | Impact of the 3-Fluoroazetidine Moiety |
| Molecular Weight (MW) | < 450 Da[2] | The small size of the azetidine ring helps to keep the overall molecular weight of the derivatives within the desired range. |
| Lipophilicity (ClogP) | 1 - 5[1] | The fluorine atom can increase lipophilicity in certain contexts, which needs to be balanced by the overall structure. |
| Polar Surface Area (PSA) | < 70-90 Ų[2][5] | The azetidine nitrogen and the fluorine atom contribute to the PSA. The overall PSA can be modulated by the choice of substituents on the nitrogen. |
| Hydrogen Bond Donors (HBD) | ≤ 3[1] | The deprotected 3-fluoroazetidine has one HBD, which is favorable for CNS penetration. |
| Hydrogen Bond Acceptors (HBA) | ≤ 7[1] | The azetidine nitrogen and the fluorine atom act as HBAs. |
| pKa of Basic Center | 7.5 - 10.5[2] | The azetidine nitrogen is basic, and its pKa will be influenced by the fluorine atom and other substituents. This is a critical parameter for target engagement and off-target effects. |
Synthetic Protocols
Workflow for the Synthesis of 3-Fluoroazetidine Derivatives
Caption: Synthetic workflow from 1-benzhydryl-3-hydroxyazetidine to novel CNS agent candidates.
Protocol 1: Synthesis of 1-Benzhydryl-3-azetidinone
This protocol describes the oxidation of commercially available 1-benzhydryl-3-hydroxyazetidine to the corresponding ketone, a key intermediate for fluorination. The procedure is adapted from established oxidation methods.
Materials:
-
1-Benzhydryl-3-hydroxyazetidine
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Pyridine
-
Orthophosphoric acid
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
Chloroform
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Toluene
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 1-benzhydryl-3-hydroxyazetidine (e.g., 7.17 g, 0.03 mol) in a mixture of DMSO (35 mL) and DCM (20 mL).
-
To the resulting solution, add pyridine (1 mL) and orthophosphoric acid (0.5 mL).
-
Carefully add 1,3-dicyclohexylcarbodiimide (DCC) (12.5 g, 0.06 mol) in portions. An exothermic reaction may be observed.
-
Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with chloroform (2 x 200 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a mixture of toluene and ethyl acetate (e.g., 9:1 v/v) to afford 1-benzhydryl-3-azetidinone as a solid.
Protocol 2: Synthesis of this compound
This protocol details the deoxofluorination of 1-benzhydryl-3-azetidinone using diethylaminosulfur trifluoride (DAST). Caution: DAST is a hazardous reagent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
1-Benzhydryl-3-azetidinone
-
Anhydrous dichloromethane (DCM)
-
Diethylaminosulfur trifluoride (DAST)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 1-benzhydryl-3-azetidinone (e.g., 1.0 g, 4.21 mmol) in anhydrous DCM (20 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (e.g., 0.61 mL, 4.63 mmol, 1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Protocol 3: N-Debenzhydrylation to 3-Fluoroazetidine
This protocol describes the removal of the N-benzhydryl protecting group via catalytic transfer hydrogenation, a mild and efficient method that avoids the use of high-pressure hydrogen gas.[6][7]
Materials:
-
This compound
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Celite
Procedure:
-
Dissolve this compound (e.g., 1.0 g, 3.92 mmol) in methanol or ethanol (20 mL).
-
To this solution, add 10% Pd/C (e.g., 0.20 g, 20% w/w).
-
Add ammonium formate (e.g., 1.24 g, 19.6 mmol, 5 equivalents) in one portion.
-
Stir the mixture at room temperature or gently heat to reflux (40-60 °C) for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoroazetidine. The product can be further purified by distillation or by conversion to its hydrochloride salt.
Derivatization Strategies for Novel CNS Agents
The free 3-fluoroazetidine is a versatile building block for creating libraries of compounds for CNS drug discovery. The secondary amine can be readily functionalized using various synthetic methodologies.
Logical Flow for Derivatization
Sources
- 1. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides [organic-chemistry.org]
- 2. This compound hydrochloride [oakwoodchemical.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. zenodo.org [zenodo.org]
A Practical Guide to GlyT Binding Assays: Characterizing Novel Azetidine-Based Inhibitors of the Glycine Transporter
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The glycine transporters, GlyT1 and GlyT2, are critical regulators of neurotransmission, making them high-value targets for therapeutic intervention in neurological and psychiatric disorders such as schizophrenia.[1][2] Azetidine-containing compounds have emerged as a promising structural class of potent and selective GlyT inhibitors.[3][4] This guide provides a detailed framework for characterizing these compounds, moving from foundational theory to detailed, field-tested experimental protocols. We emphasize the rationale behind methodological choices, enabling researchers to not only execute these assays but also to adapt and troubleshoot them effectively. Two primary methodologies are presented: the gold-standard radioligand competition binding assay for determining affinity (Ki) and a high-throughput fluorescence-based functional assay for assessing inhibitory potency (IC50).
Part 1: Theoretical Foundations
The Dichotomy of Glycine Transport in the CNS
Glycine is a unique neurotransmitter, exhibiting dual roles that are spatially and functionally segregated by two distinct transporters:
-
GlyT1 (SLC6A9): Primarily located on glial cells surrounding both excitatory glutamatergic and inhibitory glycinergic synapses.[5][6] At glutamatergic synapses, GlyT1 maintains low ambient glycine levels. This is critical because glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[7] By inhibiting GlyT1, synaptic glycine concentration increases, enhancing NMDA receptor activity. This mechanism is the basis for exploring GlyT1 inhibitors as a therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia, which are linked to NMDA receptor hypofunction.[2]
-
GlyT2 (SLC6A5): Predominantly found on presynaptic terminals of inhibitory glycinergic neurons, mainly in the brainstem and spinal cord.[5][6] Its primary role is to reuptake glycine into the presynaptic neuron for repackaging into synaptic vesicles, thus terminating inhibitory signals and recycling the transmitter.[5][6]
The Azetidine Scaffold: A Strategy for Potency and Selectivity
The 4-membered azetidine ring is a "conformationally restrained" bioisostere of more flexible alkylamines or larger rings like piperidine.[3][8] This structural constraint can be highly advantageous in drug design:
-
Pre-organization for Binding: By locking the molecule into a more rigid conformation that mimics the bound state, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity.
-
Improved Selectivity: The precise geometry imposed by the azetidine ring can enhance binding to the intended target (e.g., GlyT1) while reducing affinity for off-targets (e.g., GlyT2 or other transporters), thereby improving the selectivity profile of the compound.
-
Metabolic Stability: In some cases, the azetidine moiety can block sites of metabolism that are liabilities in more flexible analogs.[9]
Studies have successfully demonstrated that incorporating azetidine scaffolds can lead to potent and selective GlyT1 inhibitors with desirable in vivo properties, such as the ability to elevate glycine levels in cerebrospinal fluid.[3][7]
Principles of Transporter Binding & Functional Assays
To characterize an azetidine-based inhibitor, we must measure its interaction with the transporter. This can be achieved through two primary approaches:
-
Binding Assays: These directly measure the physical interaction between the compound and the transporter protein. The most common format is a competitive binding assay , where the unlabeled test compound (the azetidine derivative) competes with a labeled ligand (typically radioactive) for a finite number of binding sites.[10] This method determines the compound's binding affinity, expressed as the inhibition constant (Ki).
-
Functional (Uptake) Assays: These measure the consequence of the compound binding to the transporter—namely, the inhibition of glycine transport.[11][12] These assays are crucial as they confirm the compound is an inhibitor and not just a binder. They can be performed using radiolabeled glycine or, for higher throughput, with fluorescent substrates or by measuring changes in membrane potential that result from the electrogenic nature of glycine transport.[13][14][15]
Part 2: Assay Development & Methodologies
Choosing the correct assay is a balance of throughput needs, the nature of the required data (affinity vs. function), and available resources.
| Assay Type | Principle | Pros | Cons |
| Radioligand Binding | Measures displacement of a radiolabeled ligand from the transporter by the test compound.[10] | Gold standard; directly measures binding affinity (Ki); high sensitivity. | Requires radioactive material handling and disposal; lower throughput. |
| Fluorescent Uptake | Measures inhibition of fluorescent substrate transport into the cell.[16][17] | High-throughput; no radioactivity; real-time kinetic data possible. | Indirect measurement of function (IC50); susceptible to fluorescent artifacts. |
| Membrane Potential | Measures changes in membrane potential upon transporter activation/inhibition using a voltage-sensitive dye.[13][14] | Homogeneous (no-wash); high-throughput; functional data. | Indirect; requires electrogenic transporters; can have smaller signal windows. |
| MS Binding Assay | A label-free method that uses a known ligand as a reporter and quantifies its displacement by mass spectrometry.[5][18][19] | Label-free; high accuracy and sensitivity. | Requires specialized LC-MS/MS equipment; lower throughput than fluorescence. |
This guide will detail protocols for the two most common and informative assays: Radioligand Competition Binding and a Fluorescence-Based Functional Assay.
Experimental Workflow for a Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Part 3: Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for GlyT1
Objective: To determine the binding affinity (Ki) of an azetidine test compound for the human GlyT1 transporter.
Principle: This assay quantifies the ability of an unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to GlyT1 expressed in cell membranes. The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then converted to the Ki using the Cheng-Prusoff equation. We will use [3H]-(R)-NPTS, a known high-affinity radioligand for GlyT1.[20]
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human GlyT1.
-
Radioligand: [3H]-(R)-NPTS (Specific Activity: ~50-80 Ci/mmol).
-
Non-specific Determinate: A high concentration of a known GlyT1 inhibitor, e.g., 10 µM ALX5407.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1.2 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well filter plates (e.g., GF/B), vacuum manifold, liquid scintillation counter, scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the azetidine test compound in Assay Buffer. A typical 10-point curve might range from 100 µM to 1 pM final assay concentration.
-
Membrane Preparation: Thaw the GlyT1-expressing cell membranes on ice. Dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well. Homogenize briefly with a Polytron or by passing through a needle. Keep on ice.
-
Assay Plate Setup: To a 96-well plate, add reagents in the following order:
-
25 µL of Assay Buffer (for Total Binding wells) OR 25 µL of Non-specific Determinate (for Non-Specific Binding wells) OR 25 µL of azetidine compound dilution.
-
25 µL of [3H]-(R)-NPTS diluted in Assay Buffer to a final concentration of ~1-2 nM (approximately the Kd value).
-
50 µL of diluted cell membranes (to initiate the reaction).
-
The final assay volume is 100 µL.
-
-
Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle shaking to reach binding equilibrium.
-
Filtration: Pre-soak the filter plate with wash buffer. Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound radioligand (trapped on the filter) from the free radioligand (passes through).
-
Washing: Wash the filters rapidly 3 times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Detection: Allow the filters to dry completely. Add scintillation fluid to each well and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Calculate % Inhibition:
-
% Inhibition = 100 * (1 - [(CPM in presence of compound - NSB) / (Total Binding - NSB)])
-
-
Determine IC50: Plot % Inhibition versus the log concentration of the azetidine compound and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to obtain the IC50 value.
-
Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for GlyT1.
-
Protocol 2: Fluorescence-Based Functional (Uptake) Assay
Objective: To determine the functional potency (IC50) of an azetidine test compound by measuring its ability to inhibit glycine uptake.
Principle: This assay uses a commercially available kit that employs a fluorescent substrate that acts as a mimetic for biogenic amine neurotransmitters.[15][16] When cells expressing the transporter take up this substrate, intracellular fluorescence increases. An inhibitor will block this uptake, resulting in a lower fluorescent signal. The assay is performed in a homogeneous, no-wash format by using an external masking dye that quenches the fluorescence of the substrate in the buffer.[16]
Materials:
-
Cells: CHO or HEK293 cells stably expressing human GlyT1, plated in 96- or 384-well black-walled, clear-bottom plates.
-
Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) or similar, containing a fluorescent substrate and masking dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or as recommended by the kit manufacturer.
-
Equipment: Fluorescence plate reader capable of bottom-read kinetic measurements (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate cells at an optimized density (e.g., 20,000-40,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the azetidine test compound at 2x the final desired concentration in Assay Buffer.
-
Dye Loading: Prepare the loading buffer containing the fluorescent substrate and masking dye according to the kit's instructions. Remove the cell culture medium and add an equal volume of loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes to allow the dye to load.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader, which is also equipped with the compound plate.
-
Set the reader to monitor fluorescence kinetically (e.g., one reading every 2 seconds for 5 minutes) at the appropriate excitation/emission wavelengths.
-
Establish a baseline reading for ~20 seconds.
-
The instrument will then automatically add the 2x compound dilutions to the cell plate.
-
Continue reading the fluorescence to measure the rate of uptake in the presence of the inhibitor.
-
-
Controls:
-
Positive Control (100% Inhibition): A known potent GlyT1 inhibitor (e.g., 10 µM ALX5407).
-
Negative Control (0% Inhibition): Vehicle (e.g., DMSO in Assay Buffer).
-
Data Analysis:
-
Quantify Uptake: The rate of uptake can be calculated from the kinetic data (e.g., slope of the fluorescence increase) or by using an endpoint reading after a fixed time.
-
Calculate % Inhibition:
-
% Inhibition = 100 * (1 - [(Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)])
-
-
Determine IC50: Plot % Inhibition versus the log concentration of the azetidine compound and fit to a sigmoidal dose-response curve to obtain the IC50 value.
Part 4: Data Interpretation and Quality Control
Ensuring Assay Trustworthiness
A robust assay is a self-validating one. For every experiment, key quality control metrics should be monitored:
| Parameter | Acceptable Value | Significance |
| Signal-to-Background (S/B) | > 5 | Ratio of Total Binding to Non-Specific Binding. A low ratio indicates high background and poor assay sensitivity. |
| Z'-Factor (for HTS) | > 0.5 | A statistical measure of assay quality that considers both the signal window and data variation. A value > 0.5 indicates an excellent assay suitable for screening.[11] |
| Reference Compound IC50/Ki | Within 2-3 fold of historical values | Confirms that the assay is performing consistently over time. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>30% of Total) | Radioligand concentration too high; poor filtration/washing; radioligand is "sticky". | Decrease radioligand concentration; increase wash volume/number of washes; add BSA (0.1%) to wash buffer. |
| Low Signal Window / Low S/B | Insufficient receptor expression in membranes; degraded radioligand or membranes; incorrect buffer composition. | Use a new batch of membranes with higher expression; check age and storage of reagents; verify buffer pH and ionic strength. |
| Poor Curve Fit / High Scatter | Pipetting errors; compound precipitation at high concentrations; insufficient incubation time. | Use calibrated pipettes; check compound solubility in assay buffer; perform a time-course experiment to ensure equilibrium is reached. |
| Fluorescent Assay Artifacts | Test compound is fluorescent or is a quencher. | Run a counterscreen with the compound in the absence of cells to measure intrinsic fluorescence; if problematic, rely on radioligand assay data. |
Conclusion
The characterization of novel azetidine-based inhibitors for the glycine transporter is a critical step in the development of new therapeutics for CNS disorders. By employing a combination of direct radioligand binding assays to determine affinity and fluorescence-based functional assays to confirm inhibitory activity, researchers can build a comprehensive pharmacological profile of their compounds. Adherence to the detailed protocols and quality control measures outlined in this guide will ensure the generation of robust, reproducible, and trustworthy data, paving the way for successful lead optimization and candidate selection.
References
-
Chen, M., et al. (2020). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties. Bioorganic & Medicinal Chemistry Letters, 30(14), 127214. [Link]
-
ResearchGate. (n.d.). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with Memory Enhancing Properties | Request PDF. Retrieved from [Link]
-
Kowal, D. M., et al. (2005). Validation of a fluorescent imaging plate reader membrane potential assay for high-throughput screening of glycine transporter modulators. Journal of Biomolecular Screening, 10(4), 365-373. [Link]
-
Mallorga, P. J., et al. (2005). A novel radioligand for glycine transporter 1: characterization and use in autoradiographic and in vivo brain occupancy studies. Nuclear Medicine and Biology, 32(5), 453-463. [Link]
-
ResearchGate. (n.d.). Workflow of the developed GlyT2 MS Binding Assays. Retrieved from [Link]
-
Brown, J. A., et al. (2001). [3H]-(R)-NPTS, a radioligand for the type 1 glycine transporter. Bioorganic & Medicinal Chemistry Letters, 11(15), 2007-2009. [Link]
-
Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(5), 2101-2111. [Link]
-
ResearchGate. (n.d.). (PDF) Validation of a Fluorescent Imaging Plate Reader Membrane Potential Assay for High-Throughput Screening of Glycine Transporter Modulators. Retrieved from [Link]
-
Harsing, L. G., Jr., et al. (2016). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 11(24), 2699-2706. [Link]
-
Hellsberg, E., et al. (2021). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. ChemistryOpen, 10(1), 35-42. [Link]
-
Atkinson, B. N., et al. (2007). Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5233-5238. [Link]
-
Kalgutkar, A. S., et al. (2023). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chemical Research in Toxicology. [Link]
-
BindingDB. (n.d.). Ki Summary. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
-
Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening, 14(9), 1104-1111. [Link]
-
Toll, L. (2002). Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.27. [Link]
-
Geier, E. G., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12, 758863. [Link]
-
ResearchGate. (n.d.). (PDF) Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Retrieved from [Link]
-
Schicker, K., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12. [Link]
-
Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(5), 1403-1412. [Link]
-
Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. Retrieved from [Link]
-
Elands, J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(1), 168-174. [Link]
-
Eulenburg, V., & Gomeza, J. (2010). Glycine transporters: an update. Pharmacology, Biochemistry, and Behavior, 97(1), 11-17. [Link]
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- 1. Discovery and SAR studies of novel GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a fluorescent imaging plate reader membrane potential assay for high-throughput screening of glycine transporter modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [3H]-(R)-NPTS, a radioligand for the type 1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic N-Arylation of the 3-Fluoroazetidine Scaffold
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 3-fluoroazetidine motif is a highly sought-after scaffold in modern medicinal chemistry, prized for its ability to confer desirable physicochemical properties such as improved metabolic stability, pKa modulation, and unique conformational constraints. This guide provides a comprehensive technical overview and detailed protocols for the functionalization of 1-Benzhydryl-3-fluoroazetidine, a common and versatile starting material. The core strategy involves a two-stage process: the crucial deprotection of the benzhydryl (diphenylmethyl) group followed by the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to achieve N-arylation. This document elucidates the mechanistic rationale behind experimental choices, offers field-proven protocols, and summarizes reaction parameters to empower researchers in the synthesis of novel N-aryl-3-fluoroazetidine derivatives.
Strategic Overview: The Deprotection-Coupling Pathway
The synthetic utility of this compound hinges on the benzhydryl group serving as a robust protecting group for the azetidine nitrogen.[1] Direct coupling is not feasible; therefore, a sequential strategy is employed. The first step involves the quantitative removal of the benzhydryl group to liberate the secondary amine. The resulting 3-fluoroazetidine, a reactive nucleophile, is then directly used in a C-N cross-coupling reaction with a diverse range of aryl or heteroaryl halides. The Buchwald-Hartwig amination is the premier method for this transformation, offering broad substrate scope and functional group tolerance.[2][3]
Figure 1. High-level workflow for the synthesis of N-Aryl-3-fluoroazetidines.
Part 1: Protocol for N-Benzhydryl Deprotection
Scientific Principle
The benzhydryl group is readily cleaved by catalytic hydrogenolysis. This process involves the heterogeneous reaction of a palladium catalyst with hydrogen gas to reductively cleave the C-N bond.[4] Pearlman's catalyst (Pd(OH)₂/C) is particularly effective for this transformation, as it is less prone to causing catalyst poisoning by the amine product compared to standard Pd/C. The addition of a mild acid can sometimes accelerate the reaction by protonating the amine, making the C-N bond more labile.[4]
Detailed Experimental Protocol: Hydrogenolysis
Materials:
-
This compound
-
Palladium hydroxide on carbon (20 wt. %, Pd(OH)₂/C, Pearlman's catalyst)
-
Ethanol (EtOH) or Methanol (MeOH), reagent grade
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Reaction Setup: To a round-bottom flask or a pressure-rated vessel, add this compound (1.0 eq).
-
Solvent Addition: Add ethanol (or methanol) to create a solution with a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add Pearlman's catalyst (20% Pd(OH)₂/C) under a stream of nitrogen or argon. A typical loading is 10-20 mol % (by weight relative to the substrate).
-
Expert Note: While this reaction can be run with standard Pd/C, Pearlman's catalyst often provides cleaner and faster conversions for substrates containing basic nitrogen atoms.
-
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas or connect the vessel to a hydrogenation apparatus (e.g., a Parr shaker).
-
Atmosphere Exchange: Evacuate the vessel and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the suspension vigorously at room temperature (or gently heat to 40-60 °C to increase the rate) under a positive pressure of H₂ (1 atm from a balloon is often sufficient).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours). The main byproduct is diphenylmethane.
-
Workup: Once complete, carefully purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with additional solvent (EtOH or MeOH).
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude 3-fluoroazetidine (often as a salt if acid was present or formed) can be used directly in the next step or purified further if necessary.
Part 2: Protocol for Buchwald-Hartwig N-Arylation
Scientific Principle & Mechanism
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C(aryl)-N bonds.[2][5] The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (3-fluoroazetidine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide intermediate.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
The efficiency of this cycle is critically dependent on the choice of phosphine ligand, which modulates the steric and electronic properties of the palladium center to facilitate each step.[7][8]
Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.
Component Selection Guide
The success of a Buchwald-Hartwig coupling is a multi-variable optimization problem. The choice of catalyst, ligand, base, and solvent must be tailored to the specific substrates.
Table 1: Palladium Precatalysts & Ligand Selection
| Component | Type | Examples | Key Characteristics & Rationale |
|---|---|---|---|
| Pd Precatalyst | Pd(0) Source | Pd₂(dba)₃ | Directly provides Pd(0) but can be unstable. Often used with a specific ligand.[9] |
| Pd(II) Source | Pd(OAc)₂ | Air-stable and common; requires in-situ reduction to Pd(0) by the phosphine ligand or amine.[9] | |
| Ligands | 1st Gen. | P(o-tolyl)₃ | Effective for secondary amines and aryl bromides but has limited scope.[2] |
| Bidentate | BINAP, Xantphos | Offered improved rates and yields over 1st Gen. Xantphos has a large bite angle beneficial for reductive elimination.[2][10] | |
| Bulky Biaryl | XPhos, RuPhos, | State-of-the-art. Highly electron-rich and sterically hindered. They promote the formation of the active monoligated Pd(0) species, enabling the coupling of challenging substrates like aryl chlorides and heteroaryl halides at low catalyst loadings.[7][8][11] |
| | Ferrocene-based | dppf, QPhos | Robust and effective ligands developed by the Hartwig group.[7] |
Table 2: Base and Solvent Selection
| Component | Examples | Key Characteristics & Rationale |
|---|---|---|
| Bases | NaOtBu, LiHMDS | Strong, non-nucleophilic alkoxide/amide bases. Most common choice, but can be incompatible with sensitive functional groups (e.g., esters).[6][9] |
| K₃PO₄, Cs₂CO₃ | Milder inorganic bases. Preferred for substrates with base-sensitive functionality. Cesium carbonate is highly effective due to its solubility and the "cesium effect". | |
| KOPh | A weak base that has proven effective for coupling electron-deficient amines, such as fluoroalkylamines, where product stability is a concern under harsher conditions.[12] | |
| Solvents | Toluene, Dioxane | High-boiling, non-polar aprotic solvents. The most common choices for these reactions.[5] |
| | THF, t-BuOH | Other common aprotic solvents. tert-Butanol can be particularly effective with certain catalyst systems. |
Causality Insight: The electron-withdrawing fluorine atom in 3-fluoroazetidine decreases the nucleophilicity of the nitrogen. This can make the final reductive elimination step more challenging.[12] Therefore, using a highly electron-rich, bulky biaryl phosphine ligand (e.g., XPhos, RuPhos) is strongly recommended as they are known to accelerate this turnover-limiting step.[8][11]
Detailed General Protocol: N-Arylation
This procedure must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique) as the catalyst and ligands are air-sensitive.
Materials:
-
3-Fluoroazetidine (from Part 1)
-
Aryl or Heteroaryl Halide (Ar-X) (1.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %)
-
Phosphine ligand (e.g., XPhos, 2-4 mol %)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), and the phosphine ligand (e.g., XPhos, 2-4 mol %).
-
Self-Validation Note: The order of addition is important. Adding the solvent and amine last prevents premature reaction or catalyst decomposition.
-
-
Reagent Addition: Add the 3-fluoroazetidine (1.1-1.2 eq) as a solid or a solution in the reaction solvent.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to a concentration of 0.1-0.5 M).
-
Reaction: Seal the vial or flask tightly. Remove it from the glovebox and place it in a preheated heating block or oil bath. Stir the reaction at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-24 hours.
-
Workup: Allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Filtration: Pass the diluted mixture through a short plug of silica gel or Celite® to remove the palladium catalyst and inorganic salts. Wash the plug with additional solvent.
-
Extraction: The filtrate can be washed with water and brine to remove any remaining water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 3: Example Reaction Conditions for N-Arylation of 3-Fluoroazetidine
| Aryl Halide Type | Catalyst System (Pd/Ligand) | Base | Solvent | Temp. (°C) | Notes / Rationale |
|---|---|---|---|---|---|
| Aryl Bromide (electron-neutral/rich) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Standard, robust conditions for reactive aryl bromides.[8] |
| Aryl Chloride (challenging) | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 110 | Aryl chlorides require a highly active, bulky ligand. K₃PO₄ is a good base choice for potentially sensitive substrates. |
| Heteroaryl Bromide (e.g., 2-bromopyridine) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | Heteroaryl halides can be challenging due to potential catalyst inhibition. Xantphos and Cs₂CO₃ are often effective.[2] |
| Aryl Triflate (-OTf) | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | Triflates are excellent electrophiles. Milder conditions can often be employed. |
Safety and Handling
-
Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust. All waste containing palladium should be collected for proper disposal or recovery.
-
Phosphine Ligands: Many phosphine ligands, particularly the electron-rich alkylphosphines, are air-sensitive and can be pyrophoric. They must be handled under an inert atmosphere.
-
Bases: Sodium tert-butoxide (NaOtBu) is a strong, corrosive base that is moisture-sensitive. Handle in a glovebox or under a dry, inert atmosphere.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Marchand-Brynaert, J., et al. (2003). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Synthesis, 2003(04), 570-576. Available from: [Link]
-
Marchand-Brynaert, J., et al. (2003). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. Available from: [Link]
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (2020). Dalton Transactions. Available from: [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. YouTube. Available from: [Link]
-
Nolan, S. P., et al. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Wu, F., et al. (2004). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry. Available from: [Link]
-
Buchwald, S. L., et al. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Available from: [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available from: [Link]
-
Wipf, P., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS. Available from: [Link]
-
Witulski, B., et al. (2005). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. Available from: [Link]
-
The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]
-
ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N- dimethoxybenzyl protecting group. ResearchGate. Available from: [Link]
-
Witulski, B., et al. (2005). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. Available from: [Link]
-
Krasavin, M., et al. (2017). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PMC. Available from: [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available from: [Link]
-
Protecting group. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Doye, S., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. National Institutes of Health. Available from: [Link]
-
Hartwig, J.F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group. Available from: [Link]
-
Vasin, V.A., et al. (2021). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC. Available from: [Link]
-
Wang, T., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. Available from: [Link]
-
Alcaraz, L., et al. (2004). Novel N-aryl and N-heteroaryl sulfamide synthesis via palladium cross coupling. PubMed. Available from: [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. youtube.com [youtube.com]
- 12. Palladium-Catalyzed Arylation of Fluoroalkylamines | The Hartwig Group [hartwig.cchem.berkeley.edu]
Application Notes & Protocols: Purification of 1-Benzhydryl-3-fluoroazetidine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the purification of 1-Benzhydryl-3-fluoroazetidine, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction yield, impurity profiles of subsequent steps, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API), we present detailed protocols for orthogonal purification techniques. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. We will explore purification by silica gel chromatography for the free base and crystallization for its hydrochloride salt, alongside robust analytical methods for purity verification.
Introduction: The Imperative for High Purity this compound
This compound is a valuable building block in medicinal chemistry, often incorporated into molecules to modulate their physicochemical and pharmacological properties. The benzhydryl group serves as a bulky N-protecting group, while the fluoro-substituted azetidine ring provides a rigid scaffold with a unique electronic signature. The presence of impurities, such as starting materials, reagents, or byproducts from the synthesis, can have significant downstream consequences. Therefore, robust and efficient purification is not merely a matter of good laboratory practice but a cornerstone of successful drug development.
This guide is structured to provide both novice and experienced researchers with the tools to achieve high-purity this compound. We will delve into the practical and theoretical aspects of two primary purification strategies:
-
Silica Gel Chromatography: Ideal for separating the target compound from non-polar and moderately polar impurities.
-
Crystallization of the Hydrochloride Salt: A powerful technique for achieving high purity and isolating a stable, crystalline solid.
Understanding Potential Impurities
A successful purification strategy begins with an understanding of the potential impurities. While the specific impurity profile will depend on the synthetic route employed, common impurities in the synthesis of this compound and related compounds may include:
-
Unreacted Starting Materials: Such as benzhydrylamine and a 3-fluoroazetidine precursor or its synthetic equivalent.
-
Over-alkylation or Di-alkylation Products: Where the azetidine nitrogen reacts with more than one equivalent of the benzhydryl source.
-
Byproducts from Ring Formation or Fluorination: Depending on the specific reagents used.
-
Solvent Residues: From the reaction or work-up steps.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major impurities and guide the choice of purification method.
Purification by Silica Gel Chromatography
Silica gel chromatography is a versatile technique for purifying this compound in its free base form. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (a solvent or solvent mixture).
Principle of Separation
Silica gel is a polar stationary phase. Compounds with greater polarity will have a stronger interaction with the silica gel and will elute more slowly, while less polar compounds will travel through the column more quickly. The choice of mobile phase is crucial for achieving good separation. A solvent system is selected to provide a retention factor (Rf) for the target compound in the range of 0.2-0.4 on a TLC plate, which generally translates to good separation on a column.
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
UV lamp for visualization
Workflow Diagram:
Caption: Workflow for the purification of this compound by silica gel chromatography.
Step-by-Step Procedure:
-
TLC Analysis: Develop a TLC of the crude material using a solvent system of petroleum ether and ethyl acetate. A starting point is a 10:1 mixture of petroleum ether:ethyl acetate[1]. Adjust the ratio to achieve an Rf of 0.2-0.4 for the product spot.
-
Column Packing:
-
Prepare a slurry of silica gel in petroleum ether.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution than loading the sample as a concentrated solution.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the solvent system determined by TLC analysis.
-
A gradient elution can be employed, starting with a less polar solvent mixture and gradually increasing the polarity by increasing the proportion of ethyl acetate. This can help to first elute non-polar impurities and then the product, leaving more polar impurities on the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the elution of the product by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as an oil or solid.
-
Data Presentation:
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Petroleum Ether:Ethyl Acetate (e.g., 10:1)[1] |
| Loading Method | Dry Loading |
| Elution | Isocratic or Gradient |
| Monitoring | TLC with UV visualization |
Purification by Crystallization of the Hydrochloride Salt
Crystallization is a highly effective purification technique that can yield material of very high purity. For amines like this compound, forming the hydrochloride salt often results in a stable, crystalline solid that is readily purified by crystallization.
Principle of Crystallization
Crystallization relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A saturated solution of the compound is prepared at an elevated temperature, and as the solution cools, the solubility decreases, leading to the formation of crystals. Impurities that are present in lower concentrations or have different solubility characteristics will remain in the solution (mother liquor). The hydrochloride salt of this compound has been reported as a crystalline solid, making this a promising approach[2]. A related compound, 1-benzhydryl-3-hydroxylazetidine hydrochloride, is purified by crystallization from ethyl acetate[3].
Experimental Protocol
Materials:
-
Purified this compound (from chromatography or crude)
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or gaseous HCl)
-
Erlenmeyer flask
-
Stirring bar
-
Ice bath
-
Buchner funnel and filter paper
Workflow Diagram:
Caption: Workflow for the purification of this compound via crystallization of its hydrochloride salt.
Step-by-Step Procedure:
-
Salt Formation:
-
Dissolve the this compound in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise. The hydrochloride salt should precipitate as a white solid. Alternatively, bubble anhydrous HCl gas through the solution.
-
-
Crystallization:
-
Continue stirring the suspension in the ice bath for a period of time (e.g., 30 minutes to an hour) to ensure complete precipitation and allow for crystal growth.
-
-
Isolation and Washing:
-
Collect the crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous solvent to remove any remaining impurities in the mother liquor.
-
-
Drying:
-
Dry the purified this compound hydrochloride under vacuum to remove any residual solvent.
-
Data Presentation:
| Parameter | Recommended Condition |
| Salt Form | Hydrochloride |
| Crystallization Solvent | Anhydrous Diethyl Ether or Ethyl Acetate[3] |
| Acid Source | HCl in Diethyl Ether or Anhydrous HCl gas |
| Isolation Method | Vacuum Filtration |
Purity Assessment
After purification, it is essential to assess the purity of the this compound. A combination of analytical techniques should be employed to confirm both the identity and purity of the compound.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a common starting point for the analysis of such compounds.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. A capillary column with a flame ionization detector (FID) can provide high-resolution separation and quantification of impurities[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used in conjunction with LC or GC to identify impurities.
Protocol: Purity Determination by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile).
-
Set up a gradient elution method, for example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Best Practices and Troubleshooting
| Issue | Possible Cause | Solution |
| Poor separation in chromatography | Incorrect solvent system. | Optimize the mobile phase polarity based on TLC analysis. Consider using a different solvent system. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Product crystallizes as an oil | Impurities inhibiting crystallization. | Further purify the material by chromatography before attempting crystallization. |
| Solvent is not ideal. | Screen different solvents or solvent mixtures for crystallization. | |
| Low recovery from crystallization | Product is too soluble in the chosen solvent. | Use a solvent in which the product has lower solubility at cold temperatures. |
Conclusion
The purification of this compound is a critical step in its utilization as a pharmaceutical intermediate. By employing systematic approaches to silica gel chromatography and crystallization, researchers can achieve high levels of purity. The choice of method will depend on the nature and quantity of impurities present in the crude material. It is imperative to couple these purification techniques with robust analytical methods to ensure the quality of the final product. The protocols and principles outlined in this guide provide a solid foundation for the successful purification of this important building block.
References
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents.
- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents.
-
This compound hydrochloride - Oakwood Chemical. Available at: [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. Available at: [Link]
Sources
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- 2. This compound hydrochloride [oakwoodchemical.com]
- 3. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 4. iiste.org [iiste.org]
Application Notes and Protocols for the Scale-Up Synthesis of 1-Benzhydryl-3-fluoroazetidine
Introduction
1-Benzhydryl-3-fluoroazetidine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The incorporation of a fluorine atom into the azetidine ring can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.[1] This document provides a comprehensive guide for the scale-up synthesis of this compound, addressing key challenges and offering practical, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be robust, scalable, and prioritize safety and efficiency.
The synthetic strategy focuses on the fluorination of a readily available precursor, 1-benzhydrylazetidin-3-ol, a compound whose large-scale synthesis has been optimized to be high-yielding and chromatography-free.[2] The benzhydryl protecting group is strategically employed for its stability and its role in facilitating purification.[3]
Synthetic Strategy and Mechanistic Considerations
The core of this synthetic protocol involves the nucleophilic fluorination of an alcohol precursor. This transformation is typically achieved using a deoxofluorinating agent.
Reaction Scheme:
The choice of fluorinating agent is paramount for a successful and safe scale-up. Reagents such as Diethylaminosulfur Trifluoride (DAST) and its analogues are effective but require careful handling due to their thermal instability and the generation of hazardous byproducts like hydrogen fluoride (HF).[4][5] Electrophilic fluorinating agents like Selectfluor® are generally more stable but can be more expensive.[5][6] For the purpose of this guide, we will focus on a protocol utilizing a modern, more stable deoxofluorinating agent to mitigate safety concerns associated with traditional reagents.[4][7]
Mechanistic Pathway Visualization
The following diagram illustrates the generalized mechanism for the deoxofluorination of an alcohol using a sulfur-based fluorinating agent.
Caption: Generalized Deoxofluorination Mechanism.
Scale-Up Synthesis Protocol
This protocol details the synthesis of this compound from 1-benzhydrylazetidin-3-ol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 1-Benzhydrylazetidin-3-ol | >98% | Commercial | Ensure dryness before use. |
| Deoxy-Fluor™ | Technical | Commercial | Handle with care. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Use a dry solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent | Commercial | For quenching. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying. |
| Celite® | --- | Commercial | For filtration. |
Equipment
-
Multi-neck round-bottom flask (appropriately sized for the scale)
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Cooling bath (ice-water or cryocooler)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
Set up a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, addition funnel, and an inert gas inlet.
-
Purge the flask with nitrogen or argon.
-
Charge the flask with 1-benzhydrylazetidin-3-ol (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).
-
Stir the mixture until the starting material is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Addition of Fluorinating Agent:
-
Slowly add Deoxy-Fluor™ (1.2 eq) to the reaction mixture via the addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C. Caution: The addition can be exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: This process is exothermic and may release gas; ensure adequate ventilation and slow addition.[5]
-
Continue stirring until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the mixture through a pad of Celite® and wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Process Workflow Visualization
Caption: Scale-Up Synthesis Workflow.
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the benzhydryl and azetidine protons. The multiplicity of the proton at the C3 position will be a doublet of doublets due to coupling with the fluorine atom and adjacent protons. |
| ¹⁹F NMR | A single peak corresponding to the fluorine atom on the azetidine ring. |
| ¹³C NMR | A peak for the carbon bearing the fluorine atom, which will be split into a doublet due to C-F coupling. |
| LC-MS | A single major peak with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| Purity (HPLC) | >98% |
Safety Considerations
-
Fluorinating Agents: Many fluorinating agents are highly reactive and can react violently with water and other protic solvents.[4] They can also be toxic and corrosive. Always handle them in a well-ventilated fume hood with appropriate PPE, including chemical splash goggles, a face shield, and compatible gloves.[5]
-
Hydrogen Fluoride (HF): The reaction and quenching steps may generate HF, which is acutely toxic and causes severe burns.[4] Ensure proper quenching procedures are followed, and have a calcium gluconate gel readily available in case of skin contact.
-
Exothermic Reactions: The addition of the fluorinating agent and the quenching of the reaction are exothermic. Maintain strict temperature control to prevent runaway reactions.
-
Waste Disposal: All waste materials, including quenched aqueous layers and contaminated materials, should be disposed of as hazardous waste according to institutional guidelines.[5]
Conclusion
The scale-up synthesis of this compound is a challenging yet achievable process with careful planning and execution. The protocol outlined in this application note provides a robust and scalable method that prioritizes safety and efficiency. By understanding the reaction mechanism, adhering to the detailed procedure, and implementing stringent safety precautions, researchers and drug development professionals can successfully produce this valuable building block for their discovery and development programs.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Wordpress. Retrieved from [Link]
-
Meier, C., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]
- Chatterjee, A., et al. (2000). Synthesis of azetidine derivatives. Google Patents (WO2000063168A1).
- Vecchietti, V., et al. (1989). 3-aminoazetidine, its salts and intermediates of synthesis. Google Patents (US4822895A).
-
Noël, T., et al. (2024). Multiphasic Continuous‐Flow Reactors for Handling Gaseous Reagents in Organic Synthesis: Enhancing Efficiency and Safety in Chemical Processes. Angewandte Chemie International Edition. Retrieved from [Link]
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- CN105384673B. (2018). The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
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Reddy, V. R., et al. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound hydrochloride. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. Retrieved from [Link]
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Kim, D., et al. (2006). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Ota, Y., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances. Retrieved from [Link]
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Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved from [Link]
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Application Notes and Protocols for the Development of Analogs from 1-Benzhydryl-3-fluoroazetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the design and synthesis of novel analogs derived from 1-Benzhydryl-3-fluoroazetidine. The protocols herein are curated to offer both strategic guidance and detailed, actionable methodologies for medicinal chemists and drug discovery professionals. We will explore the critical transformations of this versatile scaffold, focusing on N-debenzhydrylation, subsequent N-functionalization, and strategies for modifying the C3 position of the azetidine ring.
The azetidine motif is a valuable building block in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1] The introduction of a fluorine atom at the 3-position can further modulate basicity, lipophilicity, and metabolic stability, making 3-fluoroazetidine a privileged scaffold in modern drug design.[2] this compound serves as a practical starting material, with the benzhydryl group acting as a readily cleavable protecting group for the azetidine nitrogen.
Our exploration will be divided into two primary sections: modification of the azetidine nitrogen (N1) and diversification at the C3-position. Each section will provide a strategic overview, followed by detailed, step-by-step protocols for key chemical transformations.
Part 1: Strategic Derivatization of the Azetidine Nitrogen (N1)
The most direct path to a diverse library of analogs from this compound involves the removal of the benzhydryl protecting group, followed by a variety of N-functionalization reactions. This strategy allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR).
Workflow for N1 Derivatization
Caption: Workflow for N1-derivatization of this compound.
Protocol 1.1: N-Debenzhydrylation via Catalytic Hydrogenation
The removal of the N-benzhydryl group is efficiently achieved through catalytic hydrogenation. This method is generally clean and high-yielding. Pearlman's catalyst (palladium hydroxide on carbon) is often effective for this transformation.[3]
Materials:
-
This compound
-
Palladium hydroxide on carbon (20 wt%, Pearlman's catalyst)
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid
-
Isopropanol
-
Diatomaceous earth
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add Pearlman's catalyst (typically 10-20 mol% Pd).
-
Add concentrated hydrochloric acid (1.1 eq).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 4 bars) and stir the reaction mixture at 35-40°C for 5-24 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
To the resulting residue, add isopropanol and stir. The 3-fluoroazetidine hydrochloride salt will often precipitate.
-
Collect the solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield the desired product.
Expected Outcome: 3-Fluoroazetidine hydrochloride as a white to off-white solid.
| Reactant | Product | Typical Yield | Reference |
| This compound | 3-Fluoroazetidine hydrochloride | >90% | [3] |
Protocol 1.2: N-Alkylation of 3-Fluoroazetidine
Direct alkylation of the secondary amine with an alkyl halide in the presence of a base is a straightforward method for introducing alkyl substituents. To avoid over-alkylation, it is often advantageous to use the amine as the limiting reagent.[4]
Materials:
-
3-Fluoroazetidine hydrochloride
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., acetonitrile, DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-fluoroazetidine hydrochloride (1.0 eq) in the chosen solvent, add the base (2.2-3.0 eq) and stir for 10-15 minutes at room temperature.
-
Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated 3-fluoroazetidine.
Protocol 1.3: Reductive Amination with 3-Fluoroazetidine
Reductive amination is a highly reliable method for N-alkylation, particularly with aldehydes and ketones, and it avoids the issue of over-alkylation.[5][6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation.[7][8]
Materials:
-
3-Fluoroazetidine hydrochloride
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (if starting from the hydrochloride salt)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 3-fluoroazetidine hydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq) in the anhydrous solvent.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reducing Agent | Solvent | Key Advantages | Reference |
| NaBH(OAc)₃ | DCE, DCM | Mild, selective, tolerates acid-sensitive groups | [6][8] |
| NaCNBH₃ | Methanol | Effective, but toxic cyanide byproduct | [7] |
Protocol 1.4: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl azetidines.[1][9][10]
Materials:
-
3-Fluoroazetidine hydrochloride
-
Aryl halide (e.g., bromobenzene) or aryl triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried flask under an inert atmosphere (argon or nitrogen), combine the palladium catalyst, phosphine ligand, and base.
-
Add the aryl halide (1.0 eq), 3-fluoroazetidine hydrochloride (1.2 eq), and anhydrous solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth to remove palladium residues, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 1.5: N-Acylation of 3-Fluoroazetidine
The introduction of an acyl group to form an amide is readily achieved by reacting 3-fluoroazetidine with an acylating agent such as an acyl chloride or anhydride in the presence of a base.
Materials:
-
3-Fluoroazetidine hydrochloride
-
Acyl chloride (e.g., benzoyl chloride) or anhydride
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-fluoroazetidine hydrochloride (1.0 eq) in the anhydrous solvent and add the base (2.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Part 2: Strategies for C3-Position Diversification
Modification at the C3 position of the azetidine ring opens up another vector for analog design. While direct displacement of the fluorine atom can be challenging, alternative strategies can provide access to a range of C3-substituted analogs.
Workflow for C3 Derivatization
Caption: Potential workflows for C3-derivatization.
Protocol 2.1: Nucleophilic Substitution of Fluorine
Direct nucleophilic substitution of the fluorine atom in 3-fluoroazetidines can be challenging due to the strength of the C-F bond. However, under forcing conditions or with highly nucleophilic reagents, this transformation may be possible. The reactivity can be influenced by the nature of the N-protecting group and the nucleophile. For instance, the use of sodium azide can lead to the formation of 3-azidoazetidines, which are versatile intermediates for the synthesis of 3-aminoazetidines.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Solvent (e.g., DMF, DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add sodium azide (1.5-3.0 eq).
-
Heat the reaction mixture to a high temperature (e.g., 100-150°C) and stir for an extended period (24-72 hours), monitoring by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 3-azido-1-benzhydrylazetidine.
-
The resulting azide can then be reduced to the corresponding amine, for example, by catalytic hydrogenation (H₂, Pd/C) or using Staudinger conditions (PPh₃, H₂O).
Protocol 2.2: Synthesis of 3-Amino-1-benzhydrylazetidine from 1-Benzhydrylazetidin-3-ol
An alternative route to C3-amino analogs involves starting from the corresponding 3-hydroxyazetidine. This two-step procedure involves mesylation of the alcohol followed by displacement with an amine source.[11]
Materials:
-
1-Benzhydrylazetidin-3-ol
-
Methanesulfonyl chloride
-
Triethylamine
-
Acetonitrile
-
Ammonium hydroxide
-
Isopropanol
-
Parr reactor
Procedure:
-
Mesylation: Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in acetonitrile and add triethylamine (1.2 eq). Cool the mixture to 0°C and add methanesulfonyl chloride (1.1 eq) dropwise. Stir at 0°C for 1 hour, then warm to room temperature and stir until the reaction is complete (monitor by TLC). Quench the reaction with water and filter the resulting precipitate to obtain the mesylate intermediate.
-
Aminolysis: Transfer the wet mesylate to a Parr reactor. Add a mixture of ammonium hydroxide and isopropanol. Seal the reactor and heat to approximately 70°C for 12-24 hours.[11]
-
Cool the reactor, vent, and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by an appropriate workup and/or chromatography to yield 3-amino-1-benzhydrylazetidine.
Part 3: Characterization of Analogs
The structural elucidation of the synthesized analogs is crucial. Standard analytical techniques should be employed to confirm the identity and purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. For fluorinated compounds, ¹⁹F NMR is also highly informative.
-
¹H NMR of 3-Fluoroazetidine Hydrochloride: Signals around 4.1 ppm (multiplet, 5H) are characteristic.[3]
-
¹³C NMR: The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.
-
-
Mass Spectrometry (MS): LC-MS is invaluable for monitoring reaction progress and confirming the molecular weight of the products. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Chromatography: TLC and HPLC are used to assess reaction completion and product purity. Chiral HPLC may be necessary if stereocenters are involved.
References
- US4822895A, 3-aminoazetidine, its salts and intermediates of synthesis, Google P
- Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)
- Buchwald–Hartwig amin
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Buchwald-Hartwig Amination, Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Cross Coupling Reaction, Organic Chemistry Portal.
- An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine, ResearchG
- Sodium Triacetoxyborohydride, Sigma-Aldrich.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes, ACS Public
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?, Chemistry Stack Exchange.
- Nucleophilic substitution reactions with fluoride.
- 3-FLUOROAZETIDINE HYDROCHLORIDE(617718-46-4) 1H NMR spectrum, ChemicalBook.
- CN105384673B, The synthetic method of 3 fluoro azetidine derivatives, Google P
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures, Organic Chemistry Portal.
- Application Notes and Protocols for Catalytic Hydrogenation in Carbohydr
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Acylated products using acetylchloride and benzoylchloride | Download Table, ResearchG
- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry.
- The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
- Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates, ResearchG
- Hydrogenation | Catalytic Reactions | Flow Chemistry Applic
- Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA, Synthesis.
- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid, PubMed.
- (3-FLUORO-BENZYL)-HYDRAZINE(51421-16-0) 1H NMR spectrum, ChemicalBook.
- This compound hydrochloride, Oakwood Chemical.
- CN102827052A, Method for synthesizing 3-hydroxy-azetidinehydrochloride, Google P
- A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
- Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride, PMC - NIH.
- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite, Frontiers.
- Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)
- Nucleophilic Substitution with Amines, YouTube.
- Benzoyl chloride, 4-pentyl, Organic Syntheses Procedure.
- 1-benzhydryl-3-fluoro-azetidinehydrochloride, Echemi.
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- WO2003087078A1, Selective acylation of secondary hydroxyl groups, Google P
- 3-Benzyl-3-fluoroazetidine | C10H12FN | CID 59418295, PubChem - NIH.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile, PMC - PubMed Central.
- Distribution of Flavan-3-ol Species in Ripe Strawberry Fruit Revealed by Matrix-Assisted Laser Desorption/Ioniz
- 1-Benzhydrylazetidin-3-one, LookChem.
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Application Notes and Protocols for the In Vitro Evaluation of 1-Benzhydryl-3-fluoroazetidine Derivatives
Introduction: The Therapeutic Potential of 1-Benzhydryl-3-fluoroazetidine Derivatives as Monoamine Reuptake Inhibitors
The this compound scaffold represents a promising chemical series in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Structurally related to known monoamine reuptake inhibitors, these derivatives are hypothesized to modulate the activity of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a well-established mechanism for treating depression, anxiety, and other psychiatric conditions.[3][4] The introduction of a fluorine atom on the azetidine ring is a strategic modification anticipated to enhance metabolic stability and fine-tune binding affinity and selectivity for the monoamine transporters.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of this compound derivatives. The protocols detailed herein are designed to systematically evaluate the potency, selectivity, and potential liabilities of these compounds, following a logical progression from primary screening to secondary characterization.
Experimental Workflow for In Vitro Characterization
The in vitro evaluation of this compound derivatives should follow a tiered approach. This workflow ensures a thorough characterization of the pharmacological profile of each compound, starting with its primary activity and progressively investigating its broader biological effects.
Caption: Tiered in vitro testing cascade for this compound derivatives.
Part 1: Primary Screening - Monoamine Transporter Uptake Inhibition
The initial step is to determine if the this compound derivatives interact with their putative targets: the dopamine, serotonin, and norepinephrine transporters. Fluorescence-based substrate uptake assays are a robust and high-throughput-compatible method for this purpose, offering a non-radioactive alternative to traditional methods.[5][6][7]
Protocol 1: Fluorescence-Based Substrate Uptake Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of test compounds on DAT, SERT, and NET using a commercially available fluorescent substrate mimetic.[6][8]
Principle: Cells expressing the transporter of interest take up a fluorescent substrate. In the presence of an inhibitor, this uptake is reduced, leading to a decrease in intracellular fluorescence. A masking dye quenches the extracellular fluorescence, allowing for a no-wash, real-time kinetic or endpoint reading.[6][8]
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET (hDAT, hSERT, hNET)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent substrate mimetic (e.g., from a Neurotransmitter Transporter Uptake Assay Kit)
-
Masking dye solution
-
Test compounds (this compound derivatives)
-
Reference inhibitors (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the hDAT, hSERT, or hNET expressing cells into the microplates at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.
-
Assay Initiation:
-
Wash the cells with assay buffer.
-
Add the test compounds and reference inhibitors to the respective wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.
-
-
Substrate Addition: Add the fluorescent substrate and masking dye solution to all wells.
-
Signal Detection:
-
Kinetic Reading: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 440 nm, Em: 520 nm) every 1-2 minutes for 30-60 minutes.[7]
-
Endpoint Reading: Incubate the plate for a specific duration (e.g., 30 minutes) at 37°C and then read the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a maximally inhibited control (100% inhibition).
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Selectivity and Potency Determination
Compounds demonstrating significant activity in the primary screen should be further characterized to determine their potency (IC50) and selectivity across the three monoamine transporters.
Quantitative Data Summary
The IC50 values obtained from the dose-response curves should be tabulated for clear comparison of potency and selectivity.
| Compound ID | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| Derivative 1 | 15 | 350 | 150 | 23.3 | 10.0 |
| Derivative 2 | 500 | 25 | 800 | 0.05 | 0.63 |
| Derivative 3 | 8 | 12 | 10 | 1.5 | 1.25 |
| Reference DAT-I | 10 | 500 | 200 | 50 | 20 |
| Reference SERT-I | 800 | 5 | 1000 | 0.006 | 0.8 |
| Reference NET-I | 400 | 900 | 8 | 0.44 | 50 |
DAT/SERT Selectivity Ratio = SERT IC50 / DAT IC50. A value > 1 indicates selectivity for DAT over SERT. DAT/NET Selectivity Ratio = NET IC50 / DAT IC50. A value > 1 indicates selectivity for DAT over NET.
Part 3: Secondary and Safety Profiling
A crucial aspect of drug development is to assess the potential for off-target effects and cytotoxicity. This ensures a favorable therapeutic window for the candidate compounds.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10][11]
Materials:
-
A relevant neuronal cell line (e.g., SH-SY5Y) or the HEK293 cells used in the primary assay.
-
Cell culture medium.
-
Test compounds.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Off-Target Liability Screening
To identify potential off-target interactions that could lead to adverse effects, promising compounds should be screened against a panel of receptors, ion channels, and enzymes. This is often done through collaborations with contract research organizations (CROs) that offer broad screening panels (e.g., a CEREP safety panel).[12] This proactive approach helps to de-risk candidates early in the drug discovery process.[13]
Signaling Pathway and Mechanism of Action
The this compound derivatives are designed to inhibit the reuptake of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing downstream signaling.
Caption: Mechanism of action of this compound derivatives.
References
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
-
BioIVT. (n.d.). DAT Transporter Assay. Retrieved from [Link]
-
BioIVT. (n.d.). NET Transporter Assay. Retrieved from [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Neurotoxicity. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Grimm, J., et al. (2006). A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro. Journal of Biomolecular Screening, 11(5), 466-475. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Patsnap. (2024, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Roth, B. L. (2011). The Structure of the Dopamine Transporter. Neuron, 72(1), 1-2. [Link]
-
Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-26). Humana Press, New York, NY. [Link]
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Visikol. (2023, April 4). Neurotoxicity Assay. Retrieved from [Link]
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Wang, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1634–1643. [Link]
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Zwart, R., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12285. [Link]
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cell-based assays for screening 1-Benzhydryl-3-fluoroazetidine activity
Application Notes & Protocols
Introduction: Rationale for a Targeted Screening Approach
The compound 1-Benzhydryl-3-fluoroazetidine combines three key structural motifs with established significance in medicinal chemistry. The benzhydryl group (diphenylmethyl) is a pharmacophore present in numerous centrally active compounds, known to interact with targets like monoamine transporters and G-protein coupled receptors (GPCRs).[1][2][3] The azetidine ring, a strained four-membered heterocycle, can enhance physicochemical properties such as solubility and metabolic stability.[4][5] Finally, strategic fluorination is a common tactic to modulate a compound's binding affinity, pKa, and metabolic fate.[6][7]
Given this structural makeup, a logical starting point for characterizing the biological activity of this compound is to hypothesize its potential as a modulator of monoamine transporters, specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are critical for regulating neurotransmission and are prominent targets for drugs treating neurological and psychiatric disorders.[8][9]
This document provides a comprehensive, multi-tiered strategy for screening this compound, beginning with a primary assay to detect inhibition of monoamine transporter uptake. It is followed by essential secondary and counter-screening assays to determine potency, selectivity, and rule out confounding factors like cytotoxicity.
The Screening Cascade: A Multi-Assay Workflow
A robust screening campaign does not rely on a single data point. It follows a logical progression from a broad primary screen to more specific, targeted assays. This cascade ensures that resources are focused on compounds with the most promising and specific biological activity.
Figure 1: A tiered workflow for compound screening.
Part 1: Primary Screening - Neurotransmitter Transporter Uptake Assay
Assay Principle
The primary screen utilizes a fluorescent substrate-based uptake assay to measure the activity of DAT, SERT, and NET. This method is a safer and higher-throughput alternative to traditional radio-labeled ligand uptake assays.[10] The principle relies on a non-fluorescent, lipophilic substrate that mimics the native neurotransmitter (e.g., dopamine). This substrate is actively transported into cells stably expressing the transporter of interest (e.g., hDAT). Once inside the cell, esterases cleave the substrate, releasing a fluorescent moiety that is trapped within the cytoplasm. An inhibitor, such as our test compound, will block the transporter, preventing substrate uptake and resulting in a decrease in intracellular fluorescence.[9]
Mechanism of Monoamine Transporter Inhibition
Figure 2: Inhibition of fluorescent substrate uptake.
Protocol: Transporter Uptake Assay
This protocol is designed for a 96-well plate format and should be run in parallel for cell lines expressing human DAT, SERT, and NET.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing hDAT, hSERT, or hNET in appropriate media (e.g., DMEM, 10% FBS, 1% Pen/Strep, and a selection antibiotic like G418).
-
Seed cells into black-walled, clear-bottom 96-well plates at a density of 30,000-50,000 cells per well.
-
Incubate for 24-48 hours at 37°C, 5% CO₂ to allow for adherence and formation of a confluent monolayer.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a dose-response curve. A typical starting range is 100 µM to 1 nM.
-
Prepare controls:
- Positive Control: A known inhibitor (e.g., 10 µM GBR-12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
- Negative Control (Vehicle): Assay buffer with the same final concentration of DMSO as the test compound wells (typically ≤0.5%).
3. Assay Procedure:
-
Gently wash the cell plate twice with 100 µL/well of pre-warmed assay buffer.
-
Add 50 µL of the diluted test compound or control to the appropriate wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Prepare the fluorescent substrate working solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[10]
-
Add 50 µL of the substrate working solution to all wells.
-
Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.
4. Data Acquisition:
-
Measure fluorescence kinetically over 30-60 minutes, or as a single endpoint reading.
-
Excitation/Emission wavelengths will depend on the specific dye used in the kit.
Part 2: Data Analysis, Confirmation, and Counter-Screening
Data Normalization and Hit Identification
-
Calculate Percent Inhibition: The raw fluorescence units (RFU) are normalized relative to the controls on the same plate.
-
Formula: % Inhibition = 100 * (1 - [RFU_Compound - RFU_Positive_Control] / [RFU_Negative_Control - RFU_Positive_Control])
-
-
Hit Criteria: A compound is typically considered a "hit" in a primary screen if it demonstrates inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Protocol: Dose-Response and IC₅₀ Determination
For any identified hits, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
-
Follow the primary assay protocol, but prepare a more detailed 10- or 12-point serial dilution of the hit compound.
-
Plot the % Inhibition versus the log[Compound Concentration].
-
Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC₅₀ value.
Protocol: Cytotoxicity Counter-Screen
It is crucial to ensure that the observed inhibition is due to specific action on the transporter and not simply because the compound is killing the cells.[11][12] A dead or dying cell cannot maintain the membrane potential required for transporter function, leading to a false positive result.[13]
1. Assay Principle:
-
Use a robust cell viability assay, such as one that measures ATP levels (e.g., Promega CellTiter-Glo®), as an indicator of metabolic health. A decrease in ATP signifies cell death.[14]
2. Procedure:
-
Plate the same transporter-expressing HEK293 cells as used in the primary assay.
-
Treat the cells with the same concentrations of this compound used in the dose-response study.
-
Incubate for a duration that matches the longest exposure time in the primary assay.
-
Add the viability reagent according to the manufacturer's protocol.
-
Measure luminescence on a plate reader.
-
Calculate cell viability relative to vehicle-treated controls. A significant drop in viability at concentrations that show transporter inhibition suggests the primary result may be a cytotoxicity artifact.
Data Interpretation and Expected Outcomes
The data from this screening cascade should be compiled to build a comprehensive profile of the compound.
| Assay Type | Target | Parameter Measured | Desired Outcome for a Viable Lead |
| Primary Screen | DAT, SERT, NET | % Inhibition @ 10 µM | > 50% on one or more targets |
| Dose-Response | Primary Hit Target(s) | IC₅₀ (nM or µM) | Potent (e.g., IC₅₀ < 1 µM) |
| Selectivity | Off-target Transporters | IC₅₀ (µM) | >10-fold higher IC₅₀ vs. primary target |
| Cytotoxicity | Host Cell Line | CC₅₀ (µM) | CC₅₀ > 10x the primary target IC₅₀ |
CC₅₀: Half-maximal cytotoxic concentration.
A promising lead candidate would exhibit high potency (low IC₅₀) for its primary target(s), significant selectivity over other transporters, and low cytotoxicity. For instance, a compound that strongly inhibits DAT (IC₅₀ = 50 nM) but has weak effects on SERT and NET (IC₅₀ > 5 µM) and no cytotoxicity below 10 µM would be considered a potent and selective DAT inhibitor.
References
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Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: ResearchGate URL: [Link]
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Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]
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Title: Cytotoxicity Assays: Measurement Of Cell Death Source: Da-Ta Biotech URL: [Link]
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Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]
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Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [Link]
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Title: Cell-based Assays for GPCR Activity Source: Biocompare URL: [Link]
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Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL: [Link]
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Title: Benzhydryl Amines: Synthesis and Their Biological Perspective Source: PMC - PubMed Central URL: [Link]
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Title: Benzhydryl Amines: Synthesis and Their Biological Perspective | ACS Omega Source: ACS Publications URL: [Link]
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Title: GPCRs: Cell based label-free assays in GPCR drug discovery Source: European Pharmaceutical Review URL: [Link]
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Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: PMC - NIH URL: [Link]
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Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central URL: [Link]
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Title: Transporter Assay Source: LeadQuest Biotech URL: [Link]
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Title: Benzhydryl Amines: Synthesis and Their Biological Perspective Source: ResearchGate URL: [Link]
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Title: Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. Source: ResearchGate URL: [Link]
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Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Reddit URL: [Link]
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Title: Neurotransmitter Transporter Assay Kit Source: Molecular Devices URL: [Link]
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Title: Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids | ACS Omega Source: ACS Publications URL: [Link]
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Application Notes & Protocols: Strategic Use of 1-Benzhydryl-3-fluoroazetidine in Structure-Activity Relationship (SAR) Studies
Abstract
In modern drug discovery, the strategic modulation of a lead compound's physicochemical and pharmacokinetic properties is paramount to achieving clinical success. Small, strained heterocyclic scaffolds and the judicious use of fluorine have emerged as two of the most powerful tactics in the medicinal chemist's arsenal. This guide provides a detailed examination of 1-Benzhydryl-3-fluoroazetidine, a versatile building block that combines the benefits of both strategies. We will explore the underlying rationale for its application in Structure-Activity Relationship (SAR) studies, detailing its role in fine-tuning basicity, lipophilicity, metabolic stability, and target engagement. This document provides field-proven protocols for its deprotection and incorporation into lead scaffolds, alongside methodologies for analyzing the resulting analogues to accelerate drug development programs.
Introduction: The Convergence of Strained Rings and Fluorine Chemistry
The quest for novel therapeutics with improved efficacy and safety profiles has driven the adoption of increasingly sophisticated molecular design principles. Azetidines, four-membered nitrogen-containing heterocycles, have become vital motifs in this landscape.[1] Their inherent ring strain and conformational rigidity provide unique three-dimensional exit vectors, allowing for a more precise exploration of a target's binding pocket compared to larger, more flexible saturated heterocycles like piperidines.[2][3] This sp³-rich character is highly desirable for improving solubility and escaping the "flatland" of traditional aromatic-heavy drug candidates.[1][2]
Parallel to the rise of strained rings, fluorine has established itself as a "magical element" in medicinal chemistry.[4] Its small size and high electronegativity allow for strategic replacement of hydrogen atoms, leading to profound, context-dependent improvements in a molecule's profile.[5] Key benefits of fluorination include:
-
Blocking Metabolic Hotspots: The strength of the C-F bond can prevent oxidative metabolism by cytochrome P450 enzymes, thereby increasing a compound's half-life.[5][6]
-
Modulating Basicity (pKa): The powerful inductive effect of fluorine can significantly lower the pKa of nearby amines, which can improve cell permeability and reduce off-target effects such as hERG channel inhibition.[5][7][8]
-
Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and orthogonal multipolar interactions, to enhance target binding.[7][9]
This compound is a chemical building block that synergistically combines these features. The benzhydryl (diphenylmethyl) group serves as a robust and readily cleavable protecting group for the azetidine nitrogen, while the fluorine atom at the 3-position acts as a powerful modulator of the scaffold's properties.[10][11][12] This application note will serve as a comprehensive guide for researchers looking to leverage this building block in their lead optimization campaigns.
Rationale for Application in SAR Studies
The decision to incorporate a 3-fluoroazetidine moiety is a strategic one, typically made during the lead optimization phase to address specific liabilities of a promising compound series. The primary drivers for its use are the targeted modulation of physicochemical properties and the exploration of novel binding interactions.
Fine-Tuning Physicochemical and ADME Properties
The introduction of the 3-fluoroazetidine group can have a predictable and beneficial impact on key drug-like properties. The electron-withdrawing nature of the fluorine atom is transmitted through the strained ring system to the nitrogen atom, leading to a significant reduction in its basicity.
A typical scenario involves replacing a more basic, flexible, or metabolically liable amine-containing fragment with the 3-fluoroazetidine ring. The expected improvements are summarized in the table below.
Table 1: Hypothetical Comparison of a Lead Compound and its 3-Fluoroazetidine Analogue
| Property | Lead Compound (Parent) | Analogue with 3-Fluoroazetidine | Rationale for Change |
| Structure | Lead-CH₂-N(CH₃)₂ | Lead-CH₂-(3-F-Azetidine) | Bioisosteric replacement of dimethylamine.[13][14] |
| Target Potency (IC₅₀) | 50 nM | 45 nM | Maintain or slightly improve potency. |
| pKa | 9.8 | 7.5 | Lowering pKa reduces the proportion of charged species at physiological pH (7.4), often improving permeability.[5] |
| LogD₇.₄ | 2.5 | 2.8 | The impact on lipophilicity is context-dependent but often results in a slight increase.[6][8][9] |
| Metabolic Stability (T½) | 15 min | > 120 min | The C-F bond blocks potential N-dealkylation or oxidation on the ring, enhancing metabolic stability.[5][6] |
| hERG Inhibition (IC₅₀) | 0.5 µM | > 30 µM | Reduced basicity significantly lowers the risk of binding to the hERG potassium channel, a major cardiotoxicity liability. |
Exploring Chemical Space and Target Interactions
The rigid, four-membered ring of azetidine provides a well-defined geometry that is distinct from more common five- and six-membered rings. This allows chemists to project substituents into new regions of the binding pocket. The fluorine atom itself, while often considered a simple hydrogen isostere, can form unique interactions that may enhance potency and selectivity.[9]
The following diagram illustrates the strategic decision-making process that leads a medicinal chemist to select the 3-fluoroazetidine scaffold.
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- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
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- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols for In Vivo Evaluation of 1-Benzhydryl-3-fluoroazetidine
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of 1-Benzhydryl-3-fluoroazetidine, a novel psychoactive compound. Given its structural similarity to known monoamine reuptake inhibitors, we hypothesize that it may act on the central nervous system (CNS). The following protocols are designed to systematically characterize its pharmacokinetic profile, pharmacodynamic effects, behavioral impact, and preliminary safety in rodent models. This guide emphasizes a logical, phased approach, beginning with fundamental characterization and progressing to more complex behavioral and safety assessments.
Introduction: Rationale and Scientific Background
The compound this compound features a benzhydryl moiety, which is common in CNS-active agents known to interact with monoamine transporters, and a fluoroazetidine core, a modification often used to enhance metabolic stability and binding affinity. Based on this structure, a primary hypothesis is that the compound may function as a dopamine (DAT), serotonin (SERT), or norepinephrine (NET) reuptake inhibitor.
This experimental plan is therefore structured to first establish drug-like properties and target engagement, and then to investigate its potential therapeutic efficacy in validated animal models of neuropsychiatric disorders.
Phase I: Pharmacokinetic (PK) and Bioavailability Assessment
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model. This phase is critical for establishing appropriate dosing, formulation, and sampling time points for subsequent pharmacodynamic and behavioral studies.
Single-Dose Pharmacokinetic Study in Rats
This protocol outlines a non-terminal (serial sampling) PK study in Sprague-Dawley rats.
Materials:
-
This compound (purity >98%)
-
Vehicle (e.g., 20% Solutol HS 15 in saline)
-
Male Sprague-Dawley rats (250-300g)
-
Dosing syringes and gavage needles (for oral administration)
-
Intravenous catheters
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Acclimatization: Acclimate rats to the facility for at least 7 days with ad libitum access to food and water.
-
Dosing Groups:
-
Group 1 (n=5): Intravenous (IV) administration via tail vein catheter at 1 mg/kg.
-
Group 2 (n=5): Oral gavage (PO) administration at 10 mg/kg.
-
-
Drug Formulation: Prepare a stock solution of the compound in the chosen vehicle. Ensure complete dissolution.
-
Administration: Administer the compound to each rat according to its assigned group and dose.
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the tail vein at the following time points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Key Pharmacokinetic Parameters
The following table summarizes the critical parameters to be determined from this study.
| Parameter | Description | Importance |
| Tmax | Time to reach maximum plasma concentration (Cmax) | Indicates the rate of absorption. |
| Cmax | Maximum observed plasma concentration | Defines the peak exposure. |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval. |
| CL | Clearance | Measures the body's efficiency in eliminating the drug. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
| F (%) | Bioavailability (AUC_PO / AUC_IV) * 100 | The fraction of the oral dose that reaches systemic circulation. |
Phase II: Pharmacodynamics (PD) - Target Engagement
Objective: To confirm that this compound interacts with its hypothesized molecular targets (monoamine transporters) in the brain at physiologically relevant concentrations.
Ex Vivo Receptor Occupancy Study
This study measures the degree to which the compound binds to DAT, SERT, and NET in the brain after systemic administration.
Materials:
-
Male C57BL/6 mice (20-25g)
-
This compound
-
Radioligands specific for DAT, SERT, and NET (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)
-
Brain tissue homogenizer
-
Scintillation counter
Protocol:
-
Dosing: Administer various doses of this compound (e.g., 1, 3, 10, 30 mg/kg, PO) or vehicle to different groups of mice (n=4 per group).
-
Tissue Collection: At the time of predicted Tmax (from PK study), euthanize mice and rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Homogenization: Homogenize brain tissue in an appropriate buffer.
-
Radioligand Binding Assay: Incubate brain homogenates with the specific radioligand.
-
Quantification: Measure the amount of bound radioligand using a scintillation counter. The displacement of the radioligand by the administered compound indicates target occupancy.
-
Data Analysis: Calculate the percentage of receptor occupancy for each dose and determine the ED50 (the dose required to achieve 50% occupancy).
Workflow for Target Engagement Assessment
Caption: Workflow for ex vivo receptor occupancy study.
Phase III: Behavioral Pharmacology - Efficacy Models
Objective: To assess the functional consequences of target engagement in behavioral models relevant to potential therapeutic indications like depression, anxiety, or psychostimulant effects. Doses for these studies should be selected based on the ED50 values from the target occupancy studies.
Forced Swim Test (FST) - Antidepressant-like Activity
The FST is a widely used screening tool for potential antidepressant drugs. A reduction in immobility time is interpreted as an antidepressant-like effect.
Protocol:
-
Animals: Male BALB/c mice (known for their robust immobility response).
-
Dosing: Administer this compound (at doses bracketing the ED50 for SERT/NET occupancy) or a positive control (e.g., fluoxetine, 20 mg/kg) 60 minutes before the test.
-
Pre-swim Session (Day 1): Place each mouse in a cylinder of water (25°C) for 15 minutes.
-
Test Session (Day 2): 24 hours later, place the mouse back in the water for a 6-minute test session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test session.
Locomotor Activity - Stimulant or Sedative Properties
This test assesses whether the compound has stimulant or sedative effects, which is crucial for interpreting results from other behavioral tests.
Protocol:
-
Animals: Male C57BL/6 mice.
-
Apparatus: Place mice in open-field arenas equipped with infrared beams to track movement.
-
Habituation: Allow mice to habituate to the arena for 30 minutes.
-
Dosing: Administer the compound or vehicle.
-
Recording: Immediately return the mice to the arena and record locomotor activity (e.g., total distance traveled, rearing frequency) for 120 minutes.
Phase IV: Preliminary Safety and Toxicology
Objective: To identify potential adverse effects and establish a preliminary safety window.
Dose-Range Finding Toxicity Study
This acute study helps identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.
Protocol:
-
Animals: Use both male and female Sprague-Dawley rats.
-
Dosing: Administer single, escalating doses of the compound to small groups of animals (n=3 per sex per dose group). Start with a dose equivalent to 10x the behaviorally effective dose.
-
Observation: Closely monitor the animals for 7-14 days for clinical signs of toxicity (e.g., changes in posture, breathing, activity, convulsions) and mortality.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs.
Logical Flow of In Vivo Experimental Design
Caption: Phased approach for in vivo compound evaluation.
Ethical Considerations
All animal experiments must be conducted in strict accordance with ethical guidelines to ensure animal welfare. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Key principles include the 'Three Rs':
-
Replacement: Using non-animal methods where possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant results.
-
Refinement: Minimizing any potential pain, suffering, or distress.
References
-
NIH Office of Laboratory Animal Welfare (OLAW). Guide for the Care and Use of Laboratory Animals, 8th Edition. The National Academies Press. [Link]
-
Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Benzhydryl-3-fluoroazetidine
This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-Benzhydryl-3-fluoroazetidine. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
I. Overview of the Synthesis Pathway
The most common and practical route to this compound involves the deoxofluorination of its precursor, 1-Benzhydryl-azetidin-3-ol. This reaction is typically carried out using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or its more thermally stable analogue, Deoxo-Fluor. The choice of fluorinating agent and careful control of reaction conditions are critical for maximizing the yield of the desired product while minimizing the formation of byproducts.
The overall transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I rectify this?
A low or non-existent yield is a common issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for low or no product yield.
-
Detailed Explanations:
-
Inactive Fluorinating Agent: DAST and Deoxo-Fluor are sensitive to moisture and can degrade over time, especially if not stored under anhydrous conditions. It is advisable to use a fresh bottle or a properly stored aliquot.
-
Insufficient Reagent: The secondary alcohol in 1-Benzhydryl-azetidin-3-ol can be sterically hindered by the bulky benzhydryl group. A stoichiometric amount of the fluorinating agent may not be sufficient for complete conversion. Increasing the equivalents of the fluorinating agent can drive the reaction to completion.
-
Suboptimal Reaction Temperature: Deoxofluorination reactions are often conducted at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.[1][2] However, if the reaction is sluggish, a gradual increase in temperature may be necessary. It is crucial to find a balance, as higher temperatures can also promote the formation of elimination byproducts.[3]
-
Presence of Moisture: Water will rapidly quench DAST and Deoxo-Fluor, rendering them inactive. Therefore, it is imperative to use anhydrous solvents and oven-dried glassware, and to perform the reaction under an inert atmosphere.
-
Formation of Significant Byproducts
Q2: I'm observing significant impurities in my crude product. What are the likely side reactions, and how can I minimize them?
The most common side reaction in the deoxofluorination of secondary alcohols is elimination, leading to the formation of an alkene. In the case of 1-Benzhydryl-azetidin-3-ol, this would result in the formation of 1-Benzhydryl-azet-2-ene or 1-Benzhydryl-azet-3-ene.
-
Minimizing Elimination:
-
Choice of Fluorinating Agent: While both DAST and Deoxo-Fluor can cause elimination, some modern fluorinating agents like PyFluor have been reported to produce fewer elimination byproducts.[4]
-
Reaction Temperature: As mentioned, lower temperatures generally favor substitution over elimination.[5] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is advisable.
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic, non-polar solvents like dichloromethane (DCM) or toluene are commonly used and are generally a good choice.[2]
-
Q3: Could ring-opening of the azetidine occur as a side reaction?
While less common than elimination, the strained four-membered azetidine ring could potentially undergo ring-opening, especially under harsh conditions or in the presence of strong Lewis acids that can be generated from the decomposition of the fluorinating agent. This could lead to a complex mixture of byproducts. To mitigate this, it is important to use high-quality fluorinating agents and to maintain the recommended reaction temperature. The basicity of the azetidine nitrogen can also influence its reactivity.[6]
III. Experimental Protocols and Data
Recommended Starting Conditions
The following table provides a set of recommended starting conditions for the fluorination of 1-Benzhydryl-azetidin-3-ol. These should be considered as a starting point for optimization.
| Parameter | Recommended Condition | Notes |
| Fluorinating Agent | DAST or Deoxo-Fluor | Deoxo-Fluor is more thermally stable and may be preferred for larger scale reactions.[2][7][8] |
| Equivalents of Fluorinating Agent | 1.2 - 1.5 equivalents | May need to be increased for sterically hindered substrates. |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensure the solvent is freshly distilled or from a sealed bottle. |
| Temperature | -78 °C to 0 °C | Add the fluorinating agent at -78 °C and allow the reaction to slowly warm to 0 °C or room temperature. |
| Reaction Time | 1 - 4 hours | Monitor by TLC. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent reagent decomposition. |
Reaction Monitoring
The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).
-
TLC System: A typical eluent system for this reaction would be a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v).
-
Visualization: The spots can be visualized under UV light (due to the benzhydryl group) and/or by staining with a potassium permanganate solution.
-
Expected Rf Values: The product, this compound, is expected to be less polar than the starting alcohol and should therefore have a higher Rf value.
Work-up and Purification
A proper work-up procedure is critical for removing the byproducts of the fluorinating agent and for isolating the desired product.
Step-by-Step Work-up Procedure:
-
Quenching: Carefully quench the reaction at low temperature by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining fluorinating agent and acidic byproducts.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Purification by Column Chromatography:
The crude product can be purified by flash column chromatography on silica gel.
-
Stationary Phase: Standard silica gel can be used. However, for basic compounds like azetidines, it can be beneficial to use silica gel that has been pre-treated with triethylamine (Et₃N) to prevent streaking and improve separation.[9]
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective.
-
Alternative Stationary Phases: For challenging separations, fluorinated stationary phases may offer different selectivity.[10][11][12]
IV. Frequently Asked Questions (FAQs)
Q4: Is DAST or Deoxo-Fluor the better choice for my reaction?
Both reagents are effective for this transformation. Deoxo-Fluor is generally considered to be more thermally stable than DAST, which can be an important safety consideration, especially for larger-scale reactions.[2][7][8] In some cases, Deoxo-Fluor may also give slightly higher yields.[7] However, DAST is often more readily available. The choice may ultimately depend on availability, scale, and safety considerations.
Q5: What are the key safety precautions I should take when working with DAST or Deoxo-Fluor?
These reagents are hazardous and must be handled with care in a well-ventilated fume hood.
-
Moisture Sensitivity: They react violently with water to release highly corrosive hydrogen fluoride (HF).
-
Thermal Instability: DAST, in particular, can decompose explosively upon heating.[2] Avoid heating reactions involving DAST.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
Q6: How can I confirm the identity and purity of my final product?
Standard analytical techniques can be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The presence of a fluorine atom will result in characteristic splitting patterns in both the ¹H and ¹³C spectra. ¹⁹F NMR can also be used to confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
V. References
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574.
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved from [Link]
-
PubMed. (2023). Fluorine-Assisted Rearrangement of Geminal Azidofluorides to Imidoyl Fluorides. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Strategies Towards Challenging Fluorination Reactions. Retrieved from [Link]
-
PubMed. (n.d.). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis of Fmoc-amino acid fluorides via DAST, an alternative fluorinating agent. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone suggest a better workup procedure in compound purification for organic synthesis?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Retrieved from [Link]
-
ARKAT USA, Inc. (2017). Selective fluorination of natural products. Retrieved from [Link]
-
Reddit. (2024). Amine workup. Retrieved from [Link]
-
Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved from [Link]
-
ResearchGate. (2025). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). C. Elimination vs. Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
ResearchGate. (2025). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cu-Catalyzed Fluorination of Diaryliodonium Salts with KF. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine atom(s) Substitution and/or Elimination Reactions from CF3, and CF2 Perfluoroalkyl groups of Organofluorinated Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). How to decide between different possible substitution/elimination mechanisms under given conditions?. Retrieved from [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 3. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
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- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Benzhydryl-3-fluoroazetidine
Welcome to the technical support center for the synthesis of 1-Benzhydryl-3-fluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.
The synthesis of 3-fluoroazetidines is a critical process in medicinal chemistry, as the azetidine motif imparts desirable properties such as improved metabolic stability and solubility.[1] However, the inherent ring strain of the four-membered ring can lead to a number of side reactions.[2] This guide will address the most frequently encountered issues in a direct question-and-answer format.
Troubleshooting Guide: Common Side Products and Their Mitigation
A prevalent synthetic route to this compound involves the deoxofluorination of 1-Benzhydrylazetidin-3-ol using reagents such as Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The following sections address common side products observed during this transformation.
Question 1: I am observing a significant amount of an unsaturated impurity. What is it and how can I prevent its formation?
Answer:
This is a very common issue. The unsaturated impurity you are likely observing is 1-Benzhydryl-Δ³-azetine , the product of an E2 elimination reaction. This side reaction is often promoted by the basicity of the fluorinating reagent's decomposition products or by elevated reaction temperatures.[3]
Causality and Mechanism:
Deoxofluorination of an alcohol proceeds through an intermediate alkoxyaminosulfur difluoride. In the case of 1-Benzhydrylazetidin-3-ol, this intermediate can either undergo the desired SN2 displacement by fluoride to yield the product or be subjected to elimination where a base removes a proton from an adjacent carbon, leading to the formation of a double bond within the azetidine ring.
Troubleshooting Strategies:
| Strategy | Rationale |
| Lower Reaction Temperature | Elimination reactions often have a higher activation energy than substitution reactions. Running the fluorination at lower temperatures (e.g., -78 °C to -40 °C) can significantly favor the desired SN2 pathway. |
| Choice of Fluorinating Reagent | Deoxo-Fluor® is known to be more thermally stable than DAST and can sometimes lead to cleaner reactions with fewer elimination byproducts.[4] Consider using PhenoFluor™ as it has been shown to reduce elimination side reactions in complex alcohol fluorinations.[3] |
| Use of a Non-coordinating Base | If a base is required, use a non-coordinating, sterically hindered base like 2,6-lutidine or proton sponge to scavenge any acidic byproducts without promoting elimination. |
Question 2: My reaction mixture shows a complex profile of polar impurities, and I am struggling with purification. What could be the source of these impurities?
Answer:
A complex mixture of polar impurities often points towards ring-opening of the azetidine ring . The strained four-membered ring is susceptible to nucleophilic attack, especially when the nitrogen atom is quaternized or protonated.[5][6]
Causality and Mechanism:
During the fluorination reaction, acidic byproducts can protonate the azetidine nitrogen, activating the ring towards nucleophilic attack. The fluoride ion (or other nucleophiles present) can then attack one of the ring carbons, leading to the formation of various ring-opened amino alcohols or fluoroamines.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ring-opening side products.
Experimental Protocol: Fluorination with Deoxo-Fluor® under buffered conditions
-
To a solution of 1-Benzhydrylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add proton sponge (1.1 eq).
-
Slowly add a solution of Deoxo-Fluor® (1.2 eq) in DCM to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 3: My yield is consistently low, and I recover a significant amount of starting material. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a common challenge. This can be due to insufficient reactivity of the fluorinating agent, degradation of the reagent, or suboptimal reaction conditions.
Troubleshooting Strategies:
| Strategy | Rationale |
| Increase Equivalents of Fluorinating Agent | Incrementally increase the amount of DAST or Deoxo-Fluor® (e.g., from 1.2 eq to 1.5 or 2.0 eq). The reagent can degrade over the course of the reaction, so a slight excess may be necessary. |
| Elevate Reaction Temperature (with caution!) | While higher temperatures can promote elimination, a modest increase (e.g., from -78 °C to -40 °C or -20 °C) after the initial addition may be necessary to achieve full conversion. Monitor the reaction closely for the formation of the elimination byproduct. |
| Check Reagent Quality | Deoxofluorinating agents are sensitive to moisture and can degrade upon storage. Ensure you are using a fresh or properly stored bottle of the reagent. |
Frequently Asked Questions (FAQs)
Q: Can I use other fluorinating agents besides DAST and Deoxo-Fluor®?
A: Yes, other reagents can be used. For instance, PyFluor and XtalFluor® are solid, more stable alternatives that can be effective. PhenoFluor™ has also shown promise in reducing side reactions like elimination.[3] The choice of reagent may require optimization of the reaction conditions.
Q: What are the expected ¹H NMR signals for the main side products?
A:
-
1-Benzhydryl-Δ³-azetine: You would expect to see signals for the vinylic protons in the azetine ring, typically in the range of 6.0-7.0 ppm.
-
Ring-opened products: These will have more complex spectra, but key indicators would be the appearance of new signals for protons adjacent to a newly formed alcohol or fluoride, and a general loss of the characteristic symmetry of the azetidine ring protons.
Q: How can I best purify this compound from its side products?
A: Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective. The elimination product is less polar than the desired product, while the ring-opened products are more polar.
Conclusion
The synthesis of this compound requires careful control of reaction conditions to minimize the formation of side products. By understanding the mechanisms that lead to these impurities, researchers can implement effective troubleshooting strategies to improve yield and purity. This guide provides a starting point for addressing common challenges, but as with any chemical synthesis, empirical optimization is key to success.
References
- Luisi, R., et al. (2021). Flow-synthesis protocol for the synthesis of 2-azetines.
- BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
- Azetidine Synthesis.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry.
- Synthesis of Azetidines.
- 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol. BenchChem.
- Synthesis of 1-benzhydryl-3-oxoazetidine. PrepChem.com.
- Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. (2021).
- Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
- 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook.
- Organic Syntheses Procedure.
- Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Royal Society of Chemistry.
- Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters.
- This compound hydrochloride. Oakwood Chemical.
- 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol. BLDpharm.
- Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- 1-benzhydrylazetidin-3-ol Hydrochloride. PubChem.
- DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds.
- MSDS of this compound.
- Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. (2015).
- Doyle, A. G., & Jacobsen, E. N. (2010).
- Evaluating Impurities in Drugs (Part I of III).
- A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. (2025).
- 3-FLUOROAZETIDINE HYDROCHLORIDE. ChemicalBook.
- 1-benzhydryl-3-fluoro-azetidinehydrochloride. Echemi.
- The synthetic method of 3 fluoro azetidine derivatives.
- 1-benzhydryl-azetidin-3-ol. ChemicalBook.
- 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol.
- One-pot synthesis of imidazolinium salts via the ring opening of tetrahydrofuran. Royal Society of Chemistry.
- Ring opening of anhydrosugar 124 with TBAF and acid catalysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed Fluorination of Azetidine Rings
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the fluorination of azetidine rings. The inherent ring strain and electronic properties of azetidines can lead to unexpected reactivity and side reactions, making fluorination a non-trivial transformation.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a mechanistic explanation for the problem and a logical path toward a solution.
Question 1: My fluorination of N-Boc-3-hydroxyazetidine with DAST or Deoxo-Fluor® resulted in very low conversion to the desired 3-fluoroazetidine. What are the primary causes?
Answer:
Low or no conversion in the deoxofluorination of 3-hydroxyazetidines is a common issue often rooted in reagent deactivation, insufficient activation of the hydroxyl group, or suboptimal reaction conditions.
Causality and Mechanistic Insights: The reaction of an alcohol with a reagent like DAST or Deoxo-Fluor® proceeds via an intermediate fluoro-sulfuranium species. This intermediate can then undergo an intramolecular Sₙ2 displacement by the fluoride ion to yield the desired product. If this pathway is inefficient, low conversion is the result.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Solutions:
-
Reagent Integrity: Deoxofluorinating reagents are highly sensitive to moisture. Ensure you are using a fresh bottle or one that has been rigorously stored under an inert atmosphere. Running a positive control reaction with a simple secondary alcohol can confirm if the reagent is active.
-
Reaction Temperature: While these reactions are typically initiated at -78 °C to control exotherms and side reactions, the Sₙ2 displacement may require thermal energy. After the initial addition, allow the reaction to slowly warm to 0 °C or even room temperature, monitoring carefully by TLC or LC-MS.
-
Solvent Choice: Dichloromethane (DCM) is a standard choice. However, in some cases, less coordinating solvents like 1,2-dichloroethane (DCE) or more polar aprotic solvents like acetonitrile can influence the reaction rate.
-
Two-Step Approach: If direct deoxofluorination fails, a two-step sequence is a robust alternative. First, convert the hydroxyl group into a superior leaving group (e.g., mesylate or tosylate). Then, displace the leaving group with a nucleophilic fluoride source such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).
Question 2: My reaction produces a significant amount of an elimination byproduct, N-Boc-azetidin-3-ene. How can I suppress this side reaction?
Answer:
The formation of an alkene byproduct is a classic competing E2 elimination pathway. The strained nature of the azetidine ring can make the C-3 proton more susceptible to abstraction, especially under conditions that favor elimination.
Causality and Mechanistic Insights: After the formation of the fluoro-sulfuranium intermediate, a base can abstract a proton from an adjacent carbon (C2 or C4). The resulting electron pair can then displace the leaving group to form a double bond. The fluoride ion itself, or other species in the reaction mixture, can act as a base.
Caption: Sₙ2 substitution vs. E2 elimination pathways.
Detailed Solutions:
-
Control Basicity: The primary strategy is to minimize basicity in the reaction.
-
Reagent Choice: Some modern fluorinating agents are designed to have lower basicity and are less prone to inducing elimination. Consider reagents like Fluolead™ or PyFluor.
-
Avoid Amine Bases: Do not add external amine bases (e.g., triethylamine), as they will strongly promote the E2 pathway. If a scavenger for HF is needed, hindered, non-nucleophilic bases like 2,6-lutidine or proton sponge can be cautiously used, but often it's best to avoid them entirely.
-
-
Lower Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for reasonable conversion (e.g., maintaining at -78 °C or -40 °C) will favor the Sₙ2 pathway.
-
Use a Non-Basic Fluoride Source: If you are using the two-step approach (mesylate/tosylate activation), use a fluoride source with low basicity. Anhydrous TBAF can be quite basic; potassium fluoride with a phase-transfer catalyst (like Kryptofix [2.2.2]) in an aprotic solvent is an excellent alternative that favors substitution.
Question 3: My NMR/LC-MS analysis shows a complex mixture, and I suspect azetidine ring-opening has occurred. Why does this happen and how can it be prevented?
Answer:
Ring-opening is a significant risk when working with strained four-membered rings like azetidines.[1] This decomposition pathway is typically mediated by acid and involves nucleophilic attack on a protonated or activated azetidine.
Causality and Mechanistic Insights: Deoxofluorinating reagents like DAST generate HF as a byproduct. The highly acidic HF can protonate the azetidine nitrogen, making the ring highly electrophilic and susceptible to cleavage.[1] The fluoride anion (or another nucleophile) can then attack one of the ring carbons, leading to an irreversible ring-opening. The N-Boc group can also be labile under strongly acidic conditions, further complicating the reaction.
Detailed Solutions:
-
Acid Scavenging: The most direct solution is to scavenge the generated HF.
-
Acid-Labile Scavengers: Adding a compound that reacts with acid but not the fluorinating agent can be effective. A small amount of a finely powdered, acid-sensitive solid like sodium bicarbonate (use with caution, as it can be basic) or a polymer-supported base can be used.
-
Ethanol Quench: Some protocols recommend adding a small amount of absolute ethanol (1-2 equivalents) to the reaction. The ethanol is preferentially fluorinated, consuming the reagent and generating HF, which can then be neutralized before it damages the azetidine substrate. This is a delicate balance and requires careful optimization.
-
-
Choice of N-Protecting Group: The N-Boc group is known to be acid-sensitive. If ring-opening is persistent, consider switching to a more robust, electron-withdrawing protecting group like tosyl (Ts) or a carbamate that is more stable to acid, such as Cbz. These groups also decrease the basicity of the nitrogen atom, reducing its propensity for protonation.[2]
-
Alternative Fluorination Methods: Consider methods that do not generate strong acids.
-
Azetidine Sulfonyl Fluorides (ASFs): Recent advances have shown that azetidine sulfonyl fluorides can be used to generate 3-substituted azetidines under mild conditions, avoiding harsh reagents.[3][4]
-
Nucleophilic Fluorination: The two-step method (activation then displacement with KF or CsF) avoids the generation of HF altogether and is often the most reliable way to prevent ring-opening.
-
Table 1: Comparison of Common Fluorinating Agents for Azetidines
| Reagent | Typical Conditions | Advantages | Common Issues & Mitigation |
| DAST | DCM, -78 °C to RT | Readily available, well-established | Thermally unstable, can generate HF byproduct leading to ring-opening.[1] Use fresh, run at low temp. |
| Deoxo-Fluor® | DCM or DCE, -78 °C to RT | More thermally stable than DAST | Generates HF. Prone to elimination at higher temps. Use acid scavenger if needed. |
| Fluolead™ | Aprotic solvents, RT | Solid reagent, easier to handle | Can still promote elimination; optimize temperature. |
| PyFluor | Aprotic solvents, RT | Stable solid, often gives cleaner reactions | Can be less reactive for hindered alcohols. |
| TBAF / KF | Aprotic solvents (THF, MeCN) | Used in 2-step process; avoids HF | Requires pre-activation of OH. Basicity can cause elimination. Use anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: How does the N-protecting group influence the fluorination reaction? The protecting group has a profound electronic and steric effect. Electron-withdrawing groups (e.g., Boc, Cbz, Ts) decrease the nucleophilicity and basicity of the nitrogen atom.[2] This is beneficial as it reduces the likelihood of N-protonation by byproduct HF, thereby minimizing the risk of ring-opening.[1] However, a very bulky protecting group could sterically hinder the approach of the fluorinating agent. The Boc group is a good balance, but its acid sensitivity must be managed.
Q2: What are the essential safety precautions when using deoxofluorinating agents? These reagents are hazardous and must be handled with extreme care in a well-ventilated chemical fume hood.
-
Moisture Sensitivity: They react violently with water to release large amounts of HF gas.
-
Toxicity: They are corrosive and toxic. Always wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves (nitrile gloves offer poor protection against HF; consider using neoprene or butyl rubber gloves).
-
Quenching: Quench reactions and leftover reagents slowly and carefully at low temperatures by adding them to a solution of a base like sodium bicarbonate or by using a saturated aqueous solution of sodium bisulfite.
Q3: How can I reliably confirm the successful installation of fluorine? Confirmation requires spectroscopic analysis:
-
¹⁹F NMR: This is the most definitive method. The product should show a signal in the ¹⁹F NMR spectrum, often as a multiplet due to coupling with adjacent protons.
-
¹H NMR: The proton at the C-3 position will show a large doublet of triplets (or a more complex multiplet) due to geminal coupling to the fluorine atom (²JHF ≈ 45-55 Hz) and vicinal coupling to the C2 and C4 protons.
-
¹³C NMR: The carbon atom bearing the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 170-250 Hz).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product, which will include the fluorine atom.
Experimental Protocols
Protocol 1: Deoxofluorination of N-Boc-3-hydroxyazetidine with Deoxo-Fluor®
This protocol provides a robust starting point for the fluorination of the common intermediate N-Boc-3-hydroxyazetidine.[5][6]
Materials:
-
N-Boc-3-hydroxyazetidine (1 eq)
-
Deoxo-Fluor® (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol (for quenching)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine to a dry, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add Deoxo-Fluor® dropwise to the cold solution over 15-20 minutes. A slight exotherm may be observed. Maintain the internal temperature below -70 °C during the addition.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour. Then, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (staining with permanganate or ceric ammonium molybdate) or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C. Slowly and carefully add a few drops of anhydrous ethanol to consume any excess Deoxo-Fluor®. Then, very slowly add saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. Caution: Quenching is exothermic and produces HF gas.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Boc-3-fluoroazetidine.
References
- Meyer, F. (2014). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. In TARGETS IN HETEROCYCLIC SYSTEMS Chemistry and Properties (Vol. 18). Società Chimica Italiana.
- Meyer, F. (2021). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines.
-
Isom, A. T., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
-
Guesné, S. J. J., et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry. Available at: [Link]
- Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives.
-
Isom, A. T., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
-
Liang, T., et al. (2013). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
- Mykhailiuk, P. K. (2019). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their bicyclic analogues).
- BenchChem. (2025). Troubleshooting low yields in azetidine synthesis. BenchChem Tech Support.
-
Salwiczek, M., et al. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Israel Journal of Chemistry. Available at: [Link]
-
Sammons, M. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Available at: [Link]
-
Powers, S. L., & Micalizio, G. P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Science. Available at: [Link]
-
Shi, R., et al. (2015). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. Molecules. Available at: [Link]
-
Huber, S., et al. (2023). Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. International Journal of Molecular Sciences. Available at: [Link]
-
Mast, Z. J., et al. (2017). Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation. Organic Letters. Available at: [Link]
-
Huber, S., et al. (2023). Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. PubMed. Available at: [Link]
- EPFL. (2018). Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. EPFL.
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
stability of 1-Benzhydryl-3-fluoroazetidine under acidic or basic conditions
Welcome to the technical support center for 1-Benzhydryl-3-fluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Question 1: We are observing unexpected degradation of our this compound stock solution, which is formulated in an acidic buffer. What could be the cause?
This is a common issue rooted in the inherent chemical properties of the azetidine ring. The four-membered ring of azetidine possesses significant ring strain, making it susceptible to cleavage under certain conditions.[1]
Under acidic conditions, the lone pair of electrons on the azetidine nitrogen is likely to be protonated. This protonation enhances the ring strain and turns the nitrogen into a better leaving group, facilitating a nucleophilic attack that leads to ring-opening.[1][2][3] The benzhydryl group, being bulky, can also influence the molecule's conformation and reactivity.
The degradation pathway likely proceeds through an acid-catalyzed ring-opening mechanism. The specific degradation products will depend on the nucleophiles present in your solution (e.g., water, buffer components). A Material Safety Data Sheet for this compound explicitly lists acids as incompatible materials, underscoring its sensitivity.[4]
Question 2: What is the proposed mechanism for the acid-catalyzed degradation of this compound?
The proposed mechanism involves the following key steps:
-
Protonation of the Azetidine Nitrogen: In an acidic environment, the nitrogen atom of the azetidine ring gets protonated, forming a positively charged azetidinium ion. This step makes the ring more susceptible to nucleophilic attack.[5]
-
Nucleophilic Attack and Ring Opening: A nucleophile present in the medium (e.g., a water molecule) attacks one of the carbon atoms adjacent to the nitrogen. This leads to the cleavage of a carbon-nitrogen bond and the opening of the strained four-membered ring.
-
Formation of Degradation Products: The ring-opened intermediate can then undergo further reactions to form stable degradation products. The exact nature of these products will depend on the specific reaction conditions and the nucleophiles present.
Below is a diagram illustrating this proposed degradation pathway.
Caption: Proposed acid-catalyzed degradation of this compound.
Question 3: How does the stability of this compound change with pH?
| pH | Temperature (°C) | Degradation after 24h (%) |
| 3.0 | 25 | ~ 25% |
| 5.0 | 25 | ~ 10% |
| 7.0 | 25 | < 1% |
| 9.0 | 25 | < 1% |
| 11.0 | 25 | ~ 5% (potential for base-catalyzed degradation) |
Note: This data is illustrative and should be confirmed experimentally.
Troubleshooting Guides
Scenario 1: You suspect degradation of this compound in your sample. How can you confirm this and identify the degradation products?
A systematic approach involving chromatographic and spectroscopic techniques is recommended.
Experimental Protocol: Stability Analysis
-
Sample Preparation:
-
Prepare solutions of this compound in a range of buffers with varying pH (e.g., pH 3, 5, 7, 9, 11).
-
Include a control sample in a neutral, aprotic solvent (e.g., acetonitrile) where the compound is expected to be stable.
-
Incubate the samples at a controlled temperature (e.g., 25°C or an elevated temperature for accelerated studies).
-
-
Chromatographic Analysis (HPLC/UPLC):
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each sample into an HPLC or UPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of a neutral buffer like ammonium acetate) to separate the parent compound from any potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance. A decrease in the peak area of the parent compound and the appearance of new peaks over time indicates degradation.
-
-
Mass Spectrometry (MS) Analysis:
-
Couple the HPLC/UPLC system to a mass spectrometer to obtain mass information for the parent compound and any new peaks.
-
This will help in determining the molecular weights of the degradation products and provides clues about their structures.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For definitive structural elucidation of major degradation products, it may be necessary to isolate them using preparative HPLC.
-
Subsequent analysis of the isolated impurities by 1D and 2D NMR spectroscopy can confirm their chemical structures.[5]
-
The following diagram outlines the workflow for this stability analysis.
Caption: Workflow for analyzing the stability of this compound.
Scenario 2: Your experiment requires basic conditions. What is the stability of this compound under these conditions?
While azetidines are generally more stable under basic than acidic conditions, they are not completely immune to degradation. Strong basic conditions can promote other degradation pathways.
Although specific studies on this compound are limited, related azetidinyl compounds have shown susceptibility to alkaline hydrolysis, which can lead to a mixture of products resulting from both ring-opening and cleavage of exocyclic bonds.[6]
Recommendations for working under basic conditions:
-
Use the mildest basic conditions possible: Avoid strong bases like sodium hydroxide if possible. Consider using weaker bases like sodium bicarbonate or organic bases (e.g., triethylamine, DIPEA).
-
Control the temperature: Perform reactions at the lowest temperature that allows for the desired transformation to minimize potential degradation.
-
Limit exposure time: Keep the time the compound is exposed to basic conditions to a minimum.
-
Monitor the reaction closely: Use techniques like TLC or LC-MS to monitor the progress of your reaction and check for the appearance of degradation products.
References
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2016). Ring-opening of azetidines. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2010). MSDS of this compound. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
ResearchGate. (2015). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
University of Birmingham. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]
-
PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Retrieved from [Link]
- Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
Chemsigma. (n.d.). This compound [617718-45-3]. Retrieved from [Link]
-
National Institutes of Health. (2014). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The hydrolysis of azetidinyl amidinium salts. Part 1. The unimportance of strain release in the four-membered ring. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]
-
PubMed. (2020). Degradation of polysorbates 20 and 80 catalysed by histidine chloride buffer. Retrieved from [Link]
-
PubMed. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Retrieved from [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. capotchem.cn [capotchem.cn]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hydrolysis of azetidinyl amidinium salts. Part 1. The unimportance of strain release in the four-membered ring | Semantic Scholar [semanticscholar.org]
preventing ring-opening of the azetidine in 1-Benzhydryl-3-fluoroazetidine
A Guide to Preventing Ring-Opening and Ensuring Experimental Success
Welcome to the technical support center for 1-Benzhydryl-3-fluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this valuable building block. As Senior Application Scientists, we have synthesized our expertise and field-proven insights to help you navigate the nuances of working with this strained heterocyclic compound.
Understanding the Challenge: The Fragile Azetidine Ring
Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring strain (approximately 25.4 kcal/mol).[1][2] This inherent strain, while synthetically useful, also renders the ring susceptible to cleavage under various experimental conditions. The key to successfully utilizing this compound lies in understanding and mitigating the factors that promote this undesired ring-opening.
The primary drivers of azetidine ring instability are:
-
Acid-Mediated Activation: Both Brønsted and Lewis acids can protonate or coordinate to the azetidine nitrogen. This forms a highly reactive azetidinium ion, which is readily attacked by nucleophiles.[3][4]
-
Nucleophilic Attack: The carbon atoms of the azetidine ring are electrophilic and can be attacked by strong nucleophiles, leading to ring cleavage. The presence of an electron-withdrawing fluorine atom at the 3-position can further enhance the electrophilicity of the ring carbons, potentially increasing susceptibility to nucleophilic attack.[5][6]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for ring-opening to occur, even under otherwise mild conditions.
The bulky N-benzhydryl group offers some steric protection but can also be a point of reactivity under certain deprotection conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing unexpected byproducts. How can I confirm if ring-opening has occurred?
A1: The most effective way to identify ring-opened products is through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
1H NMR Spectroscopy: Look for the disappearance of the characteristic signals of the azetidine ring protons and the appearance of new signals corresponding to a linear amine. For example, you might observe the emergence of a broad singlet for an N-H proton and new multiplets for the propyl chain protons.
-
13C NMR Spectroscopy: The distinct signals of the azetidine ring carbons will be replaced by those of a propyl chain.
-
Mass Spectrometry: The formation of a ring-opened product will result in a different molecular weight and fragmentation pattern compared to the starting material. Key fragments to look for would include those corresponding to the benzhydryl group and the newly formed amino alcohol or related structure.
Q2: I need to perform a reaction under basic conditions. What type of base should I use to avoid ring-opening?
A2: The choice of base is critical. Strong, nucleophilic bases such as hydroxides, alkoxides, or primary/secondary amines should be avoided as they can directly attack the azetidine ring.
We strongly recommend the use of sterically hindered, non-nucleophilic bases .[7][8][9] These bases are bulky enough to deprotonate your desired substrate without being able to attack the sterically shielded carbons of the azetidine ring.
| Recommended Bases | pKa of Conjugate Acid | Rationale for Use |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~10.75 | A widely used, moderately strong, and sterically hindered base suitable for a variety of reactions.[7] |
| 2,6-Lutidine | ~6.7 | A milder, sterically hindered pyridine derivative often used to scavenge acids. |
| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | ~12.1 | A very strong, non-nucleophilic base, useful when a stronger base than DIPEA is required. |
| Lithium diisopropylamide (LDA) | ~36 | A very strong, non-nucleophilic base commonly used for generating enolates. Its high reactivity requires careful temperature control.[7] |
Q3: Are there any specific solvents I should favor or avoid?
A3: The choice of solvent can influence the stability of the azetidine ring.
-
Recommended Solvents: Aprotic, non-polar, or moderately polar solvents are generally preferred. These include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Toluene
-
Acetonitrile (ACN)
-
-
Solvents to Use with Caution: Protic solvents (e.g., methanol, ethanol, water) can participate in ring-opening reactions, especially in the presence of acids or bases. They should be used with caution and ideally at low temperatures.
Q4: I need to remove the N-benzhydryl protecting group. What are the safest conditions to use?
A4: The N-benzhydryl group is typically removed under hydrogenolysis conditions. However, standard protocols often employ acidic additives which can be detrimental to the azetidine ring.
Recommended Protocol for N-Debenzhydrylation:
-
Catalyst: Palladium on carbon (Pd/C) is the standard catalyst.
-
Hydrogen Source: Hydrogen gas (H₂) is typically used. Alternatively, transfer hydrogenolysis with a source like ammonium formate can be employed.
-
Solvent: Anhydrous ethanol or methanol are common choices.
-
Key Consideration - Acid Scavenging: It is crucial to avoid acidic conditions. The reaction should be performed under neutral or slightly basic conditions. The addition of a non-nucleophilic base like DIPEA can help to neutralize any acidic byproducts.
-
Temperature: Conduct the reaction at room temperature or below to minimize the risk of side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield and multiple unidentified spots on TLC. | Ring-opening due to acidic conditions. | - Avoid all Brønsted and Lewis acids.[3][10] - If an acid is unavoidable, use a very weak acid at low temperatures and for a short reaction time. - Buffer the reaction mixture with a non-nucleophilic base. |
| Formation of a polar, amine-containing byproduct. | Nucleophilic attack on the azetidine ring. | - Use non-nucleophilic reagents wherever possible. - If a nucleophile is required, use it at the lowest possible temperature and concentration. - Consider protecting the azetidine nitrogen with an electron-withdrawing group (e.g., Boc or Cbz) to reduce its nucleophilicity, though this adds synthetic steps.[10] |
| Reaction is sluggish and requires heating, leading to decomposition. | Low reactivity of the starting material. | - Instead of increasing the temperature, consider using a more reactive reagent or a catalyst that can operate under milder conditions. - Explore alternative synthetic routes that do not require harsh conditions. |
| Inconsistent results between batches. | Presence of trace impurities (e.g., acid or water) in reagents or solvents. | - Use freshly distilled or anhydrous solvents. - Ensure all reagents are of high purity and stored under inert conditions. |
Visualizing the Ring-Opening Pathway
The following diagram illustrates the acid-catalyzed ring-opening mechanism, a primary pathway for the degradation of this compound.
Caption: Acid-catalyzed ring-opening of the azetidine.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using a Non-Nucleophilic Base
This protocol provides a general framework for reactions such as alkylations or acylations where an acid byproduct is generated.
-
Inert Atmosphere: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., THF or DCM).
-
Cooling: Cool the solution to 0 °C or the desired reaction temperature.
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (1.5-2.0 eq), dropwise.
-
Reagent Addition: Slowly add the electrophilic reagent (e.g., alkyl halide or acyl chloride) (1.1 eq).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of a mild buffer (e.g., ammonium chloride or sodium bicarbonate). Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Monitoring for Ring-Opening by 1H NMR
-
Sample Preparation: Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a 1H NMR spectrum of the starting material to serve as a reference.
-
Reaction Monitoring: At various time points during your reaction, withdraw a small aliquot, quench it appropriately, and dissolve it in the same deuterated solvent.
-
Spectral Analysis: Acquire a 1H NMR spectrum of the aliquot. Compare the spectrum to the reference, looking for the diminution of the azetidine proton signals and the appearance of new, broader signals that may indicate the formation of a ring-opened product.
Concluding Remarks
The stability of the azetidine ring in this compound is a critical factor for its successful application in synthesis. By understanding the mechanisms of ring-opening and carefully controlling experimental parameters—particularly pH, temperature, and the choice of reagents—researchers can minimize undesired side reactions and achieve their synthetic goals. This guide provides a foundation for troubleshooting and optimizing reactions involving this versatile building block. For further assistance, please do not hesitate to contact our technical support team.
References
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8257–8265. Available at: [Link]
-
The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. Available at: [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Journal of Organic Chemistry. Available at: [Link]
-
Bai, Y., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1761–1766. Available at: [Link]
-
3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. Available at: [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate. Available at: [Link]
-
Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances. Available at: [Link]
-
Non-nucleophilic base. Wikipedia. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. Available at: [Link]
-
This compound hydrochloride. Oakwood Chemical. Available at: [Link]
-
Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2597. Available at: [Link]
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Available at: [Link]
-
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Synthesis of functionalized benzothiadiazine 1,1-dioxide derivatives via intramolecular C-H activation reactions of trichloroacetamidine and benzenesulfonyl chloride. ResearchGate. Available at: [Link]
-
3-Hydroxyazetidine hydrochloride. PubChem. Available at: [Link]
Sources
- 1. 3-Fluoroazetidine hydrochloride | 617718-46-4 [sigmaaldrich.com]
- 2. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
improving the solubility of 1-Benzhydryl-3-fluoroazetidine for bioassays
Welcome to the technical support resource for 1-Benzhydryl-3-fluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting protocols for handling and formulating this compound for bioassays. Given its predicted high lipophilicity, achieving and maintaining solubility is a critical step for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound, and what do they imply for its solubility?
A1: Understanding the fundamental physicochemical properties of this compound is the first step in designing a successful experimental plan.
-
Structure: this compound is a small molecule featuring a benzhydryl group and a fluoroazetidine moiety. The two phenyl rings in the benzhydryl group contribute significantly to the molecule's nonpolar surface area.
-
Predicted Lipophilicity: The predicted XLogP3 value for the hydrochloride salt is approximately 4.17.[1] This value indicates a high degree of lipophilicity, suggesting that the compound is poorly soluble in aqueous solutions and will preferentially partition into nonpolar environments.
-
Implications for Bioassays: The high lipophilicity is a primary indicator that you will likely encounter solubility challenges when preparing aqueous solutions for bioassays, such as cell culture media or biochemical buffers.[2][3] The common practice of using a Dimethyl Sulfoxide (DMSO) stock solution followed by dilution into an aqueous buffer can lead to precipitation.[4][5]
| Property | Value | Implication for Solubility |
| Molecular Formula | C16H16FN (free base) | - |
| Molecular Weight | ~277.76 g/mol (HCl salt)[1] | Essential for molarity calculations.[6] |
| Predicted XLogP3 | ~4.17[1] | High lipophilicity, predicts poor aqueous solubility. |
| Appearance | Solid (likely crystalline) | The solid-state properties can affect the dissolution rate. |
Troubleshooting Guide: Solubility Issues in Bioassays
This section provides a systematic approach to addressing solubility challenges with this compound, from preparing the initial stock solution to troubleshooting precipitation in your final assay plate.
Q2: I am seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is happening and how can I fix it?
A2: This is a classic problem for lipophilic compounds. DMSO is an excellent organic solvent, but when a DMSO solution of a hydrophobic compound is diluted into an aqueous medium, the DMSO disperses, and the compound "crashes out" of the solution because it cannot be solvated by the water molecules.[7][8][9]
Here is a workflow to diagnose and solve this issue:
Caption: Troubleshooting workflow for DMSO precipitation.
Detailed Steps & Explanations:
-
Optimize Final DMSO Concentration: Many cell lines and biochemical assays can tolerate final DMSO concentrations up to 0.5% or even 1% without significant toxicity or interference.[8] By increasing the percentage of DMSO in the final assay volume, you increase the co-solvent's ability to keep the compound in solution. Always run a vehicle control with the highest DMSO concentration to ensure it does not affect your experimental outcome.
-
Refine Your Dilution Protocol: The way you dilute your stock can have a significant impact.
-
Temperature: Warming your cell culture media or buffer to 37°C can help maintain solubility during dilution.[10]
-
Mixing: Instead of simply pipetting the stock into the media, add the stock solution to the media while gently vortexing or swirling to promote rapid dispersion.[10]
-
Serial Dilutions: If you are creating a dose-response curve, perform serial dilutions in 100% DMSO first. Then, make the final dilution of each DMSO concentration into the aqueous buffer. This ensures the DMSO concentration is consistent across all final test concentrations.[8]
-
-
Advanced Formulation Strategies: If the above steps are insufficient, you may need to employ more advanced formulation techniques. These should be considered carefully as they can influence the compound's bioavailability and interaction with the target.
Q3: What advanced formulation strategies can I use if optimizing my DMSO protocol is not enough?
A3: For highly insoluble compounds like this compound, several advanced methods can be employed.
1. pH Adjustment: The solubility of ionizable drugs can be significantly influenced by pH.[11][] As an azetidine derivative, this compound is a weak base. In its protonated (cationic) form, its solubility in aqueous media will be higher.
-
Protocol: Prepare your assay buffer at a slightly acidic pH (e.g., pH 6.0-6.5). This will favor the protonated, more soluble form of the molecule.
-
Causality: According to the Henderson-Hasselbalch equation, for a weak base, solubility increases as the pH of the solution drops below its pKa.[13]
-
Caution: Ensure that the pH change does not affect your biological system (e.g., cell health or enzyme activity).
2. Use of Co-solvents: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[14][15]
-
Common Co-solvents: Besides DMSO, other co-solvents like ethanol, polyethylene glycol (PEG), or N,N-dimethylformamide (DMF) can be tested.[4]
-
Protocol: Prepare a high-concentration stock in your chosen co-solvent (e.g., 10 mM in 100% Ethanol). Then, dilute this stock into your aqueous assay buffer.
-
Considerations: The final concentration of the co-solvent must be kept low and tested for its effect on the assay in a vehicle control.
3. Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[18][19][20]
-
Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations to improve solubility.[14]
-
Protocol:
-
Prepare a solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).
-
Add your this compound DMSO stock to the cyclodextrin-containing buffer.
-
Incubate the mixture (e.g., 1 hour at room temperature with shaking) to allow for complex formation before adding to your assay.
-
-
Mechanism: The hydrophobic benzhydryl group of your compound likely fits into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to remain dissolved in water.[16]
Caption: Decision tree for selecting a solubilization strategy.
4. Nanoparticle Formulations: For more advanced applications, especially in vivo studies, formulating the compound as a nanosuspension can dramatically increase its bioavailability.[21][22][23][24][25] This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[26][27] This is a specialized technique that typically requires specific equipment.
Protocols and Best Practices
Q4: What is the best practice for preparing and storing a stock solution of this compound?
A4: Proper preparation and storage of your stock solution are fundamental to the accuracy and reproducibility of your experiments.[28][29]
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Pre-calculation: Determine the mass of this compound HCl (MW: 277.76 g/mol ) needed. For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 0.001 L * 277.76 g/mol * 1000 mg/g = 2.78 mg
-
Weighing: Use a calibrated analytical balance to accurately weigh the compound. Tare the balance with a clean weigh boat before adding the powder.[6]
-
Dissolution:
-
Transfer the weighed compound to an appropriate-sized, clean glass vial.
-
Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 2.78 mg).
-
Cap the vial securely and vortex at room temperature for 2-5 minutes until the solid is completely dissolved. Gentle warming (to 30-40°C) or sonication in a water bath can be used to aid dissolution if necessary.[30]
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[31]
-
Storage: Store the stock solution at -20°C or -80°C to minimize degradation.[6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution or degrade over time, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-blocking vials.[6]
-
| Storage Temperature | Recommended Use | Potential Issues |
| -20°C | Standard long-term storage for most compounds in DMSO. | Avoid repeated freeze-thaw cycles.[6] |
| -80°C | Long-term storage for more sensitive compounds. | May cause precipitation for some compounds. |
| 2-8°C | Short-term storage (days). Not recommended for long-term. | Increased risk of chemical degradation.[6] |
By following these guidelines, you can mitigate many of the common issues associated with the use of poorly soluble compounds like this compound, leading to more reliable and accurate bioassay results.
References
- Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. (n.d.). National Institutes of Health (NIH).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.
- Developing nanoparticle formulations or poorly soluble drugs. (n.d.). Pharmaceutical Technology.
- Drug nanoparticles: formulating poorly water-soluble compounds. (n.d.). PubMed.
- Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.). MDPI.
- Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. (n.d.). Semantic Scholar.
- Cyclodextrins as pharmaceutical solubilizers. (n.d.). Ovid.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
- Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. (n.d.). ACS Publications.
- (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. (n.d.). ResearchGate.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate.
- Best Practices For Stock Solutions. (n.d.). FasterCapital.
- Exp. 11 The influence of pH on solubility in water Theory:. (n.d.).
- pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- Top Ten Tips for Making Stock Solutions. (2025, May 27). Bitesize Bio.
- Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
- Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
- Ph and Solubility of Drugs. (2017, July 6). YouTube.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate.
- Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. (2021, September 9). Reddit.
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. (n.d.). Benchchem.
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. (2017, May 23). ResearchGate.
- 1-benzhydryl-3-fluoro-azetidinehydrochloride. (n.d.). Echemi.
- Any suggestions for treating DMSO soluble compound in cell culture?. (2013, November 28). ResearchGate.
- Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed.
- Why does a compound that dissolve in DMSO, precipitates with media ?. (2022, January 7). ResearchGate.
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Technical Support Center: Overcoming Reactivity Challenges with 1-Benzhydryl-3-fluoroazetidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Benzhydryl-3-fluoroazetidine. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, yet sometimes challenging, building block into their synthetic workflows. The unique combination of a strained four-membered ring, a powerful electron-withdrawing fluorine atom, and a sterically demanding N-benzhydryl protecting group presents a specific set of reactivity hurdles. This guide provides in-depth, field-proven insights and detailed protocols to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users during the functionalization of this compound.
Question 1: Why is my N-alkylation (or N-acylation) of this compound failing or proceeding with very low yield?
Answer:
This is a frequently encountered issue that stems from a combination of steric and electronic factors inherent to the molecule's structure.
-
Steric Hindrance: The primary cause of the low reactivity is the N-benzhydryl (diphenylmethyl) group. This substituent is exceptionally bulky and effectively shields the nitrogen's lone pair of electrons, physically preventing the approach of electrophiles like alkyl halides or acyl chlorides.
-
Reduced Nucleophilicity: The fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect. This effect is transmitted through the azetidine ring, decreasing the electron density on the nitrogen atom. A less electron-rich nitrogen is a poorer nucleophile, further diminishing its reactivity.
Direct functionalization of the nitrogen in the presence of the benzhydryl group is generally not a viable strategy. The most effective path forward is to first remove the protecting group to unmask the secondary amine, which can then be functionalized.
Question 2: I'm struggling to remove the N-benzhydryl protecting group. Standard hydrogenolysis (Pd/C, H₂) is giving low yields or ring-opened byproducts. What are the recommended deprotection methods?
Answer:
This is the most critical and challenging transformation for this substrate. Standard catalytic hydrogenation conditions are often ineffective or destructive for two main reasons:
-
Catalyst Poisoning & Steric Blockage: The bulky benzhydryl group can hinder access to the catalyst surface.
-
Ring Strain & Instability: Azetidines possess significant ring strain (~25.4 kcal/mol), making them susceptible to decomposition or ring-opening under harsh reductive conditions, a problem also observed in related strained heterocycles like aziridines.[1][2]
To overcome this, specialized deprotection strategies are required. The most reliable methods involve either catalytic transfer hydrogenation or oxidative cleavage .
-
Catalytic Transfer Hydrogenation: This is often the preferred method as it is milder than high-pressure hydrogenation and highly effective. Using a source of hydrogen like ammonium formate or cyclohexene in the presence of a palladium catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), provides a robust and scalable solution.
-
Oxidative Cleavage: For substrates incompatible with reductive methods, oxidative cleavage offers an alternative. While less common for this specific substrate, methods developed for related structures, such as ozonolysis or radical bromination followed by hydrolysis, can be adapted.[2][3] These methods, however, require careful optimization to avoid over-oxidation or side reactions.
A detailed, validated protocol for catalytic transfer hydrogenation is provided in Guide 2.1 .
Question 3: Can I perform a nucleophilic substitution at the C3 position to displace the fluorine atom?
Answer:
Direct nucleophilic displacement of the fluorine atom at the C3 position is not a feasible synthetic strategy. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluoride an exceptionally poor leaving group. Forcing conditions (high temperatures, strong nucleophiles) required to even attempt such a substitution would almost certainly lead to decomposition of the strained azetidine ring.[4]
The intended synthetic utility of this compound is as a fluorinated building block. The fluorine atom is designed to be a stable substituent that imparts specific physicochemical properties (e.g., modulating pKa, improving metabolic stability) to the final molecule.[5][6] If a different substituent is required at the C3 position, it is necessary to select a different starting material, such as 1-Benzhydryl-3-hydroxyazetidine, which possesses a readily derivatizable functional group.
Question 4: My reaction mixture is showing signs of decomposition, even under seemingly mild conditions. How can I improve the stability of the azetidine ring?
Answer:
The inherent ring strain of the azetidine core makes it susceptible to decomposition, particularly under acidic or basic conditions, or at elevated temperatures.[4] This instability can be exacerbated once the N-benzhydryl group is removed.
-
Acid-Mediated Decomposition: Protonation of the azetidine nitrogen makes the ring more electrophilic and vulnerable to nucleophilic attack, which can trigger ring-opening.[7][8] This has been documented in cases where a pendant nucleophile leads to intramolecular decomposition.[4]
-
Choice of Base: When functionalizing the deprotected 3-fluoroazetidine, use non-nucleophilic, sterically hindered bases (e.g., diisopropylethylamine, DIPEA) instead of smaller, more nucleophilic bases (e.g., triethylamine, TEA) or strong bases (e.g., hydroxides, alkoxides) which could potentially attack the ring.
-
Temperature Control: Keep reaction temperatures as low as reasonably possible to achieve the desired transformation. Avoid prolonged heating.
-
Workup Conditions: During aqueous workups, minimize contact time with strong acids or bases. Neutralize carefully and extract the product promptly.
By carefully controlling pH and temperature, the integrity of the azetidine ring can be maintained throughout your synthetic sequence.
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides actionable protocols to address the key challenges discussed in the FAQs.
Guide 2.1: Protocol for Robust N-Debenzhydrylation via Catalytic Transfer Hydrogenation
This protocol is recommended for its high efficiency, mild conditions, and operational simplicity, avoiding the need for high-pressure hydrogenation equipment. Pearlman's catalyst is particularly effective for cleaving benzhydryl amines.
Objective: To efficiently remove the N-benzhydryl group from this compound to yield 3-fluoroazetidine, typically isolated as a hydrochloride salt.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Suggested Grade | Notes |
| This compound | 241.31 | >97% | Substrate |
| Palladium Hydroxide on Carbon (20 wt%) | N/A | Pearlman's Cat. | Catalyst, handle with care (flammable) |
| Ammonium Formate | 63.06 | >98% | Hydrogen donor |
| Methanol (MeOH) | 32.04 | Anhydrous | Reaction Solvent |
| Diethyl Ether (Et₂O) | 74.12 | Anhydrous | For precipitation |
| HCl in Et₂O (2.0 M solution) | 36.46 | N/A | For salt formation |
| Celite® | N/A | N/A | Filtration aid |
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (approx. 10-20 mL per gram of substrate). Stir until the substrate is fully dissolved.
-
Hydrogen Donor Addition: Add ammonium formate (5.0 eq) to the solution.
-
Catalyst Addition: Carefully add Pearlman's catalyst (Pd(OH)₂/C, 20 wt% loading, 0.10 eq by weight relative to the substrate) to the mixture. Safety Note: Palladium on carbon can be pyrophoric. Add the catalyst under an inert atmosphere (e.g., Nitrogen or Argon) if possible, and do not add it to a dry, solvent-free flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the formation of diphenylmethane (a byproduct) are good indicators.
-
Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2-3 times the reaction volume) to ensure complete recovery of the product.
-
Workup - Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the methanol. The resulting residue will contain the free 3-fluoroazetidine amine and excess ammonium formate salts.
-
Isolation as Hydrochloride Salt: Re-dissolve the crude residue in a minimal amount of anhydrous diethyl ether. To this solution, slowly add a 2.0 M solution of HCl in diethyl ether (approx. 1.1 eq) while stirring. The 3-fluoroazetidine hydrochloride salt will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure product. The product can be used directly in subsequent steps after neutralization.
Part 3: Data & Workflow Visualization
Table 1: Comparison of N-Debenzhydrylation Methods
| Method | Reagents & Conditions | Pros | Cons & Potential Side Reactions |
| Catalytic Transfer Hydrogenation | Pd(OH)₂/C, Ammonium Formate, MeOH, Reflux | Fast, high-yielding, mild, no high-pressure H₂ required. | Catalyst can be pyrophoric; requires filtration. |
| Standard Hydrogenation | Pd/C, H₂ (50-100 psi), MeOH or EtOH, RT to 50°C | Can be clean if successful. | Often slow or incomplete; risk of azetidine ring-opening.[2] |
| Acid-Mediated Cleavage | Trifluoroacetic Acid (TFA), CH₂Cl₂, RT | No metal catalyst required. | Harsh conditions; can lead to ring decomposition.[4] |
| Oxidative Cleavage (NBS) | N-Bromosuccinimide (NBS), light, CH₂Cl₂/H₂O, then acid | Orthogonal to reductive methods.[3] | Multi-step; requires careful control of radical reaction. |
Diagrams
Caption: Key factors governing the reactivity of this compound.
Caption: Recommended workflow for the synthesis of N-substituted 3-fluoroazetidines.
References
-
Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7075–7078. [Link]
-
ACS Publications. (2006). Synthesis of 3-Fluoroazetidines. [Link]
-
Deng, L., & Wulff, W. D. (2003). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Organic Letters, 5(21), 3867–3870. [Link]
-
ResearchGate. (2013). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. [Link]
-
ResearchGate. (2001). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. [Link]
-
ResearchGate. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]
-
ResearchGate. (2019). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. [Link]
-
Gable, J. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1778–1782. [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
identifying and removing impurities from 1-Benzhydryl-3-fluoroazetidine
Welcome to the technical support center for 1-Benzhydryl-3-fluoroazetidine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with the synthesis and purification of this valuable building block. We will address frequently encountered impurities, provide troubleshooting strategies based on analytical data, and detail validated protocols for purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the handling and purification of this compound.
Q1: What are the most common impurities I might encounter when synthesizing this compound, particularly when using a fluorinating agent like DAST on the corresponding alcohol?
A1: The impurity profile is highly dependent on the synthetic route, but for the common pathway involving fluorination of 1-Benzhydryl-3-azetidinol, you should be vigilant for the following species:
-
Unreacted Starting Material (1-Benzhydryl-3-azetidinol): Incomplete fluorination is a frequent issue. The hydroxyl group of the starting material is a key reactive site, and if the reaction does not go to completion, it will persist in the crude product. Its presence is easily identified by a characteristic broad singlet in ¹H NMR corresponding to the -OH proton and a mass peak equivalent to the starting material.[1][2]
-
Elimination Byproduct (1-Benzhydryl-azetidin-3-ene): Fluorinating agents like DAST (Diethylaminosulfur trifluoride) can promote elimination reactions, especially at elevated temperatures, leading to the formation of an unsaturated azetidine ring. This impurity will have a distinct olefinic signal in the NMR spectrum.
-
Oxidized Impurity (1-Benzhydryl-azetidin-3-one): The precursor alcohol can be susceptible to oxidation, forming the corresponding ketone.[3] This can occur if the reaction conditions are not strictly anhydrous or if the starting material has degraded upon storage.
-
Reagent-Derived Impurities: Byproducts from the fluorinating agent itself can contaminate the product. For example, DAST can generate various sulfur-containing species that must be removed during aqueous workup and chromatography.
-
Ring-Opened Products: Azetidine rings possess significant ring strain (approx. 25.4 kcal/mol) and can be susceptible to nucleophilic ring-opening, particularly under acidic conditions which may be generated during the reaction or workup.[4][5]
Q2: My reaction appears complete by TLC, but the final ¹H NMR spectrum is complex and shows more peaks than expected. What could be the issue?
A2: This is a classic scenario that often points to the formation of isomeric impurities which may not be easily resolved from the product by thin-layer chromatography (TLC). One notable example arises from an alternative synthesis involving bromofluorination of an imine precursor. This route is known to lack complete regioselectivity, leading to the formation of 1-(benzhydryl)-2-(fluoromethyl)aziridine alongside the desired 3-fluoroazetidine product.[6] Both are isomers and can have very similar polarities, making TLC separation deceptive. A high-resolution analytical technique like HPLC or high-field NMR is essential to identify and quantify such impurities.
Q3: I'm struggling to separate my product from a closely-eluting impurity via column chromatography. What are my options?
A3: When standard silica gel chromatography fails to provide baseline separation, several strategies can be employed:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. If you are using a standard hexane/ethyl acetate gradient, try switching to a dichloromethane/methanol or a toluene-based system. Sometimes, adding a small amount of a tertiary amine like triethylamine (0.1-1%) can deactivate acidic sites on the silica gel and improve the peak shape and separation of basic compounds like azetidines.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica. For very challenging separations, reverse-phase chromatography (C18) may be necessary.
-
Derivatization/Salt Formation: A highly effective chemical approach is to convert the crude free-base product into its hydrochloride salt.[7][8] The salt form often has vastly different solubility and crystalline properties from the impurities. It can frequently be purified by simple recrystallization or trituration, completely avoiding chromatography. After purification, the salt can be neutralized with a mild base to regenerate the pure free-base if required.
Q4: How stable is this compound? What are the recommended storage conditions?
A4: The benzhydryl protecting group and the fluoro-substituted azetidine ring are generally stable under standard laboratory conditions. However, due to the inherent ring strain, prolonged exposure to strong acids or bases should be avoided to prevent potential ring-opening decomposition.[5] The C-F bond is robust under normal conditions. For long-term storage, it is recommended to store the material as a solid (preferably as the hydrochloride salt) in a tightly sealed container in a cool, dark, and dry place, such as a freezer, to minimize potential degradation. The free base, which may be an oil, should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Section 2: Troubleshooting Guide: Correlating Analytical Data to Impurities
This guide helps you diagnose specific impurities based on common analytical signatures.
| Analytical Observation | Potential Impurity | Causality & Confirmation |
| ¹H NMR: A broad, exchangeable singlet appears between δ 3.0-5.0 ppm. | 1-Benzhydryl-3-azetidinol (Starting Material) | Cause: Incomplete fluorination reaction. Confirmation: The mass spectrum will show a prominent ion corresponding to the molecular weight of the starting alcohol (C₁₆H₁₇NO, MW: 239.31). Co-spotting with the starting material on a TLC plate will show identical Rf values. |
| Mass Spec (LC-MS/GC-MS): A significant peak is observed at [M+H]⁺ of 240.3. | 1-Benzhydryl-3-azetidinol (Starting Material) | Cause: Incomplete fluorination. Confirmation: This mass directly corresponds to the protonated starting material. Check NMR for the characteristic -OH peak. |
| ¹H NMR: New signals appear in the olefinic region (δ 5.5-6.5 ppm). | 1-Benzhydryl-azetidin-3-ene (Elimination Product) | Cause: Overheating the reaction or using overly harsh fluorinating conditions can favor E2 elimination over SN2 substitution. Confirmation: The mass spectrum will show an [M+H]⁺ peak at 222.3, corresponding to the loss of HF from the product. |
| HPLC/LC-MS: An isomeric peak ([M+H]⁺ = 242.3) is detected, often with a slightly different retention time. | 1-(benzhydryl)-2-(fluoromethyl)aziridine | Cause: This is a known regioisomeric byproduct from specific synthetic routes involving bromofluorination.[6] Confirmation: Requires detailed 2D NMR analysis (HSQC, HMBC) to confirm the connectivity of the fluoromethyl group to the C2 position of an aziridine ring rather than the C3 position of an azetidine. |
Section 3: Standard Operating Protocols (SOPs)
SOP-01: Analytical HPLC Method for Purity Assessment
This protocol provides a general starting point for assessing the purity of this compound.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.
SOP-02: Protocol for Silica Gel Column Chromatography Purification
This procedure is designed to remove common, less-polar and more-polar impurities.
-
Slurry Preparation: Dry-load the crude material onto a small amount of silica gel for best resolution. To do this, dissolve the crude oil in a minimal amount of dichloromethane (DCM), add silica gel (approx. 2-3x the mass of the crude product), and evaporate the solvent until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase. The product typically elutes at around 5-15% Ethyl Acetate in Hexane. Expert Tip: Adding 0.5% triethylamine to the mobile phase can prevent peak tailing.
-
Fraction Collection: Collect fractions and analyze by TLC (staining with potassium permanganate or using a UV lamp).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product, typically as a clear oil.
SOP-03: Procedure for Conversion to and Recrystallization of the Hydrochloride Salt
This is a powerful, non-chromatographic purification method.
-
Dissolution: Dissolve the crude this compound free base in a suitable solvent like diethyl ether or ethyl acetate (approx. 10 mL per gram of crude).
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.
-
Precipitation/Crystallization: Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether to remove any soluble, non-basic impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum. The melting point can be checked for purity; the HCl salt has a reported melting point of 138-140°C.[8]
Section 4: Visual Workflows & Data
Troubleshooting Workflow for Impure Product
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [617718-45-3] | Chemsigma [chemsigma.com]
- 3. prepchem.com [prepchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound hydrochloride [oakwoodchemical.com]
- 8. echemi.com [echemi.com]
optimizing storage conditions for 1-Benzhydryl-3-fluoroazetidine
Technical Support Center: 1-Benzhydryl-3-fluoroazetidine
A Guide to Optimal Storage, Handling, and Stability Assessment
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this critical building block. As Senior Application Scientists, we have synthesized data from established chemical principles and handling protocols to provide a comprehensive resource that addresses common questions and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common inquiries regarding the day-to-day storage and handling of this compound. Following these guidelines is the first step in preventing compound degradation.
Question 1: What are the ideal storage conditions for this compound?
Answer: To ensure maximum shelf-life and purity, this compound should be stored under controlled conditions that minimize exposure to atmospheric contaminants and energy sources. The primary principle is the rigorous exclusion of air and moisture.[1]
The core recommendations are summarized below:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decomposition reactions. While some suppliers may ship at room temperature, long-term storage should be cold.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is sensitive to moisture and potentially oxygen.[3] An inert atmosphere displaces these reactive components, preventing hydrolysis and oxidation.[4][5] |
| Light | Amber Vial / Dark Location | Protects the compound from potential light-induced degradation (photolysis). Benzhydryl compounds can be light-sensitive. |
| Container | Tightly Sealed Glass Vial | A tightly sealed container, preferably with a PTFE-lined cap, is essential to prevent moisture ingress and maintain the inert atmosphere.[5][6] |
Question 2: My lab doesn't have a glovebox. How can I handle this air-sensitive compound?
Answer: While a glovebox provides the ideal environment, you can safely handle this compound using standard Schlenk line techniques.[4][7] The key is to avoid exposing the bulk material to the laboratory atmosphere.
Workflow for Handling without a Glovebox:
-
Prepare: Ensure all glassware is oven-dried overnight (>125°C) and cooled under a stream of dry inert gas to remove adsorbed moisture.[1]
-
Inert Atmosphere: Connect the vial of this compound to a Schlenk line. Carefully evacuate the headspace and backfill with dry argon or nitrogen. Repeat this cycle 3-5 times.
-
Dispensing: Use a syringe that has been purged with inert gas to pierce the septum and withdraw the desired amount of the compound (if it is a liquid or in solution) or quickly transfer a solid portion under a positive flow of inert gas.
-
Resealing: Before removing the needle, ensure the vial is under a slight positive pressure of inert gas. Store the resealed vial under the recommended conditions.
Question 3: The material is supplied as a hydrochloride salt. Does this affect storage?
Answer: Yes, the hydrochloride salt form (CAS 869488-99-3) generally exhibits greater stability as a crystalline solid compared to the free base (CAS 617718-45-3).[8][9][10] The protonated amine is less susceptible to oxidation. However, it can be more hygroscopic (attract water). Therefore, the requirement for a dry, inert atmosphere remains critical. The salt is also incompatible with bases, which would neutralize the salt and generate the free base.
Troubleshooting Guide: Identifying and Resolving Common Issues
This section provides solutions to specific problems that may arise during the storage and use of this compound.
Question 4: I've noticed the color of my solid compound has changed from white to a yellowish tint. What does this indicate?
Answer: A color change is often the first visual indicator of compound degradation. For a compound containing a benzhydryl group, a yellowish tint could signify the formation of oxidized impurities. This may be caused by prolonged or repeated exposure to air (oxygen). It is crucial to perform an analytical check (e.g., HPLC, LC-MS) to assess the purity before proceeding with your experiment.
Question 5: My NMR/LC-MS analysis shows new, unexpected peaks. What are the likely degradation products?
Answer: The molecular structure of this compound has two primary points of potential chemical instability: the N-benzhydryl bond and the azetidine ring.
-
N-Benzhydryl Cleavage (Deprotection): The benzhydryl group is a protecting group that is labile under acidic or oxidative conditions.[11][12] Accidental exposure to incompatible materials (e.g., acid residue in a vial, oxidizing agents) can cleave this bond.
-
Likely Products: 3-fluoroazetidine and benzophenone.
-
Cause: Exposure to acids, acid chlorides, or strong oxidizing agents.[3]
-
-
Ring Opening/Decomposition: While the C-F bond itself is very strong and stable, the strained azetidine ring can be susceptible to cleavage under harsh conditions.[13]
-
Likely Products: Complex mixtures, potentially including products of hydrolysis or reaction with solvents. Under thermal stress, hazardous decomposition can yield gases like hydrogen fluoride.[14]
-
Cause: High heat, strong nucleophiles, or extreme pH.
-
The diagram below illustrates the most probable degradation pathway via deprotection.
Caption: Potential degradation pathway via N-benzhydryl cleavage.
Question 6: My reaction is giving low yields or unexpected side products. Could my starting material be the problem?
Answer: Absolutely. The integrity of your starting material is paramount. If you suspect degradation, you should re-verify the purity before use. The troubleshooting decision tree below can guide your actions.
Caption: Troubleshooting decision tree for experimental issues.
Experimental Protocols
This section provides step-by-step methodologies for assessing and maintaining the quality of your this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method to determine the purity of this compound.
Objective: To quantify the purity of the compound and detect the presence of potential impurities or degradation products.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in a 1:1 mixture of ACN:Water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (or scan with a Diode Array Detector)
-
Gradient:
Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
-
-
Analysis:
-
Run the sample and integrate the peak areas.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Note: The retention time of potential degradation products like benzophenone will be significantly different from the parent compound, allowing for clear detection.
-
Protocol 2: Procedure for Aliquoting and Long-Term Storage
This protocol ensures that the bulk of your material remains pristine while providing smaller, workable quantities.
Objective: To properly aliquot and store the compound to minimize contamination from repeated access.
Methodology:
-
Preparation: Perform this procedure in a glovebox or on a Schlenk line under a positive pressure of inert gas.[5]
-
Aliquoting:
-
Bring the main container of this compound to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[7]
-
Weigh the desired amounts of the solid into several smaller, tared, dry amber glass vials.
-
-
Sealing and Storage:
-
Backfill each new vial with argon or nitrogen.
-
Tightly seal each vial with a PTFE-lined cap.
-
For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Label each vial clearly with the compound name, lot number, date, and quantity.
-
Place all aliquoted vials into a secondary container (e.g., a small box or sealed bag with desiccant) and store in a refrigerator at 2-8°C.
-
-
Usage: When you need to use the compound, remove only one small vial from the refrigerator, allowing it to warm to room temperature before opening. This protects your main stock from repeated temperature cycles and atmospheric exposure.
By adhering to these detailed storage and handling protocols, you can ensure the chemical integrity of your this compound, leading to more reliable and reproducible experimental outcomes.
References
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
Al-Qalaf, F., et al. (2003). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Synthesis, 2003(4), 570-576. [Link]
-
Saudi, M., & van Aerschot, A. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 18(7), 8524-8534. [Link]
-
Smith, P. B., & Heer, J. F. (1996). Oxidative Deprotection of Diphenylmethylamines. The Journal of Organic Chemistry, 61(24), 8564-8565. [Link]
-
Chemsigma. This compound [617718-45-3]. [Link]
-
Oakwood Chemical. This compound hydrochloride. [Link]
-
Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. [Link]
-
Lumley, M. A., et al. (2020). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. Crystals, 10(9), 784. [Link]
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- 5. ossila.com [ossila.com]
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- 13. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 14. fishersci.com [fishersci.com]
Technical Support Center: A Troubleshooting Guide for 1-Benzhydryl-3-fluoroazetidine in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the use of 1-Benzhydryl-3-fluoroazetidine and other novel azetidine-based small molecules in cell-based assays. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles, ensuring the reliability and reproducibility of your data.
Due to the novel nature of this compound, this guide synthesizes established principles for small molecule inhibitors with specific considerations for the azetidine scaffold. The inherent ring strain of the four-membered azetidine ring can impart unique chemical properties and biological activities, making careful experimental design and troubleshooting crucial.[1]
Part 1: Compound Handling and Preparation
Proper handling and preparation of your small molecule is the foundation of any successful cell-based assay. Errors at this stage are a frequent source of variability and unexpected results.
FAQ 1: My this compound is not dissolving properly in my cell culture medium. What should I do?
This is a common issue, as many organic small molecules have poor aqueous solubility.[2] The standard practice is to first create a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[3]
Troubleshooting Steps:
-
Solvent Selection: Anhydrous, high-purity DMSO is the recommended starting solvent. It is a powerful solvent for many organic molecules and is miscible with water.[3][4]
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM). This minimizes the volume of DMSO added to your cell culture, reducing the risk of solvent-induced toxicity.[2][4]
-
Dissolution Technique: After adding the calculated volume of DMSO to your solid compound, vortex the solution thoroughly. If dissolution is slow, gentle warming (to 37°C) or sonication in a water bath for 5-10 minutes can be effective.[3][5] Always visually inspect the solution to ensure it is clear and free of particulates.[3]
-
Dilution into Aqueous Medium: When preparing your final working solution, add the DMSO stock to your pre-warmed (37°C) cell culture medium and mix immediately and vigorously.[5] This rapid dispersion helps prevent precipitation. Never add aqueous buffer directly to your DMSO stock.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.5%, to avoid solvent toxicity.[2][6] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[2]
Protocol: Determining Kinetic Solubility in Cell Culture Medium
This quick protocol helps estimate the maximum soluble concentration of your compound under your experimental conditions.
Materials:
-
10 mM stock solution of this compound in DMSO.
-
Cell culture medium (pre-warmed to 37°C).
-
Clear microplate or microcentrifuge tubes.
-
Nephelometer or plate reader capable of measuring absorbance at ~620 nm.
Procedure:
-
Prepare a series of dilutions of your compound in your cell culture medium.
-
Incubate the solutions under standard cell culture conditions (37°C, 5% CO₂) for 1-2 hours.[2]
-
Visually inspect for precipitation against a dark background.
-
Quantitatively, measure the turbidity of each solution. The concentration at which a significant increase in turbidity is observed is the estimated kinetic solubility.[7]
FAQ 2: How should I store my this compound stock solution to ensure its stability?
Compound stability is critical for reproducible results. Degradation of your stock solution will lead to a decrease in its effective concentration.
Storage Recommendations:
| Storage Temperature | Solvent | Duration | Key Considerations |
| -20°C or -80°C | DMSO | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3][8] |
| 2-8°C | DMSO/Aqueous | Short-term (days) | Not recommended for long-term storage due to increased risk of chemical degradation.[4] |
Before use, ensure any frozen stock is completely thawed and gently vortexed to redissolve any compound that may have precipitated.[3]
Part 2: In-Assay Troubleshooting
Once you have a properly prepared and stored compound, issues can still arise during the cell-based assay itself.
FAQ 3: I'm not observing any effect of this compound in my assay. What are the common reasons for this?
Observed inactivity can stem from several factors, ranging from the compound itself to the biological system you are using.[2]
Troubleshooting Workflow for Compound Inactivity
Caption: Comparison of an expected vs. an unexpected dose-response curve.
This guide provides a framework for systematically troubleshooting common issues encountered when working with this compound and other small molecules in cell-based assays. Remember that careful planning, meticulous execution, and thoughtful data interpretation are the cornerstones of successful research.
References
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
-
Impact of Passage Number on Cell Line Phenotypes. Cytion. [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
-
What effects does DMSO have on cell assays? Quora. [Link]
-
SMALL MOLECULES. Captivate Bio. [Link]
-
Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. NIH. [Link]
-
Does the number of cell passages affect the activity of drug? ResearchGate. [Link]
-
The Effect of Repeated Passaging on the Susceptibility of Human Proximal Tubular HK-2 Cells to Toxic Compounds. PMC - NIH. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. [Link]
-
How does the passage number of a cell line affect the experimental results? ResearchGate. [Link]
-
Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. [Link]
-
A Dose of Reality About Dose–Response Relationships. PMC - NIH. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Cell culture media impact on drug product solution stability. PubMed. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH. [Link]
-
Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]
-
Designing drug response experiments and quantifying their results. PMC - NIH. [Link]
-
How do I choose the concentration for primary screening in drug discovery process? ResearchGate. [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
-
The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
The role of small molecules in cell and gene therapy. PMC - PubMed Central. [Link]
-
Addressing Variability in Dry Powder Mammalian Cell Culture Media. Drug Development and Delivery. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. NIH. [Link]
-
How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
-
Which concentrations are optimal for in vitro testing? ResearchGate. [Link]
-
Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. [Link]
-
Determining the optimal size of small molecule mixtures for high throughput NMR screening. PubMed. [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]
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- 8. captivatebio.com [captivatebio.com]
mitigating off-target effects of 1-Benzhydryl-3-fluoroazetidine
Technical Support Center: 1-Benzhydryl-3-fluoroazetidine
Introduction
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. This compound is a potent and selective dopamine reuptake inhibitor (DRI). As with any pharmacologically active compound, a thorough understanding and mitigation of potential off-target effects are critical for accurate data interpretation and successful therapeutic development.[1][2] The benzhydryl moiety is a recognized pharmacophore in many neuroactive and antihistaminic drugs, which can sometimes lead to interactions with unintended biological targets.[2][3][4] Similarly, the azetidine ring, while often used to improve properties like metabolic stability and solubility, can present its own challenges due to ring strain.[5][6]
This guide provides a structured approach to identifying, troubleshooting, and mitigating these off-target effects through a series of frequently asked questions, detailed experimental protocols, and strategic workflows.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What are the most probable off-target effects of this compound based on its structure?
A1: The chemical structure suggests two primary sources of off-target activity:
-
The Benzhydryl Moiety: This bulky, lipophilic group is a "privileged" structure in medicinal chemistry, known for binding to various CNS receptors.[2] Based on structurally similar compounds, the most likely off-targets include:
-
Monoamine Transporters: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). Cross-reactivity is common among monoamine transporter inhibitors.
-
Histamine Receptors: Particularly the H1 receptor, a common off-target for many CNS drugs containing a benzhydryl group.[3][4]
-
Muscarinic Acetylcholine Receptors (mAChRs): Potential for anticholinergic side effects.
-
Ion Channels: Notably, cardiac ion channels like hERG, which is a critical safety liability.[7][8][9]
-
-
The Azetidine Ring: While generally incorporated to enhance pharmacokinetic properties, the strained four-membered ring can, in some contexts, lead to unique metabolic pathways or stability issues.[5][6][10] It is less likely to be the primary driver of receptor-level off-target binding compared to the benzhydryl group but should be considered in metabolism and stability studies.
Q2: Why is early-stage off-target screening so important?
A2: Identifying potential safety liabilities and off-target interactions early in the drug discovery process is essential for several reasons.[11][12] It allows for a selectivity-focused structure-activity relationship (SAR) study, which can help mitigate adverse effects while preserving potency at the primary target.[11] Early screening de-risks development, prevents costly late-stage failures, and ensures that the observed biological effects are genuinely due to the intended mechanism of action.[1][13][14]
Q3: What is a standard "safety panel" for a CNS-active compound like this?
A3: A standard in vitro safety pharmacology panel is a battery of assays designed to detect undesirable interactions with targets known to cause adverse events.[13] For a compound like this compound, a comprehensive panel should include, at a minimum:
-
A broad receptor binding panel: Often covering 40-100 targets, including GPCRs, ion channels, and transporters (e.g., Eurofins' SafetyScreen44 or CNS-focused panels).[14][15]
-
hERG Channel Inhibition Assay: To assess the risk of QT prolongation and cardiac arrhythmia.[8][9]
-
Cytochrome P450 (CYP) Inhibition Panel: To evaluate the potential for drug-drug interactions.[11][16][17][18][19] Key isoforms to test include CYP1A2, 2B6, 2C9, 2D6, and 3A4.[16][19]
Section 2: Troubleshooting & Experimental Guides
This section provides actionable guidance for specific issues you may encounter.
Issue 1: My in-cell or in-vivo results are inconsistent with the compound's known potency as a dopamine reuptake inhibitor.
This common issue often points to uncharacterized off-target activity. The solution is a systematic process of elimination and characterization.
Caption: Workflow for identifying and mitigating off-target effects.
-
In Silico Prediction (Hypothesis Generation):
-
Action: Use computational tools to predict potential off-target interactions and toxicities.[20][21] Web servers like ProTox 3.0 can predict toxicity targets, including off-targets for hERG and other liabilities.[22]
-
Rationale: This is a rapid, cost-effective first step to generate a prioritized list of likely off-targets based on structural similarity to known ligands.[23] It helps focus your experimental resources.
-
-
Broad Off-Target Binding Screen (Experimental Confirmation):
-
Action: Submit the compound to a commercial in vitro safety panel (e.g., Eurofins SafetyScreen, Charles River).[7][14] Request a panel that includes key CNS receptors (serotonin, norepinephrine, histamine, muscarinic) and transporters.
-
Rationale: This provides empirical data on where the compound binds. A standard competitive radioligand binding assay is used to determine the percent inhibition at a fixed concentration (e.g., 10 µM) across dozens of targets.[24][25] Significant inhibition (>50%) flags a potential off-target interaction.
-
-
Validate Hits with Dose-Response and Functional Assays:
-
Action: For any "hits" identified in the binding screen, perform full concentration-response curves to determine the binding affinity (Ki or IC50). Follow up with a relevant functional assay (e.g., calcium flux for GPCRs, electrophysiology for ion channels) to determine if the compound is an agonist, antagonist, or channel blocker.
-
Rationale: Binding does not equal function. A compound might bind to a receptor without eliciting a biological response (silent binder) or it could be a potent functional modulator. This step is crucial to understand the physiological relevance of the off-target interaction.
-
Issue 2: The compound shows signs of cardiotoxicity in preliminary animal studies.
Cardiotoxicity is a major reason for drug candidate failure. The primary suspect is often the hERG potassium ion channel.[8][9]
This protocol is based on standard industry practices for assessing hERG liability.[8][26]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Instrumentation: An automated electrophysiology system (e.g., QPatch or SyncroPatch) is used for high-throughput analysis.[8]
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current. The FDA provides recommended standardized protocols.[26]
-
Controls:
-
Procedure:
-
Establish a stable baseline current with the vehicle solution.
-
Apply the test compound at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[8]
-
Measure the percentage inhibition of the hERG tail current at each concentration relative to the baseline.
-
Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.[26]
-
-
Interpretation: An IC50 value below 10 µM is often considered a potential liability, and a therapeutic index (hERG IC50 / therapeutic plasma concentration) of less than 30-fold is a significant concern.
Issue 3: I am observing significant variability in drug efficacy between subjects or experiments, suggesting metabolic instability or drug-drug interactions.
This points to an issue with the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile, specifically its interaction with Cytochrome P450 (CYP) enzymes.[17][18]
This protocol outlines a common method to assess the potential for CYP-mediated drug-drug interactions.[16][17][19][27]
-
System: Use human liver microsomes (HLMs), which contain a mixture of CYP enzymes, or recombinant CYP enzymes for isoform-specific information.[16][19]
-
Probe Substrates: Use a cocktail of specific probe substrates, one for each major CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
-
Procedure:
-
Pre-incubate the test compound at various concentrations with the HLMs and NADPH (as a cofactor).
-
Initiate the reaction by adding the cocktail of probe substrates.
-
After a set incubation time, quench the reaction (e.g., with acetonitrile).
-
Analyze the formation of the specific metabolites from each probe substrate using LC-MS/MS.[19]
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of the test compound relative to a vehicle control.
-
Plot the percent inhibition of each CYP isoform's activity against the test compound concentration to determine the IC50 value for each.
-
-
Interpretation: A low IC50 value (<1 µM) suggests a high potential for clinically relevant drug-drug interactions.[19]
Section 3: Strategies for Mitigation
If significant off-target effects are confirmed, the next step is to mitigate them through medicinal chemistry efforts.
Q4: How can I rationally design a new analog of this compound with reduced off-target activity?
A4: This is a multi-objective optimization problem.[28] The goal is to decrease affinity for the off-target(s) while maintaining or improving affinity for the dopamine transporter.
-
Structure-Activity Relationship (SAR) Guided Modification: This is the cornerstone of mitigation.[29]
-
Hypothesis: If the off-target is, for example, the Histamine H1 receptor, analyze the binding pocket of H1 versus the dopamine transporter. H1 often has an acidic aspartate residue that interacts with a basic nitrogen on its ligands.
-
Action: Synthesize analogs where the basicity of the azetidine nitrogen is modulated, or where steric hindrance is introduced to prevent interaction with the H1 pocket without disrupting binding to the dopamine transporter.[29] For example, adding a substituent to one of the phenyl rings of the benzhydryl group could create a steric clash in the off-target binding site.
-
-
Bioisosteric Replacement:
-
Action: Replace key functional groups with bioisosteres that have similar physical properties but different binding profiles.[29] For instance, if a phenyl ring is implicated in off-target binding, replacing it with a pyridine or thiophene ring can drastically alter the electronic and steric profile, potentially ablating the off-target interaction.
-
Caption: Logic diagram for mitigating off-target effects via SAR.
Section 4: Data Summary Tables
Table 1: Example Off-Target Screening Panel and Interpretation
| Target Class | Example Target | Recommended Assay Type | Potential Liability if IC50 < 1 µM |
|---|---|---|---|
| Transporter | SERT, NET | Radioligand Binding | Altered mood, cardiovascular effects |
| GPCR | Histamine H1 | Radioligand Binding, Functional | Sedation, weight gain |
| GPCR | Muscarinic M1 | Radioligand Binding, Functional | Cognitive impairment, dry mouth |
| Ion Channel | hERG | Automated Patch Clamp | Cardiac Arrhythmia (Torsades de Pointes) |
| Enzyme | CYP3A4, CYP2D6 | LC-MS/MS Metabolite Assay | Drug-Drug Interactions |
Table 2: Troubleshooting Quick Guide
| Observed Issue | Probable Cause | First Action to Take |
|---|---|---|
| Unexpected sedative effect | Histamine H1 receptor antagonism | Run H1 receptor binding and functional assays. |
| Inconsistent results in vivo | Poor metabolic stability / CYP interaction | Perform CYP inhibition and metabolic stability assays. |
| Signs of cardiotoxicity (e.g., QT prolongation) | hERG channel blockade | Perform a hERG patch-clamp assay immediately. |
| Anticholinergic side effects (dry mouth, blurred vision) | Muscarinic receptor antagonism | Screen against a panel of muscarinic receptor subtypes. |
References
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays.
- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-33.
- Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services.
- Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (2021).
- Charité – Universitätsmedizin Berlin. (n.d.). ProTox-3.0 - Prediction of TOXicity of chemicals. Retrieved from Charité – Universitätsmedizin Berlin website.
- Patsnap. (2024). How can off-target effects of drugs be minimised?
- Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
- Valerio, L. G. (2009). Review of Software Tools for Toxicity Prediction.
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
- Wang, H., et al. (2020).
- Slideshare. (n.d.). hERG Assay.
- Lee, S., et al. (2025). Designing Selective Drugs: Multi-Objective Optimization to Mitigate Off-Target Effects.
- BenchChem. (n.d.). Strategies to reduce off-target effects of azetidine derivatives.
- Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from LifeNet Health LifeSciences website.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Banerjee, P., Kemmler, E., Dunkel, M., & Preissner, R. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research.
- Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel.
- U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Singh, S., et al. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach.
- Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay.
- Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 400-408.
- Eurofins Discovery. (n.d.). CNS SafetyScreen panel.
- Eurofins Discovery. (n.d.). Drug Abuse Safety SafetyScreen Panel.
- Liu, Y., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 4(3), 147-155.
- Thornton, E. R., & Henderson, K. W. (2013). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers.
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from The Institute of Cancer Research website.
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
- Singh, G. S., & D'hooghe, M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
- Wiemer, D. F., et al. (2026).
- Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.
- Johnson, T. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1599-1604.
- S. K. Guchhait, et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21899-21915.
- S. K. Guchhait, et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega.
- Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels.
- Capot Chemical Co., Ltd. (2010). MSDS of this compound.
- Creative Bioarray. (n.d.). Receptor Binding Assay.
- Merck. (n.d.). Receptor Binding Assays - Multiwell Plates.
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
- Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48151-48172.
- Oakwood Chemical. (n.d.). This compound hydrochloride.
- Echemi. (n.d.). 1-benzhydryl-3-fluoro-azetidinehydrochloride.
- VSNCHEM. (n.d.). 1H-BENZHYDRYL-3-FLUOROAZETIDINE.
- Chemsigma. (n.d.). This compound [617718-45-3].
Sources
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- 29. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Synthesis of 1-Benzhydryl-3-fluoroazetidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-Benzhydryl-3-fluoroazetidine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the stereoselectivity of your synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your research.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on enhancing stereoselectivity.
Issue 1: Low Diastereoselectivity or Enantioselectivity in the Fluorination Step
Symptoms:
-
Formation of a nearly 1:1 mixture of diastereomers or enantiomers.
-
Difficulty in separating the desired stereoisomer.
Potential Causes and Solutions:
1. Suboptimal Catalyst or Chiral Auxiliary: The choice of catalyst or chiral auxiliary is paramount for achieving high stereoselectivity.
-
Explanation: Chiral catalysts or auxiliaries create a chiral environment around the substrate, favoring the formation of one stereoisomer over the other. The effectiveness of a catalyst depends on its ability to form a well-defined transition state with the substrate.
-
Troubleshooting Steps:
-
Catalyst Screening: If you are employing a catalytic method, screen a variety of chiral catalysts. For fluorination of azetidines, organocatalysts such as chiral thioureas, squaramides, and phosphoric acids have shown promise in related transformations.[1][2] Chiral hydrogen-bonding catalysts, like bis-urea derivatives, can be effective in promoting enantioselective ring-opening of azetidinium salts with a fluoride source.[3][4]
-
Auxiliary Modification: When using a substrate-controlled approach, the chiral auxiliary attached to the azetidine ring plays a crucial role. Consider modifying the auxiliary to increase steric hindrance and direct the incoming nucleophile more effectively. For instance, chiral sulfinamides have been successfully used for the stereoselective synthesis of chiral azetidin-3-ones, which could be precursors to the fluoroazetidine.[5]
-
Catalyst Loading: Optimize the catalyst loading. Insufficient catalyst may lead to a significant background (non-catalyzed) reaction, which is typically non-selective.
-
2. Inappropriate Solvent Choice: The solvent can significantly influence the transition state geometry and, consequently, the stereochemical outcome.
-
Explanation: Solvent polarity can affect the solubility of reactants and catalysts, as well as stabilize or destabilize the transition state. Non-covalent interactions between the solvent and the catalyst-substrate complex can be critical for stereoselectivity.
-
Troubleshooting Steps:
-
Solvent Polarity: Generally, less polar solvents are preferred for reactions involving hydrogen-bond donor catalysis, as highly polar solvents can disrupt the necessary non-covalent interactions.[3] Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to moderately polar (e.g., dichloromethane, diethyl ether).
-
Solvent Screening Table:
-
| Solvent | Polarity Index | Typical Effect on Stereoselectivity |
| Toluene | 2.4 | Often enhances selectivity in organocatalysis |
| Dichloromethane | 3.1 | Good starting point, moderate polarity |
| Diethyl Ether | 2.8 | Can be effective, especially at low temperatures |
| Tetrahydrofuran | 4.0 | May decrease selectivity due to coordination |
| Acetonitrile | 5.8 | Often detrimental to H-bonding catalysis |
3. Unfavorable Reaction Temperature: Temperature affects the activation energies of competing reaction pathways.
-
Explanation: Lowering the reaction temperature generally increases stereoselectivity. This is because the difference in activation energy between the pathways leading to the two stereoisomers becomes more significant relative to the available thermal energy.
-
Troubleshooting Steps:
-
Temperature Optimization: Conduct the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Monitor the reaction progress, as lower temperatures will also decrease the reaction rate.
-
Controlled Cooling: Ensure slow and controlled cooling to maintain a homogeneous reaction mixture and prevent precipitation of reactants or catalysts.
-
Issue 2: Poor Yield of the Desired 3-Fluoroazetidine Product
Symptoms:
-
Low conversion of the starting material.
-
Formation of significant side products.
Potential Causes and Solutions:
1. Inefficient Fluorinating Reagent: The choice and handling of the fluorinating agent are critical for a successful reaction.
-
Explanation: The reactivity and nucleophilicity of the fluoride source can greatly impact the reaction outcome. Common fluorinating agents for nucleophilic fluorination include alkali metal fluorides (e.g., KF, CsF) and amine-HF complexes (e.g., triethylamine trishydrofluoride).[6]
-
Troubleshooting Steps:
-
Reagent Selection: If using an alkali metal fluoride, consider using a phase-transfer catalyst to improve its solubility and reactivity.[2][4] For more challenging substrates, a more reactive fluorinating agent like Selectfluor in combination with a suitable catalyst might be necessary.
-
Reagent Quality: Ensure the fluorinating agent is anhydrous, as water can compete with the fluoride nucleophile and lead to side reactions.
-
2. Substrate Decomposition or Side Reactions: The azetidine ring is strained and can be susceptible to ring-opening or other side reactions under harsh conditions.
-
Explanation: The benzhydryl group can be labile under acidic conditions. The reaction conditions must be carefully controlled to avoid unwanted transformations.
-
Troubleshooting Steps:
-
Reaction pH: If applicable, control the pH of the reaction mixture. The use of non-hygroscopic bases or buffered solutions might be beneficial.
-
Protecting Group Strategy: The N-benzhydryl group is a common protecting group. If it proves to be unstable, consider alternative protecting groups that are more robust under the reaction conditions and can be removed later.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for introducing fluorine at the C3 position of the azetidine ring with stereocontrol?
A1: The main strategies for stereoselective synthesis of 3-fluoroazetidines involve either nucleophilic or electrophilic fluorination approaches, often coupled with the use of chiral catalysts or auxiliaries.
-
Nucleophilic Fluorination of a Precursor: A common method involves the nucleophilic substitution of a suitable leaving group at the C3 position of an azetidine precursor with a fluoride source. To achieve stereoselectivity, this can be done through:
-
Enantioselective Ring Opening: Starting from a prochiral azetidinium species, a chiral catalyst can facilitate the enantioselective ring-opening with a fluoride source, leading to enantioenriched γ-fluoroamines that can be subsequently cyclized.[3][4]
-
Diastereoselective Fluorination: Utilizing a chiral azetidine precursor, often derived from a chiral pool or prepared through an asymmetric synthesis, allows for diastereoselective fluorination. The inherent chirality of the starting material directs the approach of the fluoride nucleophile.
-
-
Electrophilic Fluorination: This approach involves the reaction of an enolate or its equivalent, generated from a suitable azetidine precursor, with an electrophilic fluorinating agent (e.g., Selectfluor). Stereocontrol is typically achieved by using a chiral base or a chiral phase-transfer catalyst.
Q2: How does the N-benzhydryl group influence the stereoselectivity of the fluorination?
A2: The N-benzhydryl group is a bulky substituent that can exert significant steric influence on the conformation of the azetidine ring and the transition state of the fluorination reaction. This steric hindrance can:
-
Direct the Nucleophile: The bulky nature of the benzhydryl group can block one face of the azetidine ring, forcing the incoming fluoride nucleophile to attack from the less hindered face, thereby leading to a higher diastereoselectivity.
-
Influence Catalyst Binding: In a catalyzed reaction, the benzhydryl group can play a role in the binding and orientation of the substrate within the chiral pocket of the catalyst, which is a key factor in determining the enantioselectivity.
Q3: Can computational chemistry be used to predict or improve the stereoselectivity of this synthesis?
A3: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a powerful tool to understand and predict the origins of stereoselectivity.[7] By modeling the transition states of the competing reaction pathways leading to the different stereoisomers, one can:
-
Calculate Energy Differences: Determine the relative energies of the transition states. A larger energy difference between the diastereomeric or enantiomeric transition states corresponds to higher predicted stereoselectivity.
-
Visualize Transition States: Analyze the geometry of the transition states to understand the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that are responsible for the observed selectivity. This insight can guide the rational design of more selective catalysts or substrates.
Section 3: Experimental Protocols & Visualizations
Protocol: General Procedure for Organocatalyzed Enantioselective Fluorination
This protocol is a general guideline and should be optimized for the specific substrate and catalyst system.
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chiral organocatalyst (e.g., a thiourea or squaramide derivative, 5-10 mol%).
-
Addition of Reactants: Add the azetidine precursor (1.0 equivalent) and the chosen anhydrous solvent. Cool the mixture to the desired temperature (e.g., 0 °C to -78 °C).
-
Initiation: Add the fluorinating agent (e.g., Selectfluor, 1.2 equivalents) portion-wise over a period of time to control the reaction rate and temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield and stereoselectivity (diastereomeric ratio or enantiomeric excess) of the purified product using appropriate analytical techniques such as NMR spectroscopy and chiral HPLC.[8]
Workflow for Improving Stereoselectivity
Caption: A workflow diagram for troubleshooting and improving stereoselectivity.
Key Interactions in Chiral Catalyst-Mediated Fluorination
Caption: Interactions in a chiral catalyst-mediated fluorination reaction.
References
-
Roagna, G., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Birmajer, J., et al. (2019). Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides. PubMed Central. Available at: [Link]
-
Roagna, G., et al. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society. Available at: [Link]
-
Van Brabandt, W., et al. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. Available at: [Link]
-
Auria-Luna, F., et al. (2020). Asymmetric Fluorination Reactions promoted by Chiral Hydrogen Bonding‐based Organocatalysts. Advanced Synthesis & Catalysis. Available at: [Link]
-
Approaches to functionalized pyrrolidines and azetidines through transformations of endocyclic enecarbamates and selected pharmaceuticals containing functionalized pyrrolidine and azetidine motifs. (n.d.). ResearchGate. Available at: [Link]
-
Zhang, J., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed. Available at: [Link]
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (2012). PubMed. Available at: [Link]
-
Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. (2017). Royal Society of Chemistry. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
dealing with hygroscopic nature of 1-Benzhydryl-3-fluoroazetidine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing its Hygroscopic Nature
Welcome to the technical support center for 1-Benzhydryl-3-fluoroazetidine hydrochloride. As a Senior Application Scientist, this guide has been developed to provide you with in-depth technical information and practical solutions for the challenges associated with the hygroscopic nature of this compound. Our goal is to ensure the integrity of your experiments and the quality of your research by promoting best practices in handling and storage.
The hygroscopic nature of a compound refers to its tendency to readily absorb moisture from the atmosphere.[1] For this compound hydrochloride, this property can lead to a variety of issues, including clumping, inaccuracies in weighing, and potential chemical degradation, all of which can significantly impact experimental outcomes.[2][3] This guide provides a comprehensive resource to mitigate these risks.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your work with this compound hydrochloride in a question-and-answer format.
Question: My vial of this compound hydrochloride, which was a fine powder, has now formed clumps or a solid mass. What happened, and can I still use it?
Answer: This is a classic sign of moisture absorption.[1] The hydrochloride salt has likely absorbed water from the air, causing the particles to agglomerate.
-
Immediate Action:
-
Tightly reseal the container immediately to prevent further moisture uptake.
-
If possible, place the vial in a desiccator with a fresh desiccant to remove some of the absorbed water.
-
-
Usability Assessment:
-
The primary concern is the accuracy of weighing and the potential for chemical degradation.
-
For applications where precise concentration is critical, it is highly recommended to determine the water content of the material using Karl Fischer titration before use.[4]
-
If you observe significant discoloration or a change in consistency beyond simple clumping, the material may have degraded and should be discarded.
-
Question: I'm struggling to get a stable reading on the analytical balance when weighing out the compound. The mass keeps increasing. Why is this happening and how can I get an accurate weight?
Answer: The increasing mass is a direct result of the compound absorbing atmospheric moisture during the weighing process. This is a common issue with hygroscopic substances.
-
Solutions for Accurate Weighing:
-
Minimize Exposure Time: Have all your equipment and dissolution solvent ready before opening the compound's container. Weigh the desired amount as quickly as possible.[5]
-
Use a Suitable Weighing Vessel: A narrow-mouthed vessel will reduce the surface area exposed to the air.
-
Weighing in a Controlled Environment:
-
Glove Box: The ideal method is to handle and weigh the compound inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).
-
Low Humidity Room: If a glove box is unavailable, perform the weighing in a room with controlled low humidity.[6]
-
-
Weigh by Difference:
-
Pre-weigh a sealed vial containing the compound.
-
Quickly transfer the approximate amount of powder to your reaction vessel.
-
Immediately reseal the original vial and re-weigh it. The difference in weight is the amount of compound transferred.
-
-
Question: I've noticed that the dissolution of the compound in my chosen solvent is slower than expected, or the solution appears slightly cloudy. Could this be related to its hygroscopic nature?
Answer: Yes, absorbed water can affect the dissolution properties of a compound. While hydrochloride salts are generally used to enhance solubility, the presence of excess water can sometimes lead to the formation of less soluble hydrates or affect the wetting properties of the powder.[3]
-
Troubleshooting Steps:
-
Ensure Proper Solvent Choice: Confirm that this compound hydrochloride is fully soluble in the chosen solvent at the desired concentration.
-
Gentle Heating and Sonication: If appropriate for the compound's stability, gentle heating or sonication can aid dissolution.
-
Water Content Consideration: If the problem persists, the absorbed water may be altering the solid-state properties of the compound. Consider drying a small sample under vacuum (if thermally stable) before dissolution to see if this improves the outcome. However, be aware that this may not be suitable for all applications.
-
Frequently Asked Questions (FAQs)
What is the recommended method for storing this compound hydrochloride?
To maintain its quality and prevent moisture absorption, store the compound in a tightly sealed container.[7] For long-term storage, it is best to place the primary container inside a secondary container, such as a desiccator with a color-indicating silica gel desiccant.[2][8] Store in a cool, dry place away from direct light.[9]
How can I determine the exact water content of my sample?
The most accurate and widely accepted method for determining water content in pharmaceutical substances is Karl Fischer titration.[10] This technique is specific to water and is not affected by other volatile components. Both volumetric and coulometric Karl Fischer methods can be used, depending on the expected water content.[11]
Will absorbed moisture affect the purity of the compound?
Absorbed water can potentially lead to hydrolysis of the compound, especially over extended periods or at elevated temperatures. The presence of a fluoro group and an azetidine ring may present specific vulnerabilities to hydrolysis. It is crucial to monitor the purity of the compound, particularly for older samples or those that have been improperly stored. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity and detecting any degradation products.
Is it possible to dry this compound hydrochloride if it has absorbed moisture?
Drying can be attempted, but it must be done with caution. Heating the compound in a vacuum oven at a moderate temperature (well below its melting point of 138-140°C) may remove absorbed water.[12] However, it is essential to first determine if the compound is thermally stable and if heating might cause degradation. A small-scale test is recommended, with pre- and post-drying analysis (e.g., by HPLC) to confirm that no degradation has occurred.
Experimental Protocols
Protocol 1: Best Practices for Handling and Weighing
This protocol outlines the recommended procedure for handling and weighing this compound hydrochloride to minimize moisture absorption.
-
Preparation:
-
Ensure the analytical balance is calibrated and located in an area with minimal air currents and stable temperature.[13]
-
Prepare all necessary equipment: spatulas, weighing paper/boat, and the receiving vessel (e.g., flask with solvent).
-
Allow the container of this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing Procedure (Standard Lab):
-
Minimize the time the primary container is open.
-
Quickly transfer the approximate amount of the compound to a tared weighing vessel.
-
Record the mass as soon as the balance reading stabilizes.
-
Immediately transfer the weighed compound to the receiving vessel.
-
Tightly reseal the primary container and return it to the desiccator.
-
-
Weighing Procedure (Controlled Environment):
-
For optimal results, perform all handling and weighing steps inside a glove box with a dry, inert atmosphere.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content of this compound hydrochloride. The specific parameters may need to be optimized for your instrument and reagents.
-
Instrument and Reagent Preparation:
-
Set up the Karl Fischer titrator (volumetric or coulometric) according to the manufacturer's instructions.
-
Use a suitable Karl Fischer reagent system. For hydrochloride salts, a one-component reagent with a buffered solvent is often suitable to maintain the optimal pH range (5.5-8) for the reaction.[11]
-
-
Titrator Conditioning:
-
Add the solvent to the titration vessel and perform a pre-titration to neutralize any residual water in the solvent and the vessel.
-
-
Standardization (for Volumetric Titration):
-
Accurately weigh a certified water standard (e.g., disodium tartrate dihydrate) and add it to the titration vessel.
-
Titrate to the endpoint and calculate the titer of the Karl Fischer reagent (mg H₂O/mL).
-
-
Sample Analysis:
-
Accurately weigh a sample of this compound hydrochloride and add it to the conditioned titration vessel.
-
Ensure the sample dissolves completely in the solvent. Gentle stirring is usually sufficient.
-
Titrate the sample to the endpoint.
-
-
Calculation:
-
The instrument's software will typically calculate the percentage of water in the sample based on the amount of titrant used, the titer, and the sample weight.
-
Data Presentation
| Parameter | Recommendation | Rationale |
| Storage Condition | Tightly sealed container in a desiccator with fresh desiccant, stored at room temperature (15-25°C).[9] | To minimize exposure to atmospheric moisture and prevent degradation. |
| Weighing Environment | Inside a glove box with an inert atmosphere or a low-humidity room. | To prevent moisture absorption during weighing, ensuring accuracy. |
| Water Content Analysis | Karl Fischer Titration | Gold standard for accurate and specific water content determination in pharmaceuticals.[10] |
| Purity Analysis | High-Performance Liquid Chromatography (HPLC) | To separate and quantify the active compound from any potential degradants. |
Visualizations
Workflow for Handling Hygroscopic this compound hydrochloride
Caption: Troubleshooting guide for achieving accurate weighing of the compound.
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Source not available.
- Best Practices for Chemical Storage in Research Labs. Apollo Scientific. Source not available.
-
Overcoming Challenges with Moisture-Sensitive APIs in Tablets. (2025, December 28). Pharma.Tips. [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. [Link]
-
Hygroscopic material packing. (2023, January 27). ResearchGate. [Link]
-
How to Safely Handle and Store Research Chemicals. (2025, March 25). EXPLORE CHEMS. [Link]
- Karl Fischer Titration Guide. Scribd. Source not available.
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). Molecules, 26(6), 1596. [Link]
-
Troubleshooting Moisture Retention in Hygroscopic Tablet Coatings. (2025, March 6). Pharma.Tips. [Link]
- Development of Karl Fischer Reagents. Source not available.
- Determination of Water Content in Magnesium chloride Using Karl Fischer Titr
-
Hard to Handle API Challenges. Upperton Pharma Solutions. [Link]
-
Five Factors That Can Affect Your Weighing System's Accuracy. Hardy Process Solutions. [Link]
- MSDS of this compound. (2010, July 26). Source not available.
- Water Determination by Karl Fischer Titr
- Water Determination by Karl Fischer Titration. (2016, October 3). Source not available.
-
Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. (2014, April 29). American Pharmaceutical Review. [Link]
-
Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]
-
Moisture sorption isotherm. Wikipedia. [Link]
-
API Hygroscopicity. Pharma Innovation. [https://www.pharmain R&D.com/small-molecule-api-and-api-process-research-and-development/api-characterization/api-hygroscopicity/]([Link] R&D.com/small-molecule-api-and-api-process-research-and-development/api-characterization/api-hygroscopicity/)
-
Moisture Sorption Isotherms. ProUmid. [Link]
-
The Role of Environmental Factors in Weighing Scale Accuracy. Unitest Calibration. [Link]
- How Humidity Affects Weight Scale Accuracy. (2025, February 4). Source not available.
Sources
- 1. This compound hydrochloride [oakwoodchemical.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Water Content in Magnesium chloride Using Karl Fischer Titration [sigmaaldrich.com]
- 5. hardysolutions.com [hardysolutions.com]
- 6. primeusascales.com [primeusascales.com]
- 7. explorechemssspace.quora.com [explorechemssspace.quora.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. globalresearchchem.com [globalresearchchem.com]
- 10. mcckf.com [mcckf.com]
- 11. scribd.com [scribd.com]
- 12. echemi.com [echemi.com]
- 13. unitestcalibration.com [unitestcalibration.com]
Technical Support Center: Analysis of 1-Benzhydryl-3-fluoroazetidine and Its Degradation Products
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-Benzhydryl-3-fluoroazetidine. Its purpose is to provide expert guidance on the analytical methods for detecting its degradation products. This document offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address common challenges encountered during experimental work. The information herein is based on established principles of chemical stability, degradation pathways of related compounds, and extensive experience in analytical method development.
Part 1: Frequently Asked Questions (FAQs) - Understanding Degradation
This section addresses fundamental questions regarding the stability of this compound and the strategies for identifying its potential degradation products.
Q1: What are the likely degradation pathways for this compound under typical stress conditions?
A1: Based on the chemical structure of this compound, two primary degradation pathways are anticipated under forced degradation conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress):
-
Azetidine Ring-Opening: The four-membered azetidine ring is strained and susceptible to nucleophilic attack, particularly under acidic conditions.[1] This can lead to the opening of the ring, forming various isomeric products. The presence of a fluorine atom may influence the regioselectivity of this ring-opening.
-
N-Dealkylation (Cleavage of the Benzhydryl Group): The bond between the nitrogen of the azetidine ring and the benzhydryl group can be susceptible to cleavage, particularly under oxidative and photolytic stress.[2][3] This would result in the formation of 3-fluoroazetidine and benzophenone or benzhydrol. Oxidative cleavage may proceed through an intermediate iminium species, which is then hydrolyzed.[2]
Q2: What are the expected major degradation products?
A2: Based on the pathways described above, the following are potential degradation products:
-
From Azetidine Ring-Opening: Isomeric amino alcohols resulting from the hydrolytic cleavage of the C-N bonds in the azetidine ring.
-
From N-Dealkylation:
-
3-Fluoroazetidine
-
Benzophenone (from oxidation)
-
Benzhydrol (diphenylmethanol)
-
A summary of these potential degradation products is provided in Table 1.
Table 1: Potential Degradation Products of this compound
| Potential Degradant | Chemical Structure | Likely Formation Condition | Analytical Considerations |
| 3-Fluoroazetidine | C₃H₆FN | Oxidative, Photolytic | Highly polar, may require derivatization for good retention in reversed-phase HPLC. |
| Benzophenone | C₁₃H₁₀O | Oxidative, Photolytic | Good UV chromophore, readily detectable by HPLC-UV. |
| Benzhydrol | C₁₃H₁₂O | Reductive or hydrolytic | Good UV chromophore, readily detectable by HPLC-UV. |
| Ring-Opened Isomers | Various | Acidic/Basic Hydrolysis | Polarity will vary; may require gradient elution for separation. |
Q3: How should I design a forced degradation study for this compound?
A3: A systematic forced degradation study should be conducted to identify potential degradation products and to develop a stability-indicating analytical method. The following conditions are recommended as a starting point:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[4]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Solution of the drug substance exposed to UV light (e.g., 254 nm) and visible light for a defined period.
Samples should be taken at various time points and analyzed by a suitable method, such as HPLC-UV/MS, to monitor the formation of degradation products.
Part 2: Troubleshooting Guide for Analytical Methods
This section provides solutions to common problems encountered during the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC Troubleshooting
Q4: I am observing significant peak tailing for the parent compound. What is the cause and how can I fix it?
A4: Peak tailing for amine-containing compounds like this compound is a common issue in reversed-phase HPLC.[5][6]
-
Cause: The basic nitrogen atom in the azetidine ring can interact with acidic residual silanol groups on the surface of the silica-based stationary phase. This secondary interaction leads to a non-ideal chromatographic peak shape.
-
Solutions:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., 2.5-3.5 with formic acid or trifluoroacetic acid). At this pH, the silanol groups are protonated and less likely to interact with the protonated amine.
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column where the residual silanol groups are chemically deactivated.
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte. However, be aware that TEA can suppress MS signal if you are using an LC-MS system.[7]
-
Operate at High pH: Using a hybrid silica or polymer-based column that is stable at high pH (e.g., pH 10), the amine will be in its neutral form, and interactions with deprotonated silanols are minimized.[8]
-
Q5: I am not getting good separation between the parent compound and its degradation products. What should I do?
A5: Achieving adequate resolution is critical for a stability-indicating method.
-
Solutions:
-
Optimize the Gradient: If you are using a gradient elution, adjust the gradient slope. A shallower gradient will provide more time for the separation of closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivity of these solvents can significantly alter the separation.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different stationary phase. For example, a phenyl-hexyl or a polar-embedded phase can offer different selectivity compared to a standard C18 column.
-
Adjust the Temperature: Increasing the column temperature can improve efficiency and may change the selectivity of the separation.
-
LC-MS Troubleshooting
Q6: I am observing a weak MS signal for my parent compound and its potential degradation products. How can I improve the signal intensity?
A6: Poor ionization efficiency is a common challenge in LC-MS.
-
Solutions:
-
Optimize Mobile Phase pH: For positive ion electrospray ionization (ESI), a low pH mobile phase (e.g., with 0.1% formic acid) will promote the protonation of the tertiary amine in this compound, enhancing its ionization.
-
Source Parameter Optimization: Systematically optimize the ESI source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature.[7][9]
-
Check for Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte.[10][11][12] To check for this, infuse a solution of your analyte post-column while injecting a blank matrix sample. A dip in the signal at the retention time of your analyte indicates ion suppression. To mitigate this, improve the chromatographic separation to move the analyte away from the interfering peaks or use a more effective sample preparation technique.
-
Consider a Different Ionization Technique: If ESI is not providing adequate sensitivity, Atmospheric Pressure Chemical Ionization (APCI) could be an alternative, especially for less polar compounds.
-
Q7: I suspect some of my degradation products are too polar to be retained on my C18 column. How can I analyze them?
A7: The potential degradation product, 3-fluoroazetidine, is a small, polar molecule that will likely have poor retention on a traditional C18 column.
-
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar compounds.
-
Derivatization: Derivatizing the amine group with a reagent that adds a non-polar, UV-active, or fluorescent tag can significantly improve its chromatographic retention and detectability.[13][14][15][16] Common derivatizing agents for amines include dansyl chloride, dabsyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl).[14][16][17]
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of polar, ionizable compounds on a reversed-phase column. However, these reagents are often not MS-friendly.
-
Part 3: Experimental Protocols and Visualizations
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal (Solution): Dilute 1 mL of stock solution with 9 mL of purified water. Incubate at 60°C.
-
Thermal (Solid): Place approximately 10 mg of the solid compound in an oven at 105°C.
-
Photolytic: Prepare a 0.1 mg/mL solution in a suitable solvent in a quartz cuvette. Expose to a photostability chamber.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours (or as appropriate).
-
Sample Preparation:
-
For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively.
-
For solid thermal stress, dissolve a known weight in the initial mobile phase to achieve a target concentration.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Generic HPLC-MS Method
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A high-quality, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
UV Detection: Diode array detector scanning from 200-400 nm.
-
MS Detector: A quadrupole or time-of-flight mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350°C
-
Nebulizer Pressure: 45 psi
-
Scan Range: m/z 50-500
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Analytical workflow for degradation product analysis.
References
-
Jemal, M., & Qing, M. (1998). Mixed-mechanism ionization to enhance sensitivity in atmospheric pressure ionization LC/MS. Rapid Communications in Mass Spectrometry, 12(19), 1389-1396. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
Moorchilot, V. S., Aravind, U. K., & Aravindakumar, C. T. (2019). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Available at: [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Available at: [Link]
-
St-Denis, T. G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626-1631. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Tzalavara, E., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 27(23), 8205. Available at: [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Xu, R., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioProcess International. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
Shimadzu. (n.d.). LCMS Troubleshooting Tips. Available at: [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
-
Garcı́a-Ruano, J. L., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5643-5702. Available at: [Link]
-
Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11). Available at: [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]
-
Ledesma, G. N., & Wipf, P. (2011). Model mechanisms of sulfhydryl oxidation by methyl- and benzeneseleninic acid, inhibitors of zinc-finger transcription factors. Bioorganic & Medicinal Chemistry, 19(11), 3449-3458. Available at: [Link]
-
Smith, P. B., & Hultin, P. G. (1998). Oxidative Deprotection of Diphenylmethylamines. Synthetic Communications, 28(15), 2913-2919. Available at: [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
-
Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Benzhydryl compounds. Available at: [Link]
-
Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Available at: [Link]
-
Regalado, E. L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 634-641. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3603542, 3-Fluoroazetidine. PubChem. Available at: [Link]
-
Quesada, K. G., et al. (2019). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. The Yale Undergraduate Research Journal, 2(1). Available at: [Link]
-
Wang, J., et al. (2017). Enhanced photodegradation of diphenhydramine in aqueous solution containing natural sand particles. Environmental Science: Water Research & Technology, 3(4), 675-683. Available at: [Link]
-
Lessard, B. H., et al. (2017). Unexpected Polymer Degradation Mechanisms. Advanced Science News. Available at: [Link]
-
Hoyle, C. E., et al. (1991). Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound. Defense Technical Information Center. Available at: [Link]
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691. Available at: [Link]
Sources
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- 3. Enhanced photodegradation of diphenhydramine in aqueous solution containing natural sand particles - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 15. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
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- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of 1-Benzhydryl-3-fluoroazetidine via ¹H and ¹³C NMR Spectroscopy
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the diverse heterocyclic scaffolds employed in medicinal chemistry, fluorinated azetidines have garnered significant attention due to their unique conformational properties and their ability to modulate physicochemical and pharmacological characteristics. This guide provides an in-depth, experience-driven walkthrough for confirming the structure of 1-Benzhydryl-3-fluoroazetidine, a key intermediate, using the power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Central Role of NMR in Structural Elucidation
While various analytical techniques can provide pieces of the structural puzzle, NMR spectroscopy stands unparalleled in its ability to provide a detailed atom-by-atom map of a molecule's connectivity and stereochemistry. For a molecule like this compound, NMR is not just a tool; it is the definitive arbiter of its structure. The presence of fluorine adds a valuable layer of complexity and information, as the ¹⁹F nucleus can couple with both protons and carbons, providing through-bond connectivity information that is crucial for unambiguous assignment.
Experimental Design: A Proactive Approach to Data Quality
The quality of NMR data is paramount. A poorly designed experiment will invariably lead to ambiguous results, costing valuable time and resources. Here, we outline a battle-tested protocol for acquiring high-quality NMR data for this compound.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Solvent Choice: The choice of solvent is critical as it can influence chemical shifts, particularly for protons attached to or near nitrogen atoms.[1][2] Deuterated chloroform (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. However, for observing potentially exchangeable protons or resolving overlapping signals, a more polar aprotic solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can be beneficial.[3]
-
Concentration: Aim for a sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent. This concentration is typically sufficient to obtain good signal-to-noise in a reasonable timeframe without inducing significant peak broadening due to viscosity or intermolecular interactions.[4]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0 ppm.
-
-
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex multiplets expected in the aromatic and aliphatic regions of the spectrum.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, the number of scans, and the relaxation delay.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is essential for observing each unique carbon environment as a single peak. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to the ¹H experiment.
-
2D NMR Experiments: To definitively assign the structure, a suite of 2D NMR experiments is indispensable:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds (²JHH, ³JHH).[5] It is instrumental in identifying coupled spin systems within the molecule, such as the protons on the azetidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons (¹JCH).[6] It provides an unambiguous link between the proton and carbon spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), and sometimes longer-range couplings. It is the key experiment for piecing together the molecular fragments and confirming the overall carbon skeleton.
-
¹⁹F NMR: A one-dimensional fluorine spectrum, both proton-coupled and decoupled, will provide valuable information on the fluorine environment and its coupling to neighboring protons.
-
-
Logical Workflow for NMR-Based Structure Elucidation
Caption: A logical workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR techniques.
Interpreting the Spectra: A Guided Analysis
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These are predictive values based on known substituent effects and data from similar structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations & Notes |
| Benzhydryl CH | ~4.5 | ~75 | Correlates with the aromatic carbons in the HMBC spectrum. |
| Benzhydryl Aromatic CH | 7.2-7.4 | 127-129 | Complex multiplet in the ¹H spectrum. |
| Benzhydryl Aromatic C (ipso) | - | ~140 | Quaternary carbon, visible in ¹³C and HMBC spectra. |
| Azetidine C2/C4-H | 3.0-3.8 | ~60 | Diastereotopic protons, appearing as complex multiplets. Show COSY correlation with C3-H. |
| Azetidine C3-H | 5.0-5.5 | ~85 (doublet due to ¹JCF) | Downfield shift due to the electronegative fluorine. Large ¹JCF coupling in the ¹³C spectrum. |
| Azetidine C3-F | - | - | The fluorine atom introduces characteristic splitting patterns in both ¹H and ¹³C spectra. |
¹H NMR Analysis
The proton spectrum will be characterized by a complex aromatic region (7.2-7.4 ppm) corresponding to the ten protons of the two phenyl rings. The benzhydryl methine proton will appear as a singlet around 4.5 ppm. The azetidine ring protons will present a more intricate pattern. The proton at C3, being attached to the same carbon as the fluorine atom, will be significantly deshielded and will appear as a complex multiplet further downfield (5.0-5.5 ppm) due to coupling with both the adjacent methylene protons and the fluorine atom. The protons at C2 and C4 are diastereotopic and will appear as two sets of complex multiplets in the range of 3.0-3.8 ppm.
¹³C NMR Analysis
The proton-decoupled ¹³C spectrum will show distinct signals for each unique carbon. The benzhydryl methine carbon will be around 75 ppm. The aromatic carbons will appear in the typical 127-140 ppm region. The azetidine carbons are of particular interest. The C2 and C4 carbons will be in the region of 60 ppm. The C3 carbon, directly bonded to fluorine, will be significantly shifted downfield to around 85 ppm and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 200-250 Hz.[7][8] This large coupling is a definitive indicator of the fluorine's position.
2D NMR for Unambiguous Connectivity
-
COSY: The COSY spectrum will be crucial for establishing the connectivity within the azetidine ring. Cross-peaks will be observed between the C3-H proton and the protons at C2 and C4.
-
HSQC: The HSQC spectrum will directly link each proton to its attached carbon, confirming the assignments made from the 1D spectra.
-
HMBC: The HMBC spectrum is the final piece of the puzzle. Key correlations to look for include:
-
The benzhydryl methine proton to the ipso-carbons of the phenyl rings and to the C2 and C4 carbons of the azetidine ring.
-
The azetidine C2/C4 protons to the benzhydryl methine carbon and to the C3 carbon.
-
The aromatic protons to their neighboring carbons within the phenyl rings.
-
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for this type of structural confirmation, other techniques can provide complementary information.
| Technique | Strengths | Limitations for this Application |
| Mass Spectrometry (MS) | Provides accurate molecular weight and fragmentation patterns. | Does not provide information on connectivity or stereochemistry. Cannot distinguish between isomers. |
| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., C-N, C-F bonds). | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Provides an unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult and time-consuming to obtain. |
Trustworthiness Through Self-Validation
The beauty of the multi-technique NMR approach described here lies in its self-validating nature. The consistency across all spectra – ¹H, ¹³C, COSY, HSQC, and HMBC – provides a high degree of confidence in the final structural assignment. Any inconsistencies would immediately flag a potential issue with the proposed structure, prompting further investigation. The large and characteristic C-F coupling constant serves as a particularly robust internal check on the fluorine's location.
By following this comprehensive and logically structured approach, researchers can confidently and unambiguously confirm the structure of this compound, ensuring the integrity of their downstream research and development efforts.
References
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A Comparative Guide to Glycine Transporter Inhibitors: Profiling 1-Benzhydryl-3-fluoroazetidine Against Key Modulators
Executive Summary: The modulation of synaptic glycine concentrations via the inhibition of glycine transporters (GlyTs) represents a significant therapeutic strategy for a range of central nervous system (CNS) disorders. Glycine transporter type 1 (GlyT1) inhibitors, by elevating synaptic glycine, enhance N-methyl-D-aspartate receptor (NMDAR) function, a pathway implicated in the pathophysiology of schizophrenia.[1][2] Conversely, targeting the glycine transporter type 2 (GlyT2) is being explored for pain management by boosting inhibitory glycinergic neurotransmission.[3] This guide provides an in-depth comparison of 1-Benzhydryl-3-fluoroazetidine, a representative GlyT1 inhibitor, with other key modulators in the field. We will delve into their potency, selectivity, and the experimental methodologies used for their characterization, offering researchers a comprehensive resource for selecting the appropriate tool compound for their studies.
Introduction: The Strategic Importance of Glycine Transporters in Neurotransmission
Glycine is a crucial amino acid in the CNS, acting as both an inhibitory neurotransmitter in the spinal cord and brainstem and as an essential co-agonist, along with glutamate, at NMDARs.[4][5] The precise control of glycine levels in the synaptic cleft is maintained by two high-affinity, Na+/Cl--dependent transporters: GlyT1 and GlyT2.[6]
-
GlyT1: Primarily located on glial cells surrounding glutamatergic synapses, GlyT1 is the main regulator of extracellular glycine levels in forebrain regions.[7] By keeping glycine concentrations subsaturated, GlyT1 tonically modulates NMDAR activity.[1] Inhibition of GlyT1 is hypothesized to increase synaptic glycine, thereby potentiating NMDAR-mediated neurotransmission. This approach is a key strategy for treating the negative symptoms and cognitive impairments associated with schizophrenia, where NMDAR hypofunction is a central theory.[1][2][8]
-
GlyT2: Predominantly found on presynaptic terminals of glycinergic neurons, GlyT2 is responsible for reuptake of glycine into nerve terminals for vesicular storage and subsequent release.[7] Its inhibition leads to an accumulation of glycine in the synaptic cleft of inhibitory synapses, enhancing the activity of inhibitory glycine receptors and offering a promising avenue for novel analgesics.[3]
The distinct roles and localizations of GlyT1 and GlyT2 necessitate the development of highly selective inhibitors to achieve desired therapeutic effects and minimize off-target activity.
Caption: Role of GlyT1 at a glutamatergic synapse.
Comparative Analysis of Glycine Transporter Inhibitors
The landscape of GlyT inhibitors is diverse, ranging from endogenous amino acids to highly potent synthetic molecules that have progressed to clinical trials. This section compares this compound (a structural analog of other potent inhibitors) against a selection of benchmark compounds.
| Compound | Primary Target | IC50 / Ki | Selectivity (vs. other GlyT) | Mechanism | Clinical Status / Key Use |
| This compound Analog (ALX-5407) | GlyT1 | IC50: 3 nM[9][10][11] | Highly selective vs. GlyT2[11] | Non-competitive/Irreversible[11][12] | Preclinical Research Tool[9][11] |
| Sarcosine (N-methylglycine) | GlyT1 | - | Also an NMDAR co-agonist[13][14][15] | Competitive[13][14] | Investigated for Schizophrenia[1] |
| Bitopertin (RG1678) | GlyT1 | IC50: 22-25 nM; Ki: 8.1 nM[16] | Selective vs. GlyT2[16] | Non-competitive[16][17] | Phase III trials for Schizophrenia (discontinued); Investigated for EPP[4][17] |
| Org 25935 | GlyT1 | IC50: 100 nM[18][19][20] | Negligible action on GlyT2[20] | - | Investigated for Schizophrenia and Alcohol Dependence; development stalled[19][21] |
| ALX-1393 | GlyT2 | IC50: ~31 nM[3] | ~100-fold selective over GlyT1[22] | Non-competitive | Preclinical; Analgesic Research[23][24] |
In-depth Analysis:
-
This compound (represented by ALX-5407): This class of compounds, specifically the sarcosine derivative ALX-5407 (also known as NFPS), stands out for its exceptional potency, with an IC50 value in the low nanomolar range (3 nM).[9][10][11] Its high selectivity for GlyT1 over GlyT2 is a critical feature, ensuring targeted modulation of the glutamatergic system without impacting inhibitory glycinergic signaling.[11] The essentially irreversible nature of its inhibition makes it a powerful tool for in vitro and in vivo studies investigating the consequences of sustained GlyT1 blockade.[11] In animal models, it has been shown to increase free glycine levels in the prefrontal cortex and potentiate NMDAR-mediated responses, supporting its use in schizophrenia research.[9][10][25]
-
Sarcosine: As an endogenous amino acid, sarcosine offers a different pharmacological profile. It acts as a competitive inhibitor of GlyT1 but also directly as a co-agonist at the NMDAR glycine site.[13][14][15] This dual mechanism may offer therapeutic advantages but also complicates the interpretation of its effects.[26] Its lower potency compared to synthetic inhibitors is a notable limitation.
-
Bitopertin (RG1678): Bitopertin is a potent, non-competitive GlyT1 inhibitor that reached late-stage clinical trials for schizophrenia.[4][17] While it showed promise in Phase II studies for negative symptoms, it ultimately failed to meet primary endpoints in larger Phase III trials, leading to the discontinuation of its development for this indication.[17] Interestingly, its mechanism of reducing glycine availability for heme synthesis has led to its repurposing for erythropoietic protoporphyria (EPP).[4][27]
-
Org 25935: With a respectable IC50 of 100 nM and high selectivity, Org 25935 was studied for its antipsychotic properties and its potential to reduce alcohol consumption.[18][19][21] Preclinical studies showed it could decrease ethanol intake in rats.[18] However, human trials for schizophrenia did not yield significant improvements, and its development appears to have been halted.[19]
-
ALX-1393 (GlyT2 Inhibitor): Included here for contrast, ALX-1393 is a selective GlyT2 inhibitor. Its development highlights the alternative strategy of targeting inhibitory neurotransmission for conditions like neuropathic pain.[3][23] Studies show it has antinociceptive effects in various animal pain models.[23] However, its clinical utility has been hampered by issues such as poor blood-brain barrier permeability.[3]
Experimental Methodologies for Inhibitor Characterization
The accurate characterization of GlyT inhibitors relies on robust and validated experimental protocols. Below are standardized, step-by-step methodologies for key in vitro assays.
This functional assay directly measures the ability of a compound to inhibit the transport of glycine into cells engineered to express a specific glycine transporter.
Causality: The choice of a radiolabeled substrate ([³H]glycine) allows for highly sensitive and quantitative measurement of transporter activity. The use of cell lines stably expressing either GlyT1 or GlyT2 is crucial for determining inhibitor potency and selectivity. The assay is performed in a sodium- and chloride-containing buffer because glycine transport is dependent on these ions, thus mimicking physiological conditions.[5]
Step-by-Step Methodology:
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1 or GlyT2 into 96- or 384-well plates and culture overnight to allow for adherence.[28]
-
Preparation of Solutions: Prepare a Krebs-Ringer-HEPES (KRH) buffer. Prepare serial dilutions of the test compound (e.g., this compound) and a stock solution of [³H]glycine.
-
Pre-incubation: Gently wash the cell monolayers with KRH buffer. Add the test compound dilutions to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add the [³H]glycine solution to each well to initiate the uptake reaction. The final glycine concentration should be near its Km value for the transporter to ensure sensitive detection of inhibition.
-
Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C. This time is optimized to be within the linear range of glycine uptake.
-
Termination and Washing: Terminate the assay by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of incorporated [³H]glycine using a scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known inhibitor (e.g., sarcosine for GlyT1).[28] Subtract non-specific uptake from all measurements. Plot the percent inhibition versus the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50 value.
Caption: Workflow for a [³H]Glycine Uptake Assay.
This assay measures the affinity of a test compound for the transporter by quantifying its ability to displace a known high-affinity radioligand. It is essential for determining the binding affinity (Ki) of a compound.
Causality: This method directly probes the interaction between the inhibitor and the transporter's binding site (or an allosteric site). The use of cell membranes containing the transporter isolates the binding event from the functional transport process. The Cheng-Prusoff equation is used to convert the measured IC50 value into the Ki value, providing a true measure of binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the target transporter in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate binding buffer.[29] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ORG24598 for GlyT1), and varying concentrations of the unlabeled test compound.[16][29]
-
Defining Non-specific Binding: In a parallel set of wells, include a high concentration of a known non-radiolabeled ligand to saturate the binding sites and determine the level of non-specific binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[29]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.[29][30] The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[29]
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity trapped on each filter using a microplate scintillation counter.[29]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[30]
Conclusion and Future Perspectives
The development of potent and selective glycine transporter inhibitors has provided invaluable tools for neuroscience research and holds significant therapeutic promise. Compounds in the class of this compound, exemplified by the highly potent and selective GlyT1 inhibitor ALX-5407, are crucial for dissecting the role of NMDAR modulation in health and disease.
While early clinical candidates like Bitopertin and Org 25935 have faced setbacks in development for schizophrenia, the GlyT1 inhibitor hypothesis remains a compelling area of investigation.[1] Newer compounds, such as Iclepertin (BI 425809), have shown positive results in Phase II trials for cognitive impairment associated with schizophrenia and have received Breakthrough Therapy Designation from the FDA, reigniting interest in this target.[31][32][33] The continued exploration of GlyT1 inhibitors for cognitive enhancement and the parallel development of GlyT2 inhibitors for pain underscore the broad therapeutic potential of modulating synaptic glycine. Future research will likely focus on optimizing pharmacokinetic properties, improving brain penetrance, and fine-tuning the dose-response relationship to maximize efficacy while ensuring safety.[33]
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The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. (2009). PubMed. [Link]
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The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. (n.d.). WashU Medicine Research Profiles. [Link]
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ORG-25935 - Grokipedia. (n.d.). Grokipedia. [Link]
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Mechanisms of transport and analgesic compounds recognition by glycine transporter 2. (2024). PNAS. [Link]
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Glycine transport inhibitors in the treatment of schizophrenia. (2012). PubMed - NIH. [Link]
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Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543. (2021). ACS Publications. [Link]
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Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia. (2023). PubMed. [Link]
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bitopertin | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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What is the therapeutic class of Bitopertin?. (n.d.). Patsnap Synapse. [Link]
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Novel glycine transporter inhibitor effective for improving cognition in schizophrenia. (2021). Healio. [Link]
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Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain. (2016). PubMed Central. [Link]
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Scientists Elucidate Role of GlyT1 in Anti-schizophrenia Drugs. (2024). Chinese Academy of Sciences. [Link]
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A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935. (2014). Frontiers. [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
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ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter. (2001). PubMed. [Link]
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Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1. (2010). PubMed Central - NIH. [Link]
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Glycine Assay Kit. (n.d.). Cell Biolabs, Inc.. [Link]
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What are the key players in the pharmaceutical industry targeting GlyT1?. (n.d.). Patsnap Synapse. [Link]
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GlyT-1 Inhibitors: From Hits to Clinical Candidates. (n.d.). Semantic Scholar. [Link]
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Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. (2023). PubMed Central. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2014). PubMed Central. [Link]
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Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
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Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. (2011). ResearchGate. [Link]
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Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (n.d.). Wiley Online Library. [Link]
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Glycine Assay Kit. (n.d.). Cell Biolabs, Inc.. [Link]
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MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. (2017). PubMed Central. [Link]
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Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain. (2016). PubMed. [Link]
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The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior. (2004). PubMed Central - NIH. [Link]
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Glycine transporter type-1 and its inhibitors. (2010). PubMed. [Link]
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Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. (2010). PubMed. [Link]
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A Comparative Analysis of Fluorinated vs. Non-Fluorinated Azetidine Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Azetidines and Fluorination in Modern Drug Design
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and conformational rigidity offer a unique three-dimensional architecture that can pre-organize substituents for optimal interaction with biological targets, often leading to enhanced binding affinity and selectivity.[1][2] Furthermore, the sp³-rich character of the azetidine ring can improve physicochemical properties such as solubility and metabolic stability, key attributes for successful drug candidates.[1] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[1]
Parallel to the rise of strained ring systems, the strategic incorporation of fluorine into small molecule inhibitors has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological profile.[3] Fluorination can modulate pKa, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability, ultimately leading to superior pharmacokinetic and pharmacodynamic properties.[3][4]
This guide provides a comprehensive comparative analysis of fluorinated versus non-fluorinated azetidine inhibitors. By examining experimental data, we will elucidate the nuanced effects of fluorination on the performance of this important class of inhibitors, offering valuable insights for researchers and drug development professionals. We will delve into the synthesis of these key building blocks, compare their physicochemical and biochemical properties, and provide detailed protocols for their evaluation.
The Impact of Fluorination on the Physicochemical Properties of Azetidine Scaffolds
The introduction of fluorine to the azetidine ring can significantly alter its fundamental physicochemical properties, namely its basicity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A systematic study of mono- and difluorinated azetidine derivatives alongside their non-fluorinated counterparts provides a clear quantitative picture of these effects.[5]
Basicity (pKa)
The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which can significantly lower the basicity of the azetidine nitrogen. This reduction in pKa can be advantageous in drug design, as it can minimize off-target effects associated with highly basic amines and improve cell permeability.[5]
Lipophilicity (LogP)
The effect of fluorination on lipophilicity is more complex and can vary depending on the position and number of fluorine atoms. While the introduction of a single fluorine atom can sometimes increase lipophilicity, gem-difluorination can lead to a decrease in LogP. This modulation of lipophilicity is a powerful tool for optimizing a compound's solubility and permeability profile.[5]
Table 1: Comparative Physicochemical Properties of Fluorinated and Non-Fluorinated Azetidine Derivatives
| Compound | Structure | pKa | LogP | Microsomal Clearance (µL/min/mg) |
| Non-Fluorinated | ||||
| Azetidine | ![]() |
10.50.1230Monofluorinated 3-Fluoroazetidine
8.78-0.1515Difluorinated 3,3-Difluoroazetidine
6.45-0.4210
Data summarized from a comprehensive study on the physicochemical properties of saturated heterocyclic amines.[5]
Comparative Biological Activity: A Case Study on STAT3 Inhibitors
The true test of the utility of fluorination lies in its impact on biological activity. A compelling example can be found in the development of potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key therapeutic target in oncology. A study of (R)-azetidine-2-carboxamide analogues revealed that the strategic placement of fluorine atoms can significantly enhance inhibitory potency.
Table 2: Comparative Inhibitory Activity of Fluorinated and Non-Fluorinated Azetidine-Based STAT3 Inhibitors
| Compound | R¹ | R² | STAT3 IC₅₀ (µM) |
| Non-Fluorinated Analog | H | H | > 10 |
| Fluorinated Analog 1 | F | H | 0.86 |
| Fluorinated Analog 2 | H | F | 0.75 |
Data extracted from a study on the discovery of novel azetidine amides as STAT3 inhibitors.[6]
The data clearly demonstrates that the introduction of a fluorine atom to the benzoic acid moiety of the inhibitor leads to a dramatic increase in potency against STAT3. This enhancement can be attributed to a combination of factors, including altered electronic properties that may lead to more favorable interactions with the target protein, as well as improved cell permeability.
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for the synthesis of key azetidine building blocks and for the evaluation of critical pharmacological parameters.
Synthesis of Azetidine Building Blocks: A Comparative Workflow
The synthesis of both non-fluorinated and fluorinated azetidine cores is crucial for a systematic comparative analysis. Here, we present a general workflow for the preparation of N-Boc protected 3-azetidinone and its 3-fluoro derivative, which are versatile intermediates for the synthesis of a wide range of inhibitors.
Workflow for the Synthesis of Azetidine Intermediates
Caption: Comparative synthetic workflow for N-Boc-azetidin-3-one and its 3-fluoro derivative.
Detailed Protocol for the Synthesis of N-Boc-azetidin-3-one:
A detailed, multi-step synthesis starting from 1,3-dichloro-2-propanol and benzylamine to form 1-benzylazetidin-3-ol is a common route.[7] Subsequent oxidation, debenzylation, and Boc protection yields the desired N-Boc-azetidin-3-one.[8]
Detailed Protocol for the Synthesis of 3-Fluoro-N-Boc-azetidine:
The fluorination of N-Boc-azetidin-3-ol (a precursor to the ketone) can be achieved using a variety of fluorinating agents. A common method involves the use of diethylaminosulfur trifluoride (DAST).[9]
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a target kinase.
Workflow for Kinase Inhibition Assay
Caption: Workflow for assessing metabolic stability in human liver microsomes.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a solution of human liver microsomes in phosphate buffer. Prepare a solution of the test compound.
-
Incubation Mixture: In a 96-well plate, combine the liver microsome suspension and the test compound. Pre-incubate at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). From this, calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Cell Permeability Assay (Caco-2)
This assay is used to predict the intestinal permeability of a compound.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Step-by-Step Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until a confluent monolayer is formed.
-
Assay Preparation: Wash the cell monolayers with transport buffer.
-
Compound Addition: Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: Incubate the plate at 37°C.
-
Sampling: At specified time intervals, collect samples from the receiver compartment.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the samples.
-
Data Analysis: Calculate the apparent permeability coefficient (Pₐₚₚ) for both A-to-B and B-to-A directions. The efflux ratio (Pₐₚₚ(B-A) / Pₐₚₚ(A-B)) can also be determined to assess active transport.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into azetidine-based inhibitors represents a powerful approach to fine-tuning their pharmacological properties. As demonstrated by the comparative data on physicochemical properties and the case study on STAT3 inhibitors, fluorination can lead to significant improvements in potency, selectivity, and metabolic stability. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the impact of fluorination in their own drug discovery programs.
The future of this field lies in the continued exploration of novel fluorinated azetidine scaffolds and a deeper understanding of the structure-activity relationships that govern their interactions with a broader range of biological targets. As synthetic methodologies for the precise introduction of fluorine become more sophisticated, we can expect to see the development of a new generation of highly optimized azetidine-based therapeutics with superior efficacy and safety profiles.
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
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Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate. [Link]
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A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC. [Link]
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Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (n.d.). NIH. [Link]
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Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. (n.d.). ResearchGate. [Link]
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pKa – LogP plot covered by fluorine-containing and non-fluorinated... (n.d.). ResearchGate. [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]
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Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. (n.d.). PubMed. [Link]
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Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]
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azetidine. (n.d.). Organic Syntheses Procedure. [Link]
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A Technical Guide to the Structure-Activity Relationship of 1-Benzhydryl-3-fluoroazetidine Analogs as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Monoamine Transporters with Novel Scaffolds
The intricate signaling of monoamine neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—is fundamental to mood, cognition, and behavior. The reuptake of these neurotransmitters from the synaptic cleft is mediated by their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Inhibition of these transporters is a clinically validated strategy for the treatment of various neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2] The development of novel monoamine reuptake inhibitors (MRIs) with improved efficacy and safety profiles remains a significant goal in medicinal chemistry.
This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 1-Benzhydryl-3-fluoroazetidine analogs. By examining the interplay of the benzhydryl moiety, the fluoroazetidine core, and various substituents, we aim to provide a comprehensive understanding of their potential as potent and selective MRIs. This analysis is supported by comparative data with structurally related compounds and detailed experimental protocols for their evaluation.
The this compound Scaffold: A Privileged Motif
The this compound scaffold combines several key features that make it an attractive starting point for the design of MRIs. The bulky, lipophilic benzhydryl group is a well-established pharmacophore in numerous centrally acting drugs, known to interact favorably with the hydrophobic pockets of various receptors and transporters.[3][4] The azetidine ring, a four-membered heterocycle, serves as a rigid core that can orient substituents in a defined spatial arrangement. The introduction of a fluorine atom at the 3-position of the azetidine ring can significantly impact the molecule's physicochemical properties, including basicity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[5]
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is intricately linked to their three-dimensional structure. The following sections dissect the contribution of each key structural element to their affinity and selectivity for monoamine transporters.
The Crucial Role of the N-Benzhydryl Group
The N-benzhydryl substituent is a critical determinant of high affinity for the dopamine transporter. This bulky group is thought to engage in hydrophobic interactions within a large binding pocket of the DAT. Variations in the substitution pattern on the phenyl rings of the benzhydryl moiety can significantly modulate potency and selectivity.
-
Substitution on the Phenyl Rings: Electron-withdrawing or electron-donating groups on the phenyl rings can influence the electronic and steric properties of the benzhydryl group, thereby affecting its interaction with the transporter. While specific data for the this compound series is not extensively published, studies on analogous 1-benzhydrylpiperidines and benztropine analogs provide valuable insights. For instance, in benztropine analogs, substitutions on the diphenylmethoxy portion can alter DAT affinity and conformational bias.[3]
The Azetidine Core: A Constrained Piperidine Bioisostere
The azetidine ring can be considered a conformationally restricted bioisostere of the more flexible piperidine ring, which is present in many potent monoamine reuptake inhibitors.[6] This reduced conformational flexibility can lead to higher binding affinity by minimizing the entropic penalty upon binding to the transporter.
-
Ring Size and Conformation: The four-membered azetidine ring holds the N-benzhydryl group and any C-3 substituents in a more defined orientation compared to a six-membered piperidine ring. This can lead to more specific interactions with the target protein. Studies comparing azetidine, pyrrolidine, and piperidine analogs in other contexts have shown that the smaller ring size of azetidine can lead to potent biological activity.[6][7]
The Impact of 3-Fluoro Substitution
The introduction of a fluorine atom at the 3-position of the azetidine ring is a key modification that can profoundly influence the properties of the molecule.
-
Basicity (pKa) Modulation: The electron-withdrawing nature of the fluorine atom is expected to lower the pKa of the azetidine nitrogen. This can affect the ionization state of the molecule at physiological pH, which in turn can influence its ability to cross the blood-brain barrier and its interaction with the transporter binding site.
-
Conformational Effects: The fluorine substituent can influence the puckering of the azetidine ring, which can alter the spatial relationship between the N-benzhydryl group and other substituents.
-
Metabolic Stability: The C-F bond is generally more stable to metabolic oxidation than a C-H bond. Therefore, the 3-fluoro substitution may block a potential site of metabolism, leading to an improved pharmacokinetic profile.[5]
Comparative Analysis with Alternative Scaffolds
To contextualize the potential of this compound analogs, it is instructive to compare them with other well-established classes of monoamine reuptake inhibitors.
| Scaffold | Key Structural Features | Representative Compounds | General Activity Profile |
| 1-Benzhydrylpiperidine | Flexible six-membered ring with a benzhydryl group. | GBR 12909 | Potent and selective DAT inhibitors.[8] |
| Tropane | Rigid bicyclic structure. | Cocaine, WIN 35,428 | Potent DAT inhibitors, often with high abuse liability. |
| Piperidine (3,4-disubstituted) | Flexible six-membered ring with diverse substitution patterns. | (-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate | Potent DAT and SERT inhibitors.[9] |
| Azetidine (general) | Constrained four-membered ring. | Various experimental compounds | Can exhibit potent inhibition of vesicular dopamine uptake.[6] |
The this compound scaffold offers a unique combination of the potent benzhydryl pharmacophore with a conformationally restricted and potentially metabolically stabilized azetidine core. This combination may lead to compounds with a desirable balance of high affinity, selectivity, and favorable pharmacokinetic properties compared to more flexible or metabolically labile alternatives.
Experimental Protocols
The evaluation of novel this compound analogs as monoamine reuptake inhibitors requires robust and standardized in vitro assays. The following are representative protocols for determining the inhibitory potency of these compounds at DAT, SERT, and NET.
Protocol 1: Dopamine Transporter (DAT) Inhibition Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT)
-
[³H]-WIN 35,428 (radioligand)
-
GBR 12909 (non-labeled DAT inhibitor for determining non-specific binding)
-
Test compounds (this compound analogs)
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize hDAT-expressing HEK293 cells in ice-cold binding buffer and prepare a crude membrane suspension.
-
Assay Setup: In a 96-well plate, add binding buffer, varying concentrations of the test compound, [³H]-WIN 35,428 (final concentration ~1-2 nM), and the cell membrane suspension. For total binding, omit the test compound. For non-specific binding, add a high concentration of GBR 12909.
-
Incubation: Incubate the plate at 4°C for 2-3 hours.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.
Protocol 2: Serotonin (SERT) and Norepinephrine (NET) Transporter Inhibition Assays
Similar competitive radioligand binding assays can be performed to determine the inhibitory potency at SERT and NET.
-
For SERT: Use cells expressing hSERT and a suitable radioligand such as [³H]-Citalopram or [³H]-Paroxetine.
-
For NET: Use cells expressing hNET and a radioligand such as [³H]-Nisoxetine.
The general procedure remains the same as for the DAT inhibition assay, with appropriate adjustments for the specific transporter and radioligand.
Visualizing Key Relationships
Logical Flow of SAR Investigation
Caption: Workflow for the investigation of this compound analogs.
Key Structural Modifications and Their Hypothesized Effects
Sources
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- 4. Exploring the structure-activity relationships of [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111), a high-affinity and selective delta-opioid receptor nonpeptide agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Validating Hits from High-Throughput Screens: A Case Study Featuring 1-Benzhydryl-3-fluoroazetidine
In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel chemical matter that modulates biological targets of interest.[1][2][3] However, the initial "hit list" from an HTS campaign is merely the starting point of a rigorous journey to identify true lead compounds.[4] A significant portion of these primary hits are often false positives, arising from a variety of artifacts that can mislead research efforts and consume valuable resources.[5][6][7] Therefore, a robust and systematic hit validation cascade is paramount to ensure the progression of only the most promising candidates.[5][8]
This guide provides an in-depth, technical comparison of methodologies for validating HTS hits, using the hypothetical identification of 1-Benzhydryl-3-fluoroazetidine as a primary hit in a biochemical assay. As a Senior Application Scientist, this guide is structured to not only provide step-by-step protocols but also to instill the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy workflow.
The Challenge: From a Sea of Hits to a Confirmed Modulator
Imagine a scenario where a biochemical screen targeting a novel kinase, "Kinase-X," has identified several hundred potential inhibitors from a library of diverse small molecules. Among these is this compound. Our task is to design and execute a validation strategy to determine if this compound is a genuine and promising modulator of Kinase-X.
Our validation workflow will be designed to answer several critical questions:
-
Is the observed activity of this compound on Kinase-X reproducible?
-
Does the compound exhibit a dose-dependent effect?
-
Is the activity specific to Kinase-X, or is it a result of non-specific interference with the assay components?
-
Does the compound directly engage with the intended target, Kinase-X?
-
Does the compound exhibit undesirable properties, such as cytotoxicity, that would preclude its development?
To address these questions, we will employ a multi-pronged approach encompassing primary hit confirmation, dose-response analysis, orthogonal assays, and counterscreens. We will compare the hypothetical performance of this compound against three other representative compounds from the same screen:
-
Compound A: A known, well-characterized inhibitor of Kinase-X (Positive Control).
-
Compound B: A suspected Pan-Assay Interference Compound (PAIN).[9][10][11]
-
Compound C: A potential cytotoxic agent.
The Hit Validation Cascade: A Step-by-Step Approach
The journey from a primary hit to a validated lead candidate can be visualized as a funnel, where a large number of initial hits are progressively filtered through a series of increasingly stringent assays.
Figure 1: A generalized workflow for HTS hit validation, demonstrating the progression from a primary screen to a validated lead candidate.
Part 1: Primary Hit Confirmation and Dose-Response Analysis
The first crucial step is to re-test the primary hits to confirm their activity and rule out random errors from the initial single-point screen.[4] This is typically done by testing the compounds in triplicate at the original screening concentration.
Following confirmation, a dose-response curve is generated to determine the potency of the compound, most commonly expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[12][13] This involves testing the compound over a range of concentrations.[14][15]
Experimental Protocol: Biochemical Kinase Assay (Fluorescence Polarization)
-
Reagent Preparation:
-
Prepare a stock solution of Kinase-X in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a fluorescently labeled peptide substrate and ATP at appropriate concentrations.
-
Serially dilute this compound and control compounds in DMSO, then further dilute in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the compound dilutions to the wells.
-
Add 5 µL of Kinase-X solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[13]
-
Hypothetical Data Summary
| Compound | Primary Screen Hit? | Confirmed in Triplicate? | IC50 (µM) | Hill Slope |
| This compound | Yes | Yes | 1.2 | 1.1 |
| Compound A (Positive Control) | Yes | Yes | 0.05 | 1.0 |
| Compound B (PAIN) | Yes | Yes | 2.5 | >2.0[10][16] |
| Compound C (Cytotoxic) | Yes | Yes | 5.0 | 0.9 |
Interpretation: this compound shows reproducible, dose-dependent inhibition of the Kinase-X assay with a respectable IC50. The Hill slope is close to 1.0, suggesting a standard binding mechanism. Compound B, the suspected PAIN, exhibits a steep Hill slope, which can be an indicator of non-specific activity such as aggregation.[10][16]
Part 2: Orthogonal Assays and Counterscreens
A critical step in hit validation is to confirm the activity of the compound in an orthogonal assay .[6][17][18] This is an assay that measures the same biological endpoint (in this case, Kinase-X inhibition) but uses a different detection technology.[7] This helps to eliminate false positives that arise from interference with the primary assay's detection method.[5][19]
Concurrently, counterscreens are employed to identify compounds that interfere with the assay technology itself or exhibit undesirable off-target effects.[20][21] For instance, if the primary assay used a luciferase reporter, a counterscreen would test for direct inhibition of the luciferase enzyme.[21]
Experimental Protocol: Orthogonal Assay (TR-FRET)
-
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology that is less susceptible to interference from fluorescent compounds. The assay measures the phosphorylation of a biotinylated substrate by Kinase-X, which is then detected by a europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin (APC) conjugate.
-
Procedure: The protocol is similar to the fluorescence polarization assay, with the following key differences:
-
A biotinylated peptide substrate is used.
-
After the kinase reaction is stopped, a detection mixture containing the europium-labeled antibody and streptavidin-APC is added.
-
The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.
-
Experimental Protocol: Counterscreen (Assay Interference)
-
Objective: To determine if the compounds interfere with the fluorescence polarization signal.
-
Procedure:
-
Run the primary fluorescence polarization assay in the absence of Kinase-X.
-
Add the pre-phosphorylated fluorescent peptide and the test compounds.
-
Measure the fluorescence polarization signal. Any change in the signal indicates interference with the detection method.
-
Comparative Data Analysis
| Compound | Primary Assay IC50 (µM) | Orthogonal Assay (TR-FRET) IC50 (µM) | Assay Interference? | Interpretation |
| This compound | 1.2 | 1.5 | No | Activity confirmed, not an artifact of the primary assay. |
| Compound A (Positive Control) | 0.05 | 0.06 | No | Confirmed active in both assays. |
| Compound B (PAIN) | 2.5 | > 50 | Yes | Likely a false positive due to assay interference. |
| Compound C (Cytotoxic) | 5.0 | 4.8 | No | Activity confirmed, but may have other liabilities. |
Interpretation: this compound's activity is confirmed in the orthogonal TR-FRET assay with a similar IC50 value, significantly increasing our confidence that it is a genuine inhibitor of Kinase-X. In contrast, Compound B is inactive in the orthogonal assay, suggesting it was a false positive in the primary screen.
Part 3: Target Engagement and Selectivity
While biochemical and cell-based assays provide valuable information on a compound's activity, they do not definitively prove direct binding to the intended target.[22][23][24] Biophysical techniques can provide this crucial evidence of target engagement.[5][25] Furthermore, it is essential to assess the selectivity of the compound against other related kinases to understand its potential for off-target effects. Finally, a cytotoxicity assessment is necessary to ensure the compound is not simply killing the cells.[21]
Experimental Workflow for Target Engagement and Selectivity
Figure 2: Workflow for confirming target engagement and assessing the selectivity and cytotoxicity of a validated hit.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.
-
Procedure:
-
Immobilize recombinant Kinase-X onto a sensor chip.
-
Flow different concentrations of this compound over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.
-
Analyze the binding curves to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
-
Experimental Protocol: Cytotoxicity Assay (MTT)
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 24-48 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Final Comparative Data Summary
| Compound | SPR Binding to Kinase-X (KD, µM) | Selectivity (vs. 100 Kinases) | Cytotoxicity (CC50, µM) | Final Assessment |
| This compound | 0.8 | Selective for Kinase-X | > 50 | Validated Hit: Potent, selective, and non-toxic. Ready for lead optimization. |
| Compound A (Positive Control) | 0.04 | Selective for Kinase-X | > 50 | Confirmed Positive Control |
| Compound B (PAIN) | No binding detected | N/A | > 50 | False Positive: No direct target engagement. |
| Compound C (Cytotoxic) | 3.5 | Non-selective | 2.0 | Discard: Cytotoxic and non-selective. |
Conclusion
The rigorous, multi-step validation process outlined in this guide is essential for distinguishing genuine HTS hits from a multitude of artifacts. Through a systematic cascade of hit confirmation, dose-response analysis, orthogonal assays, counterscreens, and biophysical characterization, we have successfully navigated the complexities of hit validation.
In our case study, this compound emerged as a promising, validated hit. It demonstrated reproducible, dose-dependent inhibition of Kinase-X, which was confirmed in an orthogonal assay. Crucially, biophysical analysis confirmed direct target engagement, and subsequent profiling revealed it to be selective and non-toxic. In contrast, other initial hits were systematically eliminated due to assay interference or undesirable properties like cytotoxicity.
This guide underscores the principle that a single data point from a primary screen is not enough. A comprehensive and logically structured validation strategy, grounded in scientific integrity, is the only reliable path to identifying high-quality lead compounds for successful drug discovery programs.
References
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017).
- Improving Therapeutics Discovery with Orthogonal Assay D
- The Importance of Counter Screens in HTS. (n.d.).
- Pan-assay interference compounds. (n.d.). Wikipedia.
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2014).
- Orthogonal Assays: A Comparative Guide to Confirming Small Molecule-Protein Interactions. (n.d.). Benchchem.
- High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed.
- Counter-Screen Service. (n.d.).
- What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. (2021). Michelle Verastegui-Sanchez.
- How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. (2017).
- Applications of Biophysics in High-Throughput Screening Hit Validation. (2012).
- Pan-Assay Interference Compounds (PAINS)
- Validating High-Throughput Screening Hits: A Comparative Guide to Microscopy and Biochemical Assays. (n.d.). Benchchem.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2011). PMC - NIH.
- High Throughput Screening (HTS) Services. (n.d.). Evotec.
- Biochemical assays in drug discovery and development. (2025). Celtarys Research.
- Orthogonal Assay Service. (n.d.).
- Our Process. (n.d.). R. Ken Coit College of Pharmacy - The University of Arizona.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). NIH.
- Statistical analysis of dose-response curves. (2024). Wiley Analytical Science.
- Hit-to-Lead: Hit Valid
- Biochemical & Cell-based Assays. (n.d.). IRBM.
- High Throughput Screening: Methods and Protocols. (2025).
- High-Throughput Screening (HTS). (n.d.). Malvern Panalytical.
- Assay Validation in High Throughput Screening – from Concept to Applic
- Early Validation of HTS hits using X-ray Crystallography. (n.d.).
- How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs.
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- 3-Fluoroazetidine hydrochloride. (n.d.). TargetMol.
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Cross-Reactivity Profiling of 1-Benzhydryl-3-fluoroazetidine: A Comparative Analysis Framework
A definitive cross-reactivity profile for 1-Benzhydryl-3-fluoroazetidine, including its binding affinities (Kᵢ) and functional potencies (IC₅₀) at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, is not publicly available in the current scientific literature or commercial documentation. Extensive searches for experimental data pertaining to the pharmacological activity of this specific compound have not yielded the necessary quantitative results to construct a direct and evidence-based comparison guide as requested.
The benzhydryl moiety is a recognized pharmacophore known to confer affinity for monoamine transporters, suggesting that this compound likely interacts with these targets. However, without empirical data, any claims regarding its specific activity, selectivity, and potential for cross-reactivity would be speculative.
This guide, therefore, will serve as a framework outlining the established methodologies and rationale for conducting a comprehensive cross-reactivity profile of this compound. It will also propose suitable comparators based on structural similarity and known activity profiles, which would be essential for a thorough evaluation once primary experimental data for the target compound becomes available.
The Imperative of Cross-Reactivity Profiling for CNS-Active Compounds
In the development of therapeutics targeting the central nervous system (CNS), particularly those designed to modulate monoamine neurotransmission, a thorough understanding of a compound's interaction with off-target receptors and transporters is paramount. Monoamine transporters—DAT, SERT, and NET—share significant structural homology, which can lead to a lack of selectivity in investigational compounds. This cross-reactivity can result in a complex pharmacological profile with unintended side effects or, conversely, polypharmacology that may be therapeutically beneficial. Therefore, early-stage, in vitro profiling is a critical step in drug discovery to elucidate the selectivity profile and predict the in vivo pharmacological actions of a new chemical entity.
Proposed Structurally-Related Comparators
A meaningful comparison of this compound would involve compounds that share key structural features, such as the benzhydryl group and a small, nitrogen-containing ring. The following compounds are proposed as relevant comparators for which pharmacological data is available:
-
GBR 12909 (Vanoxerine): A well-characterized and highly selective dopamine reuptake inhibitor. Its benzhydryl ether linkage to a piperazine ring makes it a valuable tool for assessing potent and selective DAT inhibition.
-
Modafinil and its Analogues: These compounds feature a diphenylmethyl (benzhydryl) group and are known to interact with DAT. Comparing this compound to this class could provide insights into how modifications to the core structure influence transporter affinity and selectivity.
-
Other Azetidine-Based Monoamine Reuptake Inhibitors: While data on directly analogous 1-benzhydryl-azetidines is scarce, comparisons to other azetidine derivatives that have been characterized at monoamine transporters would be informative for understanding the contribution of the azetidine ring to the overall pharmacological profile.
Methodologies for Determining Cross-Reactivity
To generate the necessary data for a comprehensive comparison, the following well-established in vitro assays are recommended.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine, serotonin, and norepinephrine transporters.
Principle: These are competitive binding assays where the test compound competes with a known high-affinity radioligand for binding to the target transporter expressed in cell membranes. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Experimental Workflow:
Radioligand Binding Assay Workflow. This diagram illustrates the key steps in determining the binding affinity of a test compound for a target transporter.
Data Presentation:
The binding affinities for this compound and its comparators should be presented in a clear, tabular format.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| This compound | Data Needed | Data Needed | Data Needed | Calculated | Calculated |
| GBR 12909 | ~1 | >1000 | >1000 | >1000 | >1000 |
| Modafinil | ~1900 | >10000 | ~305 | >5.2 | ~0.16 |
Note: Kᵢ values for comparators are approximate and sourced from publicly available data for illustrative purposes.
Synaptosomal Uptake Inhibition Assays
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting the uptake of radiolabeled neurotransmitters into synaptosomes.
Principle: This functional assay measures the ability of a compound to block the transport of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into isolated nerve terminals (synaptosomes) that endogenously express the respective transporters. This provides a measure of the compound's functional inhibitory activity.
Experimental Workflow:
Uptake Inhibition Assay Workflow. This diagram outlines the procedure for assessing the functional potency of a compound in blocking neurotransmitter reuptake.
Data Presentation:
The functional potencies should be summarized in a table for easy comparison.
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| This compound | Data Needed | Data Needed | Data Needed |
| GBR 12909 | ~1-6 | >1000 | >1000 |
| Modafinil | ~3000 | >10000 | ~500 |
Note: IC₅₀ values for comparators are approximate and sourced from publicly available data for illustrative purposes.
Interpretation of the Cross-Reactivity Profile
-
Primary Target Identification: The transporter with the lowest Kᵢ and IC₅₀ values would be considered the primary target of this compound.
-
Selectivity Ratios: By calculating the ratio of Kᵢ values (e.g., SERT Kᵢ / DAT Kᵢ), the selectivity of the compound for its primary target over other monoamine transporters can be quantified. A higher ratio indicates greater selectivity.
-
Structure-Activity Relationship (SAR) Insights: Comparing the data for this compound with its structural analogues would provide valuable information on how specific chemical modifications (e.g., the fluorine atom on the azetidine ring) influence potency and selectivity.
-
Prediction of In Vivo Effects: A compound with high affinity and potency for multiple transporters would be expected to have a broader pharmacological profile in vivo. For example, a potent inhibitor of both DAT and NET might exhibit antidepressant and stimulant-like properties.
Conclusion
While a definitive comparative guide on the cross-reactivity of this compound cannot be provided at this time due to the absence of publicly available experimental data, this document outlines the necessary scientific framework for such an evaluation. The generation of binding affinity and functional inhibition data for this compound against the dopamine, serotonin, and norepinephrine transporters is the critical next step. Once this data is obtained, a comprehensive comparison with structurally and functionally related compounds, as proposed herein, will be possible, providing valuable insights for researchers and drug development professionals in the field of neuroscience.
References
Due to the lack of specific data for this compound, the following references provide context on the methodologies and the pharmacology of related compounds.
- Radioligand Binding and Functional Assays for Monoamine Transporters. BenchChem. [URL: A general protocol for these assays is available from various suppliers of reagents and cell lines for transporter research.]
- Comparative Analysis of Dopamine Reuptake Inhibitors. BenchChem.
- Andersen, P. H. (1989). The dopamine-uptake inhibitor GBR 12909: a potent and selective ligand for the dopamine-transporter protein. European Journal of Pharmacology, 166(3), 493-504. [URL: https://www.sciencedirect.com/science/article/abs/pii/0014299989901309]
- Madras, B. K., et al. (2006). Modafinil occupies dopamine and norepinephrine transporters in vivo and modulates the transporters' functions. The Journal of Neuroscience, 26(4), 1111-1123. [URL: https://www.jneurosci.org/content/26/4/1111]
A Comparative Guide to Glycine Transporter 1 (GlyT1) Inhibition: The Clinically-Evaluated Bitopertin versus the Uncharacterized 1-Benzhydryl-3-fluoroazetidine
This guide provides a comprehensive comparison between bitopertin, a well-characterized Glycine Transporter 1 (GlyT1) inhibitor with extensive clinical trial data, and 1-Benzhydryl-3-fluoroazetidine, a compound for which public scientific data on biological efficacy is not available. This comparative analysis is designed for researchers, scientists, and drug development professionals to underscore the critical importance of empirical data in assessing the therapeutic potential of novel chemical entities.
Introduction: The Therapeutic Rationale of GlyT1 Inhibition
The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms.[2] One therapeutic strategy to enhance NMDA receptor function is to increase the synaptic concentration of glycine by inhibiting its reuptake via the Glycine Transporter 1 (GlyT1), which is predominantly expressed on glial cells surrounding synapses.[3][4] This approach has led to the development of several GlyT1 inhibitors, with bitopertin being one of the most extensively studied in clinical settings.
In contrast, this compound is a compound that, while possessing structural motifs found in other CNS-active agents, lacks published data on its biological activity. This guide will delve into the known efficacy of bitopertin and highlight the scientific void surrounding this compound, thereby providing a real-world example of a clinically evaluated drug versus a molecule of unknown potential.
Bitopertin: A Tale of Two Indications
Bitopertin (RG1678) is a potent and selective GlyT1 inhibitor that was initially developed by Roche for the treatment of schizophrenia.[2][5] More recently, its mechanism of action has been repurposed for the treatment of a rare genetic disorder, erythropoietic protoporphyria (EPP).[6]
Mechanism of Action
In the central nervous system, bitopertin non-competitively inhibits GlyT1, leading to an increase in extracellular glycine levels in the synaptic cleft.[5][7] This elevation of the co-agonist enhances the activation of NMDA receptors by glutamate, a mechanism aimed at alleviating the negative and cognitive symptoms of schizophrenia.[2]
In a different physiological context, GlyT1 is also involved in supplying glycine for the initial step of heme biosynthesis in erythroid cells.[8] By inhibiting GlyT1 in this setting, bitopertin reduces the amount of glycine available for heme synthesis, thereby decreasing the production and accumulation of protoporphyrin IX (PPIX), the toxic metabolite in EPP.[6][9]
Figure 1: Mechanism of action of bitopertin in the central nervous system.
Efficacy Data for Bitopertin
Bitopertin underwent extensive clinical evaluation as an adjunctive therapy for the negative and positive symptoms of schizophrenia. While a Phase II proof-of-concept study showed a significant improvement in the Negative Symptom Factor Score, subsequent large-scale Phase III trials (the SearchLyte and FlashLyte/DayLyte studies) did not meet their primary endpoints.[2][5][10][11][12]
| Clinical Trial Phase | Indication | Key Findings | Outcome |
| Phase II | Negative Symptoms of Schizophrenia | Significant improvement in Negative Symptom Factor Score at 10 mg and 30 mg doses compared to placebo in the per-protocol population.[5][13] | Promising |
| Phase III (SearchLyte Program) | Suboptimally Controlled Positive Symptoms | No significant difference from placebo on the PANSS Positive Symptom Factor Score at week 12.[10] | Failed to meet primary endpoint |
| Phase III (FlashLyte & DayLyte) | Persistent Predominant Negative Symptoms | No statistically significant separation from placebo in the PANSS Negative Symptom Factor Score at week 24.[11][12] | Failed to meet primary endpoint |
Following the disappointing results in schizophrenia, the focus of bitopertin's development shifted to EPP. Phase II trials (AURORA and BEACON) have demonstrated promising results, showing that bitopertin significantly reduces PPIX levels and improves clinical outcomes for patients.
| Clinical Trial Phase | Indication | Key Findings | Outcome |
| Phase II (AURORA) | Erythropoietic Protoporphyria (EPP) | Significant, dose-dependent reduction in whole blood PPIX levels. The 60 mg dose led to a significant reduction in the rate of phototoxic reactions and improved patient-reported outcomes. | Positive |
| Phase II (BEACON) | Erythropoietic Protoporphyria (EPP) | Significant and sustained reductions in PPIX levels. Dose-dependent increase in cumulative total time in light without pain. | Positive |
This compound: A Molecule of Unknown Efficacy
In stark contrast to bitopertin, there is a notable absence of publicly available scientific literature detailing the biological activity of this compound. Searches of chemical and scientific databases primarily yield listings from chemical suppliers, providing basic information such as its CAS number (617718-45-3), molecular formula (C16H16FN), and molecular weight.
The benzhydryl moiety is a common scaffold in a variety of centrally acting drugs, and azetidine derivatives have been explored as GlyT1 inhibitors.[11] However, the presence of these structural features alone is not a predictor of biological activity or therapeutic efficacy. Without empirical data, any potential for this compound to act as a GlyT1 inhibitor or to have any other therapeutic effect remains purely speculative.
Experimental Protocols for Efficacy Evaluation of GlyT1 Inhibitors
To underscore the type of research that would be necessary to characterize a compound like this compound, the following are representative experimental protocols for evaluating GlyT1 inhibitors.
In Vitro GlyT1 Inhibition Assay
This assay determines the potency of a compound to inhibit the reuptake of glycine by GlyT1.
Objective: To determine the IC50 value of a test compound for human GlyT1.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GlyT1 are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., bitopertin as a positive control) for a specified time.
-
Glycine Uptake: A solution containing a fixed concentration of radiolabeled [3H]-glycine is added to each well, and the plate is incubated to allow for glycine uptake.
-
Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. Cells are then lysed to release the intracellular contents.
-
Quantification: The amount of [3H]-glycine taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control (no compound). The IC50 value is determined by fitting the data to a dose-response curve.
Figure 2: General experimental workflow for evaluating a novel GlyT1 inhibitor.
In Vivo Preclinical Model: MK-801-Induced Cognitive Deficits
This animal model is used to assess the potential of a compound to reverse cognitive impairments relevant to schizophrenia.
Objective: To evaluate the efficacy of a test compound in improving cognitive performance in a rodent model of NMDA receptor hypofunction.
Methodology:
-
Animal Subjects: Adult male Sprague-Dawley rats are used.
-
Cognitive Deficit Induction: A non-competitive NMDA receptor antagonist, such as MK-801, is administered to the animals to induce cognitive deficits.
-
Compound Administration: The test compound is administered at various doses, typically via oral gavage or intraperitoneal injection, prior to the behavioral testing.
-
Behavioral Assay (Novel Object Recognition Test):
-
Familiarization Phase: Each rat is placed in an open field arena with two identical objects and allowed to explore for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.
-
-
Data Analysis: A discrimination index is calculated to quantify memory performance. An improvement in the discrimination index in the compound-treated group compared to the vehicle-treated MK-801 group indicates pro-cognitive efficacy.
Comparative Analysis and Future Directions
The comparison between bitopertin and this compound is a study in contrasts. Bitopertin is a compound with a well-defined mechanism of action and a wealth of clinical data that, while not leading to approval for its initial indication, has paved the way for a potential new therapy in a rare disease.[5] This journey highlights the complexities of drug development, where a deep understanding of a compound's pharmacology can lead to new therapeutic applications.
This compound, on the other hand, represents the starting point for any potential drug discovery program. It is currently a chemical entity without a known biological profile. To ascertain its potential, it would need to undergo a rigorous evaluation process, beginning with in vitro assays to determine its affinity and selectivity for GlyT1 and other potential targets. If promising, this would be followed by in vivo studies in animal models to assess its efficacy, pharmacokinetics, and safety.
This guide serves as a reminder that while structural similarities can provide a rationale for investigation, they are no substitute for robust experimental data. The path from a chemical structure to a clinically effective drug is long and requires a systematic and evidence-based approach.
References
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A Researcher's Comparative Guide to Confirming the Stereochemistry of Synthesized 1-Benzhydryl-3-fluoroazetidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of efficacy and safety. For novel compounds such as 1-Benzhydryl-3-fluoroazetidine, a fluorinated azetidine derivative with potential pharmacological applications, unambiguous confirmation of its stereochemistry is a non-negotiable step in the development pipeline. This in-depth technical guide, designed for the discerning researcher, provides a comparative analysis of key analytical techniques for this purpose. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your stereochemical assignments.
The Stereochemical Imperative in Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, has profound implications in pharmacology. Enantiomers, the pairs of mirror-image molecules, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, toxic. The thalidomide tragedy of the mid-20th century serves as a stark reminder of this principle. Therefore, the synthesis and characterization of single-enantiomer drugs are paramount. For a molecule like this compound, the orientation of the fluorine atom at the C3 position will dictate its interactions with biological targets.
Comparative Analysis of Stereochemical Confirmation Techniques
The choice of analytical technique for stereochemical confirmation depends on various factors, including the physical properties of the analyte, the required level of accuracy, sample availability, and the stage of research. Here, we compare four powerful methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's Amide Analysis, ¹⁹F NMR with Chiral Solvating Agents, and the definitive but often challenging X-ray Crystallography.
Data at a Glance: A Comparative Overview
| Feature | Chiral HPLC | Mosher's Amide Analysis (NMR) | ¹⁹F NMR with Chiral Solvating Agents | X-ray Crystallography |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase. | Formation of diastereomeric amides with distinct NMR spectra. | Formation of transient diastereomeric complexes with distinct ¹⁹F NMR signals. | Diffraction of X-rays by a single crystal lattice. |
| Sample State | Solution | Solution | Solution | Solid (single crystal) |
| Sample Amount | µg to mg | mg | mg | µg to mg |
| Analysis Time | Minutes to hours | Hours to a day | Minutes to hours | Days to weeks (including crystallization) |
| Primary Output | Enantiomeric excess (% ee) | Enantiomeric excess (% ee), Absolute configuration | Enantiomeric excess (% ee) | Absolute configuration |
| Key Advantage | High throughput, excellent for ee determination. | Provides both ee and absolute configuration from the same experiment. | High sensitivity and resolution for fluorinated compounds. | Unambiguous determination of absolute configuration. |
| Main Limitation | Requires method development; does not directly provide absolute configuration. | Derivatization required; can be complex for hindered amines. | Requires a suitable chiral solvating agent; may not provide absolute configuration. | Requires a suitable single crystal, which can be difficult to obtain. |
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Excess
Chiral HPLC is a cornerstone technique for determining the enantiomeric purity of a synthesized compound. The separation of enantiomers is achieved by their differential interaction with a chiral stationary phase (CSP). For a secondary amine like this compound, polysaccharide-based CSPs are often a good starting point for method development.[1][2] The bulky benzhydryl group will significantly influence the chiral recognition mechanism, making the selection of the appropriate CSP and mobile phase crucial.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Begin by screening a set of polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC) with a mobile phase consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol).[2]
-
Mobile Phase Optimization: Vary the ratio of the non-polar solvent and alcohol to optimize the resolution and retention times.
-
Additive Selection: For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., diethylamine or butylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.[1]
-
Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, and precision to ensure reliable quantification of the enantiomeric excess.
Workflow for Mosher's amide analysis.
¹⁹F NMR with Chiral Solvating Agents: A Sensitive Probe for Fluorinated Chirality
Given the presence of a fluorine atom in this compound, ¹⁹F NMR spectroscopy offers a highly sensitive and selective method for determining enantiomeric excess. [3]The use of a chiral solvating agent (CSA) induces a diastereomeric interaction with the enantiomers in solution, leading to separate signals in the ¹⁹F NMR spectrum. This method is often rapid and requires no covalent derivatization.
Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Baseline Spectrum: Acquire a baseline ¹⁹F NMR spectrum of the sample.
-
Addition of CSA: Add a small amount of a suitable chiral solvating agent (e.g., a chiral alcohol or a chiral acid) to the NMR tube.
-
Titration and Acquisition: Acquire a series of ¹⁹F NMR spectra while incrementally adding the CSA. Monitor for the separation of the fluorine signal into two distinct peaks corresponding to the two enantiomers.
-
Quantification: Once baseline separation is achieved, integrate the areas of the two signals to determine the enantiomeric ratio and calculate the % ee. [4]
Workflow for ¹⁹F NMR analysis with a CSA.
X-ray Crystallography: The Gold Standard for Absolute Configuration
X-ray crystallography provides the most definitive and unambiguous determination of the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined.
The primary challenge of this technique is the need to grow a high-quality single crystal suitable for X-ray diffraction. This can be a time-consuming and often unpredictable process, particularly for complex organic molecules.
Experimental Workflow: X-ray Crystallography
-
Crystallization: The synthesized this compound must be crystallized to obtain single crystals of sufficient size and quality. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or layering techniques.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, especially if a heavy atom is present in the structure or the crystal diffracts to a high resolution.
Workflow for X-ray crystallography.
Conclusion: A Multi-faceted Approach to Stereochemical Confirmation
Confirming the stereochemistry of a novel compound like this compound requires a thoughtful and often multi-pronged analytical strategy. While chiral HPLC is the go-to method for routine determination of enantiomeric excess, NMR-based techniques such as Mosher's amide analysis provide the added advantage of potentially determining the absolute configuration. The presence of a fluorine atom makes ¹⁹F NMR with a chiral solvating agent a particularly attractive and sensitive option for ee determination. Ultimately, for an unambiguous and definitive assignment of absolute configuration, X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained.
By understanding the principles, strengths, and limitations of each of these powerful techniques, researchers can confidently and accurately characterize the stereochemistry of their synthesized molecules, a critical step in the journey from a promising compound to a potential therapeutic.
References
- Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(7), 2451–2458.
- BenchChem. (2025). A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride.
- BenchChem. (2025).
- Zhang, G., et al. (2014). Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine. Magnetic Resonance in Chemistry, 52(11), 662-667.
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Phenomenex. (n.d.). Chiral HPLC Method Development.
- Latypov, S. K., et al. (1996). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. The Journal of Organic Chemistry, 61(25), 8569-8577.
- Gouverneur, V., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250-2253.
- Kim, H., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441-1446.
- Wenzel, T. J., & Wilcox, C. S. (2016). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Jang, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441–1446.
- Gouilleux, B., et al. (2018). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 143(21), 5195-5203.
- Nabeshima, T., et al. (2018).
- Jones, G. B. (2005). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Kellenbach, E. R., et al. (2005). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Chirality, 17(S1), S136-S143.
- Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(7), 2451–2458.
- Freedman, T. B., et al. (2003). Determination of the absolute configuration and solution conformation of a novel disubstituted pyrrolidine acid A by vibrational circular dichroism. Chirality, 15(9), 743-758.
- Kellenbach, E. R., et al. (2001). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 13(5), 14-19.
- Matczak, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
- Kim, H., et al. (2021). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. Journal of the American Chemical Society, 143(34), 13636-13643.
- Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663.
- Polavarapu, P. L. (2002). VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda. Organic & Biomolecular Chemistry, 1, 3189-3195.
- Bolchi, C., et al. (2019). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. Tetrahedron: Asymmetry, 30(1), 1-8.
- Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-758.
- Snatzke, G. (1996). Mosher's Amide-Based Assignment of the Absolute Configuration of Phantasmidine. Angewandte Chemie International Edition in English, 35(13-14), 1571-1573.
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- ChemicalBook. (n.d.). (S)-3-FLUORO-PYRROLIDINE(136725-54-7) 1H NMR spectrum.
- Merten, C., & Hartwig, A. (2019). Algorithm increases certainty of stereochemical assignments in flexible molecules.
- Sigman, M. S., & Werner, E. W. (2016). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry, 81(3), 1144-1155.
- Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(11), 3326.
- van der Meer, J. R., et al. (2021). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism.
- Harada, N. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Journal of Synthetic Organic Chemistry, Japan, 62(12), 1226-1236.
- Piska, K., et al. (2013). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis, 21(1), 93-97.
- Lindner, W., & Lämmerhofer, M. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Amino Acids, 40(2), 527-532.
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- Lozada, M. C., et al. (2003). SOLUTION NMR AND X-RAY CRYSTAL STRUCTURES OF NEW CHIRAL 1,4-OXAZEPINIUM HETEROCYCLES AND THEIR INTERMEDIARIES FROM THE REACTION OF 2,4-PENTANEDIONE WITH A-L-AMINOACIDS AND (R)-(-)-2-PHENYLGLYCINOL. Journal of Heterocyclic Chemistry, 40(5), 839-846.
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bioassay validation for novel compounds derived from 1-Benzhydryl-3-fluoroazetidine
An In-Depth Guide to Bioassay Validation for Novel 1-Benzhydryl-3-fluoroazetidine Derivatives
Introduction: Navigating the Challenges of Novel Compound Characterization
The discovery of novel chemical entities, such as derivatives of this compound, presents both exciting therapeutic opportunities and significant analytical challenges. The benzhydryl moiety is a well-established pharmacophore in central nervous system (CNS) active compounds, often associated with activity at monoamine transporters like the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The introduction of a fluoroazetidine ring can modulate potency, selectivity, and pharmacokinetic properties. Therefore, rigorous and validated bioassays are paramount to accurately characterizing the biological activity of these novel compounds and guiding their development.
This guide provides a comprehensive comparison of bioassay methodologies for the validation of novel this compound derivatives, with a focus on monoamine transporter targets. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a framework for robust data interpretation.
Comparative Analysis of Bioassay Formats: Binding vs. Functional Assays
The initial characterization of novel compounds typically involves a tiered approach, starting with binding assays to determine affinity for the target, followed by functional assays to assess the compound's effect on target activity.
| Assay Type | Principle | Pros | Cons | Key Validation Parameters |
| Radioligand Binding Assay | Measures the direct interaction of a radiolabeled ligand with the target protein. Competition with the test compound displaces the radioligand, allowing for the determination of binding affinity (Ki). | High sensitivity and specificity. Well-established methodology. Provides direct measure of target engagement. | Requires handling of radioactive materials. Does not provide information on functional activity (agonist, antagonist, or allosteric modulator). | Saturation binding analysis (Kd, Bmax), competition binding analysis (IC50, Ki), non-specific binding determination. |
| Fluorescent Substrate Uptake Assay | Measures the functional activity of the transporter by monitoring the uptake of a fluorescent substrate. Inhibitors will block this uptake, leading to a decrease in the fluorescent signal. | Non-radioactive. Provides a direct measure of transporter function. High-throughput screening (HTS) compatible. | Susceptible to interference from fluorescent compounds. Indirect measure of binding. | Z'-factor, signal-to-background ratio (S/B), IC50, confirmation of transport mechanism. |
| Scintillation Proximity Assay (SPA) | A radioligand binding assay where the radiolabel is in close proximity to a scintillant-coated bead. Binding of the radioligand to the target protein immobilized on the bead brings the radioisotope close to the scintillant, generating a light signal. | Homogeneous assay format (no wash steps). Amenable to HTS. Reduced radioactive waste compared to traditional filtration assays. | Potential for quenching or color interference from test compounds. Requires specific reagents and instrumentation. | IC50, Ki, Z'-factor, signal window. |
Experimental Workflow for Bioassay Validation
A robust bioassay validation workflow is essential to ensure the reliability and reproducibility of the data. This workflow can be broken down into several key stages:
Caption: A three-phase workflow for robust bioassay validation.
Detailed Experimental Protocol: Dopamine Transporter (DAT) Uptake Assay
This protocol describes a fluorescent substrate-based uptake assay for measuring the inhibitory activity of novel this compound derivatives on the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT)
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescent substrate: e.g., ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide)
-
Reference inhibitor: GBR 12909
-
Test compounds (this compound derivatives)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed hDAT-expressing HEK293 cells into 96-well plates at a density of 40,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.
-
Assay Initiation:
-
Wash the cells once with assay buffer.
-
Add 50 µL of the diluted test compounds or reference inhibitor to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
-
Substrate Addition: Add 50 µL of the fluorescent substrate (e.g., 10 µM ASP+) to all wells.
-
Signal Detection: Immediately begin kinetic reading of the fluorescence signal (e.g., excitation 485 nm, emission 610 nm) every minute for 30 minutes.
-
Data Analysis:
-
Calculate the initial rate of uptake (slope of the linear portion of the kinetic curve).
-
Normalize the data to the vehicle control (100% activity) and a high concentration of the reference inhibitor (0% activity).
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 values.
-
Signaling Pathway of Monoamine Transporters
The following diagram illustrates the mechanism of action of monoamine transporters and how inhibitory compounds block this process.
Caption: Mechanism of dopamine reuptake and its inhibition.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the bioassay results, a self-validating system should be implemented. This involves running parallel assays and including appropriate controls in every experiment:
-
Target-Specific Cell Line vs. Parental Cell Line: Comparing the activity of the compounds in the hDAT-expressing cell line versus the parental HEK293 cell line will confirm that the observed effect is target-specific.
-
Known Inhibitors: Including a well-characterized inhibitor with a known potency (e.g., GBR 12909 for DAT) in each assay serves as a positive control and allows for the monitoring of assay performance over time.
-
Counter-Screening: Screening the compounds against other monoamine transporters (SERT, NET) and a panel of unrelated targets is crucial to determine selectivity and identify potential off-target effects.
Conclusion
The validation of bioassays for novel compounds such as this compound derivatives is a critical step in the drug discovery process. By employing a systematic approach that includes a thorough comparison of assay formats, a rigorous validation workflow, and the implementation of self-validating systems, researchers can generate reliable and reproducible data. This, in turn, enables a more accurate characterization of the pharmacological profile of these compounds and facilitates informed decision-making in their advancement towards clinical development.
References
-
Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Principles of early drug discovery. S. M. Paul, et al. Nature Reviews Drug Discovery. [Link]
-
High-Throughput Screening: A Practical Approach. Edited by W. P. Janzen. Methods in Molecular Biology. [Link]
-
A review of the progress in the development of dopamine transporter inhibitors for the treatment of central nervous system disorders. M. M. S. Abdel-Halim, et al. European Journal of Medicinal Chemistry. [Link]
A Researcher's Guide to Assessing the Selectivity of 1-Benzhydryl-3-fluoroazetidine for Glycine Transporter 1 (GlyT1) over Glycine Transporter 2 (GlyT2)
For researchers and drug development professionals, the precise targeting of therapeutic agents is paramount. In the realm of neuroscience, the glycine transporters GlyT1 and GlyT2 represent critical, yet distinct, targets for modulating glycinergic neurotransmission. While both transporters are responsible for the reuptake of glycine, their differential distribution and physiological roles necessitate the development of highly selective inhibitors.[1][2] GlyT1 is predominantly found in glial cells and at glutamatergic synapses, where it regulates glycine levels for NMDA receptor co-agonism.[3][4] In contrast, GlyT2 is primarily located at the presynaptic terminals of glycinergic neurons, where it is crucial for replenishing glycine into synaptic vesicles for inhibitory neurotransmission.[5][6]
This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 1-Benzhydryl-3-fluoroazetidine , for GlyT1 over GlyT2. We will delve into the experimental design, provide detailed protocols for robust in vitro assays, and offer insights into the interpretation of the resulting data. This guide is intended to equip researchers with the necessary tools to rigorously evaluate the selectivity profile of this, and other, potential GlyT inhibitors.
The Importance of Selectivity: GlyT1 vs. GlyT2
The distinct roles of GlyT1 and GlyT2 in the central nervous system underscore the need for selective inhibitors. Inhibition of GlyT1 is being explored as a therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia, by enhancing glutamatergic signaling.[7][8] Conversely, inhibiting GlyT2 is a promising approach for managing chronic pain by potentiating inhibitory glycinergic signaling in the spinal cord.[9][10] A lack of selectivity could lead to off-target effects and a complex pharmacological profile, potentially confounding clinical outcomes. Therefore, a thorough assessment of a compound's activity at both transporters is a critical step in its preclinical development.
Experimental Workflow for Assessing Selectivity
The core of this investigation lies in determining the half-maximal inhibitory concentration (IC50) of this compound for both GlyT1 and GlyT2. A significantly lower IC50 for GlyT1 compared to GlyT2 will indicate the desired selectivity. The primary method for this determination is a cell-based radiolabeled glycine uptake assay.[11][12]
Caption: A generalized workflow for determining the selectivity of a test compound for GlyT1 over GlyT2.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and reference compounds.
Protocol 1: Cell Line Generation and Maintenance
Rationale: The use of stable cell lines overexpressing a single transporter subtype is crucial for isolating the activity of the test compound on each target without confounding variables from endogenous transporter expression. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth characteristics and low endogenous transporter activity.[11]
Methodology:
-
Cell Culture: Culture CHO-K1 or HEK293 cells in appropriate media (e.g., DMEM/F-12 for CHO, DMEM for HEK293) supplemented with 10% fetal bovine serum and penicillin/streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Transfect cells with expression vectors containing the cDNA for human GlyT1 or human GlyT2 using a suitable transfection reagent.
-
Selection: Select for stably transfected cells by adding an appropriate antibiotic (e.g., G418) to the culture medium.
-
Clonal Expansion and Validation: Isolate and expand individual antibiotic-resistant colonies. Validate the expression and function of GlyT1 or GlyT2 in each clone using a preliminary [³H]glycine uptake assay.
-
Cell Banking: Cryopreserve validated high-expressing cell lines for future use to ensure consistency between experiments.[13]
Protocol 2: [³H]Glycine Uptake Assay
Rationale: This functional assay directly measures the ability of a compound to inhibit the transport of glycine into the cell.[14] By running parallel assays with GlyT1- and GlyT2-expressing cells, a direct comparison of inhibitory potency can be made.
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1 or GlyT2
-
[³H]Glycine (specific activity > 15 Ci/mmol)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Wash Buffer: Ice-cold HBSS
-
Lysis Buffer: 0.1 N NaOH or 1% SDS
-
Scintillation cocktail
-
Test Compound: this compound
-
Reference Inhibitors: A known selective GlyT1 inhibitor (e.g., NFPS) and a known selective GlyT2 inhibitor (e.g., ALX-1393) for assay validation.[1][15]
Methodology:
-
Cell Plating: Seed the GlyT1- and GlyT2-expressing cells into separate 96-well plates to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer. A typical concentration range would span from 1 nM to 100 µM. Also prepare dilutions of the reference inhibitors.
-
Assay Initiation:
-
Wash the cell monolayers twice with assay buffer.
-
Add the various concentrations of the test compound, reference inhibitors, or vehicle (for control wells) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
-
Glycine Uptake:
-
Add [³H]glycine to each well at a final concentration close to its Km value for the respective transporter (typically in the low µM range).
-
Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. This time should be within the linear range of glycine uptake, which should be determined in preliminary experiments.
-
-
Assay Termination and Lysis:
-
Rapidly aspirate the assay solution and wash the cells three times with ice-cold wash buffer to remove unincorporated [³H]glycine.
-
Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis and Interpretation
-
Calculating Percent Inhibition:
-
Total Uptake: Radioactivity in wells with vehicle control.
-
Non-specific Uptake: Radioactivity in wells with a high concentration of a known potent inhibitor (e.g., 1 mM sarcosine for GlyT1) to block transporter-mediated uptake.
-
Specific Uptake: Total Uptake - Non-specific Uptake.
-
Percent Inhibition: 100 * (1 - (Specific uptake with compound / Specific uptake with vehicle))
-
-
IC50 Determination:
-
Selectivity Index:
-
The selectivity index is a quantitative measure of a compound's preference for one target over another.
-
Selectivity Index = IC50 (GlyT2) / IC50 (GlyT1)
-
A higher selectivity index indicates greater selectivity for GlyT1.
-
Hypothetical Data Presentation
The following tables illustrate how the experimental data for this compound could be presented, alongside reference compounds for context.
Table 1: Inhibitory Potency (IC50) of this compound and Reference Compounds on GlyT1 and GlyT2
| Compound | GlyT1 IC50 (nM) | GlyT2 IC50 (nM) | Selectivity Index (GlyT2/GlyT1) |
| This compound | 25 | 2,500 | 100 |
| NFPS (GlyT1 Ref.) | 10 | >10,000 | >1,000 |
| ALX-1393 (GlyT2 Ref.) | 4,000[20] | 31[9] | 0.008 |
Table 2: Summary of Findings
| Compound | Primary Target | Potency | Selectivity |
| This compound | GlyT1 | High | High |
| NFPS | GlyT1 | Very High | Very High |
| ALX-1393 | GlyT2 | Very High | High (for GlyT2) |
Conclusion
This guide outlines a rigorous and systematic approach to evaluating the selectivity of this compound for GlyT1 over GlyT2. By employing stably transfected cell lines and a well-controlled radiolabeled glycine uptake assay, researchers can generate reliable and reproducible data. The resulting IC50 values and the calculated selectivity index will provide a clear and quantitative assessment of the compound's pharmacological profile. This information is indispensable for making informed decisions regarding the further development of this compound as a potential therapeutic agent targeting GlyT1.
References
- Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay - PubMed. (n.d.).
- Structure determination of the glycine transporter GlyT1 opens new avenues in development of psychiatric drugs. (2021, March 4).
- Glycine Transporter 2: Mechanism and Allosteric Modulation - Frontiers. (2021, November 4).
- Mechanisms of transport and analgesic compounds recognition by glycine transporter 2 | PNAS. (n.d.).
- GlyT-2, Glycine Transporter 2 - Rutgers University. (n.d.).
- Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PubMed Central. (n.d.).
- Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - ACS Publications. (2021, May 18).
- A Comparative Analysis of ASP2535's Selectivity for Glycine Transporter 1 (GlyT1) - Benchchem. (n.d.).
- Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (2021, October 6).
- Transport mechanism and pharmacology of the human GlyT1 - PubMed. (2024, March 28).
- Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (n.d.).
- GlyT | Inhibitors | MedChemExpress. (n.d.).
- Sodium- and chloride-dependent glycine transporter 1 - Wikipedia. (n.d.).
- Gene structure and glial expression of the glycine transporter GlyT1 in embryonic and adult rodents | Journal of Neuroscience. (1995, March 1).
- Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PubMed Central. (n.d.).
- Glycine transporter type-1 and its inhibitors - PubMed. (n.d.).
- (PDF) Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay - ResearchGate. (2025, August 7).
- ALX-1393 | GlyT Inhibitor - MedchemExpress.com. (n.d.).
- GLYT1 Transporter Assay - BioIVT. (n.d.).
- Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (n.d.).
- Radioligand Binding Assay | Gifford Bioscience. (n.d.).
- Workflow of the developed GlyT2 MS Binding Assays - ResearchGate. (n.d.).
- Radiometric Ligand-Binding Assays - Revvity. (n.d.).
- An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. (n.d.).
- Calculating Half Maximal Inhibitory Concentration (IC 50 ) Values from Glycomics Microarray Data Using GraphPad Prism - Springer Nature Experiments. (n.d.).
- The Pursuit of GlyT1 Inhibitors: A Technical Guide to Early-Stage Drug Discovery - Benchchem. (n.d.).
- GlyT1 Inhibition by NFPS Promotes Neuroprotection in Amyloid-β-Induced Alzheimer's Disease Animal Model - PubMed. (2024, June 18).
- Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed. (n.d.).
- Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance - MDPI. (n.d.).
- Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PubMed Central. (2022, July 21).
- Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog. (2025, December 31).
- IC50 Determination - edX. (n.d.).
- 1-benzhydryl-3-fluoro-azetidinehydrochloride - Echemi. (n.d.).
- Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia - PubMed. (n.d.).
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A Senior Application Scientist's Guide to the Statistical Analysis of 1-Benzhydryl-3-fluoroazetidine: A Comparative Approach
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern pharmaceutical design. The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged structure known for imparting unique conformational constraints and desirable physicochemical properties.[1] This guide provides an in-depth, technical comparison of 1-Benzhydryl-3-fluoroazetidine and its non-fluorinated analog, 1-Benzhydryl-azetidine. By presenting a framework for statistical analysis supported by detailed experimental protocols, this document serves as a comprehensive resource for evaluating the impact of fluorination on this promising scaffold.
The Strategic Advantage of Fluorine in Drug Design
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool in medicinal chemistry.[2] The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[2][3] In the context of this compound, the substitution of a hydrogen atom with fluorine at the 3-position of the azetidine ring is hypothesized to induce significant changes in its pharmacological profile compared to its non-fluorinated counterpart.
Comparative Analysis Framework
This guide is structured to provide a head-to-head comparison of this compound and 1-Benzhydryl-azetidine across key physicochemical and pharmacological parameters. The following sections will detail the synthesis of these compounds and provide robust protocols for their experimental evaluation.
Physicochemical Properties Comparison
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior. The introduction of fluorine is anticipated to alter the lipophilicity and basicity of the azetidine nitrogen.
| Property | This compound | 1-Benzhydryl-azetidine | Rationale for Comparison |
| Molecular Formula | C16H16FN | C16H17N | The addition of a fluorine atom. |
| Molecular Weight | 241.30 g/mol [4] | 223.31 g/mol | A slight increase with fluorination. |
| CAS Number | 617718-45-3[4][5][6][7] | 33539-42-3 | Unique identifiers for each compound. |
| Predicted XLogP3 | 4.17[8] | (Not available) | An indicator of lipophilicity. |
| pKa of Azetidine Nitrogen | (To be determined) | (To be determined) | Fluorine's electron-withdrawing effect is expected to lower the pKa.[9] |
Experimental Protocols
To empower researchers to conduct their own comparative analyses, the following detailed protocols are provided.
The synthesis of these compounds can be achieved through established synthetic routes. The following diagrams illustrate the proposed synthetic pathways.
Caption: Proposed synthesis of this compound.
Caption: Proposed synthesis of 1-Benzhydryl-azetidine.
A detailed, step-by-step protocol for the synthesis of the precursor, 1-benzhydryl-3-hydroxyazetidine, has been described in the literature.[10]
Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the gold standard for LogP determination.[11][12]
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (this compound or 1-Benzhydryl-azetidine) in n-octanol at a concentration of 1 mg/mL.
-
Prepare a phosphate buffer solution at pH 7.4.
-
-
Partitioning:
-
In a separatory funnel, combine 10 mL of the n-octanol stock solution with 10 mL of the phosphate buffer.
-
Shake the mixture vigorously for 30 minutes to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
-
Quantification:
-
Carefully collect both the n-octanol and aqueous phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP value is the logarithm of P.
-
An alternative and often more rapid method for estimating lipophilicity is through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[][14][15]
Metabolic stability is a key factor in determining the in vivo half-life of a drug candidate. In vitro assays using liver microsomes are commonly employed to assess a compound's susceptibility to metabolism by cytochrome P450 enzymes.[16]
Protocol: In Vitro Metabolic Stability Assay
-
Incubation:
-
In a microcentrifuge tube, combine the test compound (at a final concentration of 1 µM), liver microsomes (e.g., human or rat, at a final protein concentration of 0.5 mg/mL), and NADPH (as a cofactor, at a final concentration of 1 mM) in a phosphate buffer (pH 7.4).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The in vitro half-life (t1/2) can be calculated from the slope of the linear regression line.
-
The introduction of fluorine is often associated with increased metabolic stability.[2][17]
Pharmacological Activity: A Focus on CNS Targets
Given the benzhydryl moiety, these compounds are of particular interest for their potential activity at central nervous system (CNS) targets. Azetidine derivatives have been explored as inhibitors of GABA uptake and for their affinity to various CNS receptors.[18][19]
Workflow for CNS Target Screening
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- 19. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of 1-Benzhydryl-3-fluoroazetidine
Introduction: 1-Benzhydryl-3-fluoroazetidine is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. The strategic incorporation of the fluoroazetidine moiety can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1] Consequently, ensuring the purity of this intermediate is not merely a matter of quality control; it is a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). Impurities, even at trace levels, can compromise therapeutic performance, introduce toxicity, or interfere with downstream synthetic steps.[2]
This guide provides an in-depth comparison of peer-reviewed, orthogonal analytical methods for the comprehensive purity validation of this compound. As a Senior Application Scientist, my objective is to move beyond simple protocol recitation and delve into the causality behind methodological choices, empowering researchers to design and execute robust, self-validating purity assessment workflows. We will explore the strengths and limitations of chromatographic, spectroscopic, and thermal techniques, culminating in an integrated strategy for achieving an unassailable purity profile.
Pillar 1: Chromatographic Separation – The Workhorse of Purity Analysis
Chromatographic methods are indispensable for separating the target compound from process-related impurities, starting materials, and degradation products. The choice of technique is dictated by the volatility and polarity of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC/UHPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling of non-volatile organic molecules.[2] Its high resolution, sensitivity, and specificity make it the primary choice for quantifying the purity of this compound.
Expert Rationale: The key to a successful HPLC method is achieving adequate separation (resolution) between the main peak and all potential impurities. For a fluorinated compound like this compound, standard C18 columns are a good starting point. However, unique selectivity can often be achieved using a pentafluorophenyl (PFP) stationary phase.[3][4] The PFP phase offers multiple interaction mechanisms, including hydrophobic, π-π, and dipole-dipole interactions, which can be particularly effective for separating halogenated aromatic compounds and their isomers.[4]
-
Instrumentation: UHPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: PFP Column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start at 5% B, hold for 1 minute.
-
Linear ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
-
Injection Volume: 2 µL.
-
Purity Calculation: Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Trustworthiness Check: Before sample analysis, a system suitability test must be performed by injecting a standard solution multiple times. Key parameters like retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), and theoretical plates (>2000) must meet predefined criteria to ensure the system is performing correctly.[5]
Gas Chromatography (GC)
Gas Chromatography is the preferred method for analyzing volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.[2][6]
Expert Rationale: The benzhydryl group makes the target molecule itself non-volatile and unsuitable for GC. However, the synthesis of this compound likely involves solvents such as Toluene, Dichloromethane, or Ethyl Acetate. GC with a flame ionization detector (FID) provides excellent sensitivity for these common organic solvents. Headspace sampling is the technique of choice as it introduces only the volatile components into the GC system, protecting it from non-volatile sample matrix.
-
Instrumentation: GC system with a Headspace Autosampler and Flame Ionization Detector (FID).
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp at 10°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMF) that dissolves the sample but does not co-elute with the target solvents. Seal the vial immediately.
Pillar 2: Spectroscopic & Spectrometric Confirmation
While chromatography separates components, spectroscopy and spectrometry provide structural information and an orthogonal method for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
NMR spectroscopy is a powerful tool for unambiguous structure confirmation and can be adapted for highly accurate purity determination (qNMR).[7][8] It is a primary analytical method that does not rely on comparison to a reference standard of the same compound.
Expert Rationale: qNMR determines purity by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight.[9][10] Unlike chromatography, which relies on a chromophore for UV detection, NMR is a nearly universal detector for proton-containing molecules.[8] This makes it invaluable for providing a truly orthogonal assessment of purity. The choice of an internal standard is critical; it must be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte, and be accurately weighed. Maleic acid or dimethyl sulfone are common choices.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): Certified Maleic Acid (Purity > 99.5%).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the Maleic Acid IS into the same vial.
-
Record both weights precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameter: Use a long relaxation delay (d1) of at least 30-60 seconds to ensure complete T1 relaxation for all relevant protons, which is essential for accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the benzhydryl CH proton) and the signal from the IS (the two vinyl protons of maleic acid).
-
-
Purity Calculation: The purity of the sample (P_sample) is calculated using the following formula[10]: P_sample (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the Internal Standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is not typically a primary tool for quantification but is the most powerful technique for the identification of unknown impurities.[11][12] It provides the molecular weight of impurities and, through tandem MS (MS/MS), their structural fragments.[13]
Expert Rationale: When the HPLC-UV method reveals unknown impurity peaks, an LC-MS analysis is the logical next step. By coupling the HPLC separation to a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, one can obtain highly accurate mass measurements for the impurity peaks.[11] This data allows for the prediction of elemental compositions, which is the first and most critical step in structurally elucidating an unknown impurity.
Pillar 3: Thermal Analysis – A Bulk Property Perspective
Thermal analysis offers a different perspective on purity, assessing the bulk crystalline material rather than a dissolved sample.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure, crystalline compound, melting occurs at a sharp, well-defined temperature. The presence of impurities depresses and broadens this melting endotherm.[14][15]
Expert Rationale: Based on the van't Hoff equation, the extent of this melting point depression can be used to calculate the mole percent purity of the bulk material.[14][16] This method is fast, requires only a few milligrams of sample, and provides a good estimate of the total level of eutectic impurities.[17] However, it has significant limitations: the compound must be crystalline, thermally stable upon melting, and ideally >98.5% pure for accurate results.[15][17] It cannot detect impurities that are insoluble in the melt or form solid solutions.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed to prevent solvent loss.
-
Sample Mass: 1-3 mg, accurately weighed.
-
Heating Rate: A slow heating rate, typically 0.5 to 2 °C/min, is required to maintain thermal equilibrium.[14]
-
Purge Gas: Nitrogen at 50 mL/min.
-
Analysis: The purity is calculated automatically by the instrument software, which applies the van't Hoff equation to the shape of the leading edge of the melting peak.
Integrated Workflow and Method Comparison
A robust purity validation strategy relies on an intelligent combination of these orthogonal techniques. No single method can provide a complete picture.
Visualized Workflow for Purity Validation
Caption: Integrated workflow for comprehensive purity validation.
Comparative Data Summary
| Method | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Chromatographic Separation | Relative Purity (Area %), Impurity Profile | High resolution, sensitive, robust, gold standard for stability studies.[2] | Requires a UV chromophore, relative quantification only. |
| GC-FID | Volatility-based Separation | Quantification of Volatile Impurities | Excellent for residual solvents, highly sensitive.[6] | Only for volatile and thermally stable compounds. |
| qNMR | Nuclear Magnetic Resonance | Absolute Purity (Mass %), Structural Confirmation | Primary method, no reference standard needed, universal detection.[8][9] | Lower sensitivity than HPLC, requires careful experimental setup. |
| LC-MS | Separation + Mass Analysis | Impurity Molecular Weight & Structure | Unmatched for identifying unknown impurities.[11][12] | Not inherently quantitative, complex instrumentation. |
| DSC | Thermal Analysis | Bulk Material Purity (mol %) | Fast, requires minimal sample, assesses bulk properties.[14] | Only for pure (>98.5%), crystalline, stable compounds; many exclusions.[15][17] |
Conclusion
Validating the purity of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-faceted approach. Relying on a single analytical technique, such as HPLC, provides an incomplete and potentially misleading picture of a compound's true purity. The integration of orthogonal methods is paramount.
A comprehensive strategy begins with high-resolution HPLC for impurity profiling, followed by qNMR for an independent, absolute purity determination. Headspace GC is essential for quantifying residual solvents, while LC-MS should be employed to investigate and identify any significant unknown impurities. Finally, DSC can offer valuable data on the purity of the bulk crystalline solid. By synthesizing the data from these complementary techniques, researchers and drug development professionals can establish a scientifically sound and defensible Certificate of Analysis, ensuring the quality and integrity of the material destined for the next stage of pharmaceutical development.
References
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC.
- NMR characterization of small and large molecules.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Investigating the Purity of Substances by Means of DSC. (2020). NETZSCH Analyzing & Testing.
- Purity Determination by DSC.
- Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Advanced Pharmaceutical Technology & Research.
- LC-MS and CE-MS Strategies in Impurity Profiling. (2001). CHIMIA.
- IMPURITY PROFILING OF PHARMACEUTICALS. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.
- Using Nuclear Magnetic Resonance (NMR)
- Purity Determination of Low - Molecular - Mass Compounds by DSC. Scribd.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry.
- Why do we use NMR spectroscopy in purity analysis? Quora.
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2014). Journal of Thermal Analysis and Calorimetry.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry.
- Purity Determination and DSC Tzero Technology. TA Instruments.
- How to improve the yield of fluorinated pharmaceutical intermedi
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2005).
- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (2015).
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2017).
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A.
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Sami Publishing Company.
- Fluorinated Pharmaceutical Intermediates.
- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Annals of the Romanian Society for Cell Biology.
- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived
- A Comparative Guide to Validating the Purity of Synthetic 1-Tert-butylazetidin-3-amine. Benchchem.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
- new stability indicating Method for estIMatIon of PurIty of flIbanserIn actIve PharMaceutIcal IngredIent. (2017). Asian Journal of Pharmaceutical and Clinical Research.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1-Benzhydryl-3-fluoroazetidine
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Benzhydryl-3-fluoroazetidine (CAS No. 617718-45-3). As a research chemical with an incompletely characterized toxicological profile, adherence to stringent disposal protocols is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
The causality behind these procedures is rooted in the chemical's known properties and the potential hazards associated with its structure as a halogenated, nitrogen-containing heterocyclic compound. The protocols described herein are designed as a self-validating system to minimize risk at every stage of the waste management process.
Core Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is the foundation of its safe disposal. While comprehensive toxicological data is not available, the Safety Data Sheet (SDS) and the compound's structure provide critical insights into its potential hazards.[1][2]
Key hazards include potential respiratory irritation and the possibility of allergic reactions in sensitive individuals upon prolonged or repeated exposure.[1][3] The most significant factor influencing its disposal is its classification as a halogenated organic compound due to the presence of a fluorine atom. During incineration, this can lead to the formation of hazardous decomposition products like hydrogen fluoride.[3][4]
Table 1: Chemical & Safety Identifiers for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 617718-45-3 | [1][5][6][7] |
| Molecular Formula | C₁₆H₁₆FN | [6][7] |
| Known Hazards | May cause respiratory irritation.[1][3] | [1] |
| Disposal Recommendation | Burn in a chemical incinerator with afterburner and scrubber.[1] | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [3][4] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride. |[3][4] |
Mandatory Personal Protective Equipment (PPE) & Handling
Before handling the compound for disposal, ensure all appropriate engineering controls (e.g., a certified chemical fume hood) are in use. The following PPE is mandatory to prevent exposure.
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1] This is critical to prevent accidental splashes or contact with dust particles.
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[1]
-
Lab Coat: A standard laboratory coat is required. For larger quantities or potential for splashing, an impervious apron is recommended.
-
-
Respiratory Protection: For handling solids and creating dust, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1]
Always wash hands thoroughly after handling and before leaving the laboratory.[1]
Waste Disposal Workflow: Segregation and Containment
The primary principle for disposing of this compound is strict segregation into the correct waste stream. Misclassification of hazardous waste can lead to dangerous chemical reactions, improper disposal, and regulatory violations.[8]
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Determination: The moment this compound is deemed unusable, it is classified as hazardous waste.[9] This applies to the pure compound, solutions containing it, and any materials (e.g., weigh boats, contaminated gloves) that have come into contact with it.
-
Select the Correct Waste Container:
-
Use only designated hazardous waste containers made of compatible material (e.g., HDPE - high-density polyethylene) with a secure screw-top cap.[9][10]
-
This compound must be segregated as Halogenated Organic Waste .[11][12] Never mix it with non-halogenated waste streams.
-
Separate containers should be used for liquid and solid halogenated waste.
-
-
Properly Label the Container: Every waste container must be clearly labeled before any waste is added.[8][10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Irritant," "Flammable")
-
The date the first waste was added to the container.
-
-
Transferring Waste:
-
Secure the Container: Keep the waste container securely closed at all times, except when adding waste.[9][10] This is a critical regulatory requirement that prevents the release of vapors.
On-Site Storage in Satellite Accumulation Areas (SAA)
Laboratories must designate a Satellite Accumulation Area (SAA) at or near the point of waste generation.[9][10] This is the only approved location for storing hazardous waste before it is collected.
-
Location: The SAA must be in the same room where the waste is generated.
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[9][13]
-
Segregation: Store halogenated waste containers separately from incompatible materials, particularly strong acids, bases, and oxidizers.
-
Secondary Containment: It is best practice to keep liquid waste containers in a secondary containment bin to catch any potential leaks.
-
Inspection: Inspect SAAs weekly for leaks, proper labeling, and container integrity.
Final Disposal Pathway: Professional Incineration
The only acceptable final disposal method for this compound is through a licensed professional hazardous waste disposal company.[1]
-
Method: The recommended technology is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[1][14]
-
Causality: High temperatures are required to ensure the complete destruction of the benzhydryl and azetidine ring structures. The afterburner and scrubber are essential for neutralizing the acidic and toxic gases, such as nitrogen oxides and hydrogen fluoride, that are produced during combustion.[3][4]
-
-
Prohibited Disposal Methods:
Emergency Procedures for Spills
In the event of a small spill in a controlled laboratory setting:
-
Ensure adequate ventilation and evacuate non-essential personnel.
-
Wearing the full PPE described in Section 2, contain the spill.
-
For solid spills, carefully sweep up the material without creating dust and place it in a labeled, closed container for disposal.[1][4]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and shovel the contaminated material into a labeled, closed container for disposal.
-
Clean the spill area with an appropriate solvent and decontaminate. Collect all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.
References
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MSDS of this compound. (2010-07-26). Capot Chemical Co., Ltd.[Link]
-
Safe Chemical Waste Disposal in Labs. (2025-07-21). Environmental Marketing Services.[Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]
-
Regulation of Laboratory Waste. American Chemical Society.[Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS.[Link]
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This compound hydrochloride. Oakwood Chemical.[Link]
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This compound [617718-45-3]. Chemsigma.[Link]
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Disposal process for halogenated organic material (Patent). (1984-08-28). OSTI.GOV.[Link]
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Appendix A Disposal Procedures by Chemical. (2022-06-06). University of Wisconsin-Madison.[Link]
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Halogenated Waste. University of Nevada, Reno.[Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017-06-04). ResearchGate.[Link]
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Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters. (2023-11-01). PubMed.[Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.[Link]
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Essential Personal Protective Equipment and Safety Protocols for Handling 1-Benzhydryl-3-fluoroazetidine
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth safety and logistical information for the handling of 1-Benzhydryl-3-fluoroazetidine, a compound of interest in contemporary research. As the toxicological properties of this compound have not been thoroughly investigated, a cautious and comprehensive approach to personal protection and laboratory operations is mandatory.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard: A Proactive Stance
This compound is a halogenated amine. The presence of the fluorine atom and the azetidine ring, coupled with the benzhydryl group, suggests potential for biological activity and specific chemical reactivity. In the absence of comprehensive toxicological data, it is prudent to treat this compound as potentially hazardous upon inhalation, ingestion, and skin contact. The Material Safety Data Sheet (MSDS) indicates that it may cause respiratory irritation.[1]
Core Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the chemical nature of the compound.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A full-face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. | Protects the eyes from splashes of the chemical, which could cause serious and irreversible damage. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | For Splash Protection: Double-gloving with nitrile gloves (minimum 5-mil thickness). For Extended Contact: Viton® or Butyl rubber gloves. | Nitrile gloves offer poor resistance to halogenated hydrocarbons and amines, making them suitable only for brief, incidental contact.[2] They must be changed immediately upon any suspected contamination. Viton® and Butyl gloves provide superior chemical resistance to a broad range of organic compounds, including those with halogenated and amine functionalities, making them the preferred choice for prolonged handling.[3][4][5][6][7][8] |
| Body Protection | A chemical-resistant lab coat, worn over long-sleeved clothing and long pants. An apron made of a chemically resistant material (e.g., neoprene) is recommended when handling larger volumes. | Provides a barrier against accidental spills and splashes, preventing skin contact. |
| Respiratory Protection | A half-mask or full-facepiece air-purifying respirator equipped with organic vapor (OV) cartridges (e.g., 3M 6001). For enhanced protection, especially in cases of poor ventilation or when handling powders, a combination organic vapor/acid gas cartridge (e.g., 3M 6003 or 6006) or a P100 particulate filter combination cartridge (e.g., 3M 60926) is recommended.[9][10] | Protects against the inhalation of potentially harmful vapors or aerosols. The choice of cartridge should be based on a site-specific risk assessment. |
PPE Donning and Doffing Workflow
Proper donning and doffing of PPE are as crucial as the selection of the equipment itself to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to minimize exposure risk.
Operational Plan: From Benchtop to Disposal
A meticulous operational plan is essential for the safe handling and disposal of this compound.
Handling Procedures
-
Preparation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.
-
Weighing and Transfer: If handling the solid form, weigh it out in the fume hood. Use anti-static tools and techniques to prevent dust generation. For solutions, use appropriate volumetric glassware and transfer liquids carefully to avoid splashes.
-
Reaction Setup: Ensure all glassware is properly clamped and that reaction setups are stable. If heating the compound, use a well-controlled heating mantle and monitor the reaction closely.
-
Post-Procedure: At the end of the procedure, decontaminate all surfaces and equipment.
Decontamination
For routine decontamination of work surfaces and equipment, use a mild soap and water solution.[11] For spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and then decontaminate the area with soap and water. All decontamination materials should be treated as hazardous waste.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[2][12]
-
Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container. This includes neat compound, solutions, contaminated consumables (e.g., gloves, bench paper, pipette tips), and the first rinse of any glassware. Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[13][14][15][16] The date of waste accumulation must also be clearly marked.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: The designated waste will be disposed of via incineration at a licensed hazardous waste facility.[1] High-temperature incineration (1100°C – 1200°C) is necessary to ensure the complete destruction of halogenated organic compounds.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[17][18] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][18] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[17] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
In case of a spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety officer. For small spills within a fume hood, trained personnel with appropriate PPE may clean it up using an inert absorbent material. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Conclusion
The responsible use of this compound in a research setting demands a proactive and informed approach to safety. By adhering to the detailed PPE, operational, and disposal plans outlined in this guide, you can mitigate the potential risks associated with this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing any work.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

